molecular formula C11H17N3O5S B1677369 Mnm5s2U CAS No. 32860-54-1

Mnm5s2U

Katalognummer: B1677369
CAS-Nummer: 32860-54-1
Molekulargewicht: 303.34 g/mol
InChI-Schlüssel: HXVKEKIORVUWDR-FDDDBJFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylaminomethyl-2-thiouridine (mnm⁵s²U) is a hypermodified nucleoside found naturally at the wobble position (position 34) of transfer RNAs (tRNAs) in a wide range of organisms, including bacteria and eukaryotes . This modification is a key determinant of translational accuracy and efficiency. Its core research value lies in its unique mechanism to regulate codon-anticodon interactions, primarily in tRNAs for glutamate, lysine, and glutamine . The 2-thio (s²) modification at the C2 position of the uracil ring and the methylaminomethyl (mnm⁵) group at the C5 position work in concert to fine-tune protein synthesis . The 2-thiolation stabilizes the codon-anticodon interaction and preferentially restricts base-pairing to adenosine at the third position of the mRNA codon (NNA codons), thereby helping to prevent frameshifting errors during translation . Concurrently, the 5-methylaminomethyl substituent influences the electron density of the uracil ring, which facilitates a "wobble" interaction that allows the same modified nucleoside to also recognize guanosine in NNG codons under certain conditions . The biosynthesis of mnm⁵s²U involves a complex enzymatic pathway. In bacteria such as E. coli , the final steps are catalyzed by the bifunctional enzyme MnmC, which converts the intermediate 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (nm⁵s²U) and then methylates it to form the final mnm⁵s²U product . In Gram-positive bacteria and plants, which lack an MnmC ortholog, this methylation step is performed by a distinct methyltransferase, MnmM (formerly YtqB) . Researchers utilize 5-Methylaminomethyl-2-thiouridine to study the intricate mechanisms of translational control, tRNA modification pathways, and the cellular response to oxidative stress, as the 2-thiouridine moiety is known to be sensitive to oxidative damage . Its chemical formula is C₁₁H₁₇N₃O₅S, with a monoisotopic mass of 303.0889 g/mol . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)/t6-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVKEKIORVUWDR-FDDDBJFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186517
Record name 5-Methylaminomethyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32860-54-1
Record name 5-Methylaminomethyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32860-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylaminomethyl-2-thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylaminomethyl-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Biology of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate and efficient translation of messenger RNA (mRNA) into protein is fundamental to cellular function. This process relies heavily on post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon. These modifications are crucial for the correct decoding of mRNA codons. One such vital modification is 5-methylaminomethyl-2-thiouridine , abbreviated as mnm⁵s²U . This hypermodified nucleoside is found in the anticodon loop of tRNAs specific for certain amino acids, such as lysine, glutamic acid, and glutamine, where it ensures translational fidelity and efficiency.[1] The absence or alteration of the mnm⁵s²U modification can lead to significant growth defects, sensitivity to environmental stress, and has been implicated in the virulence of pathogenic bacteria.[2] This guide provides a detailed overview of the mnm⁵s²U modification, its biosynthetic pathway, the enzymes involved, quantitative data, and key experimental protocols for its study.

The Biosynthetic Pathway of mnm⁵s²U

The synthesis of mnm⁵s²U is a multi-step enzymatic process that involves a series of intermediate modifications at the uridine-34 position of specific tRNAs. The pathway can vary between different organisms, particularly between Gram-negative and Gram-positive bacteria.

Core Pathway in E. coli (Gram-negative model)

In Escherichia coli, the biosynthesis of mnm⁵s²U begins with the modification of a uridine (B1682114) at position 34. The pathway involves two main branches of modification at the C2 and C5 positions of the uracil (B121893) base.

  • Thiolation at the C2 position: The enzyme MnmA (also known as TrmU) catalyzes the thiolation of U34 to produce 2-thiouridine (B16713) (s²U).

  • Modification at the C5 position: This is a more complex process initiated by the MnmE/MnmG enzyme complex.

    • The MnmE/MnmG complex , a heterotetramer of two MnmE and two MnmG subunits, catalyzes the formation of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) from s²U.[3] This reaction utilizes glycine (B1666218) as a substrate.[4] Alternatively, the complex can use ammonium (B1175870) to produce 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U).[5]

    • The bifunctional enzyme MnmC then carries out the final two steps. The C-terminal domain of MnmC first converts cmnm⁵s²U to nm⁵s²U. Subsequently, the N-terminal methyltransferase domain of MnmC methylates nm⁵s²U to the final product, mnm⁵s²U, using S-adenosyl-L-methionine (SAM) as the methyl donor.

Alternative Pathway in Gram-positive Bacteria

While the initial steps involving MnmE and MnmG are conserved, many Gram-positive bacteria lack an ortholog of the MnmC enzyme. In these organisms, the final steps of mnm⁵s²U synthesis are performed by a different set of enzymes:

  • MnmL (formerly YtqA): This enzyme is involved in the conversion of cmnm⁵s²U.

  • MnmM (formerly YtqB): This enzyme acts as the methyltransferase, converting nm⁵s²U to mnm⁵s²U.

The following diagram illustrates the biosynthetic pathway in E. coli.

mnm5s2U_pathway cluster_c5 C5 Modification cluster_c2 C2 Modification U34 tRNA(U34) s2U tRNA(s²U34) U34->s2U MnmA cmnm5s2U tRNA(cmnm⁵s²U34) s2U->cthis compound MnmE/MnmG + Glycine nm5s2U tRNA(nm⁵s²U34) cthis compound->nm5s2U MnmC (oxidase) This compound tRNA(mnm⁵s²U34) nm5s2U->this compound MnmC (methyltransferase) + SAM

Biosynthetic pathway of mnm⁵s²U in E. coli.

Key Enzymes in mnm⁵s²U Biosynthesis

  • MnmA (TrmU): A 2-thiouridylase that introduces sulfur at the C2 position of uridine.

  • MnmE (GidA): A GTPase that forms a complex with MnmG. It binds GTP and is involved in the modification at the C5 position of uridine.

  • MnmG (TrmE): An FAD-binding protein that forms a complex with MnmE. The MnmE/MnmG complex is responsible for adding the aminomethyl or carboxymethylaminomethyl group to U34.

  • MnmC: A bifunctional enzyme in Gram-negative bacteria with an oxidase domain and a methyltransferase domain that catalyzes the final two steps of mnm⁵s²U synthesis.

  • MnmL and MnmM: In Gram-positive bacteria, these enzymes perform the final steps of the pathway in place of MnmC.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the bifunctional E. coli MnmC enzyme have been determined, revealing a mechanism that prevents the accumulation of the intermediate nm⁵s²U. The enzyme shows a significantly higher affinity for the second substrate (tRNA with nm⁵s²U) compared to the first (tRNA with cmnm⁵s²U), ensuring the rapid conversion to the final mnm⁵s²U product.

Reaction StepSubstrateK_m (nM)k_cat (s⁻¹)k_cat/K_m (s⁻¹nM⁻¹)
Step 1 tRNA(cmnm⁵s²U)6000.340.00057
Step 2 tRNA(nm⁵s²U)700.310.0044
Table 1: Steady-state kinetic parameters for the two reactions catalyzed by MnmC. Data from.
Phenotypic Effects of Mutations

Mutations in the genes encoding the mnm⁵s²U biosynthetic enzymes lead to a range of pleiotropic phenotypes, highlighting the importance of this tRNA modification.

Gene MutantOrganismPhenotypeReference
mnmE, mnmAE. coliSynthetic lethality in rich media
mnmEE. coliImpaired growth, sensitivity to acidic pH
mnmGVarious BacteriaAttenuated virulence
elp3, tuc1S. cerevisiaeSynthetic lethality, rescued by overexpression of specific tRNAs
Table 2: Summary of selected phenotypic effects of mutations in mnm⁵s²U pathway genes.

Experimental Protocols

Quantification of mnm⁵s²U by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides in tRNA.

1. tRNA Isolation and Purification:

  • Isolate total RNA from cell cultures using a standard method such as phenol-chloroform extraction or a commercial kit.

  • Purify tRNA from the total RNA pool, often by size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).

2. Enzymatic Hydrolysis:

  • Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (HPLC).

  • Detect and quantify the nucleosides using a tandem quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode. This allows for the specific detection and quantification of mnm⁵s²U and its precursors based on their unique mass-to-charge ratios and fragmentation patterns.

The following diagram outlines the general workflow for LC-MS/MS analysis of tRNA modifications.

lc_ms_workflow cell_culture Cell Culture rna_extraction Total RNA Extraction cell_culture->rna_extraction tRNA_purification tRNA Purification rna_extraction->tRNA_purification hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_purification->hydrolysis hplc HPLC Separation hydrolysis->hplc msms Tandem Mass Spectrometry (Detection & Quantification) hplc->msms data_analysis Data Analysis msms->data_analysis

References

Unveiling Mnm5s2U: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and history of 5-methylaminomethyl-2-thiouridine (Mnm5s2U), a critical modified nucleoside in transfer RNA (tRNA), is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core scientific findings, from its initial identification to the elucidation of its complex biosynthetic pathways.

This compound is a post-transcriptional modification found in the wobble position (position 34) of the anticodon of specific tRNAs, primarily those for lysine, glutamic acid, and glutamine. This modification is crucial for the efficiency and fidelity of protein synthesis by ensuring correct codon recognition.

Historical Perspective and Key Discoveries

The journey to understanding this compound began with the broader exploration of modified nucleosides in tRNA. While the exact first biological identification of this compound is embedded in the extensive research on tRNA sequencing in the mid-20th century, a pivotal moment in its study was the chemical synthesis of 5-methylaminomethyl-2-thiouridine, reported in 1975.[1] This provided a crucial standard for its definitive identification and further biochemical studies.

Early research focused on the well-studied Gram-negative bacterium Escherichia coli. In this organism, the biosynthesis of this compound is a multi-step process involving several key enzymes. The MnmEG complex initiates the pathway, and the bifunctional enzyme MnmC catalyzes the final two steps of its formation.[2][3]

More recently, a significant discovery highlighted a divergent evolutionary path for this compound synthesis in Gram-positive bacteria, such as Bacillus subtilis. These organisms lack the MnmC enzyme and instead utilize a novel set of enzymes, MnmL (formerly YtqA) and MnmM (formerly YtqB), to complete the biosynthesis.[4][5] MnmL is a radical SAM enzyme, a class of enzymes known to catalyze complex chemical reactions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its biosynthetic enzymes.

EnzymeOrganismSubstrateK_m_ (nM)k_cat_ (s⁻¹)
MnmC (FAD-dependent activity)Escherichia colicmnm⁵s²U-tRNA6000.34
MnmC (SAM-dependent activity)Escherichia colinm⁵s²U-tRNA700.31
OrganismGrowth PhasetRNA SpeciesRelative Abundance of mnm⁵s²U (%)Relative Abundance of cmnm⁵s²U (%)
Bacillus subtilisExponentialTotal tRNA5347
Bacillus subtilisStationaryTotal tRNA6535
Bacillus subtilisExponentialtRNA_Lys_0100
Bacillus subtilisExponentialtRNA_Gln_~1000
Bacillus subtilisExponentialtRNA_Glu_~1000

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound follows distinct pathways in Gram-negative and Gram-positive bacteria. These pathways, along with a typical experimental workflow for identifying tRNA modifications, are visualized below using the DOT language.

Mnm5s2U_Biosynthesis_Ecoli cluster_precursors Precursors cluster_enzymes Enzymes cluster_intermediates Intermediates U34 Uridine-34 in tRNA cthis compound cmnm⁵s²U-tRNA U34->cthis compound MnmEG Glycine Glycine/ Ammonium (B1175870) MnmEG MnmEG complex Glycine->MnmEG SAM S-Adenosyl methionine (SAM) MnmC_m MnmC (Methyltransferase domain) SAM->MnmC_m FAD Flavin adenine (B156593) dinucleotide (FAD) MnmC_o MnmC (Oxidoreductase domain) FAD->MnmC_o nm5s2U nm⁵s²U-tRNA cthis compound->nm5s2U MnmC(o) (FAD-dependent) This compound mnm⁵s²U-tRNA nm5s2U->this compound MnmC(m) (SAM-dependent)

Caption: this compound biosynthesis pathway in E. coli.

Mnm5s2U_Biosynthesis_Bsubtilis cluster_precursors Precursors cluster_enzymes Enzymes cluster_intermediates Intermediates cthis compound cmnm⁵s²U-tRNA nm5s2U nm⁵s²U-tRNA cthis compound->nm5s2U MnmL SAM S-Adenosyl methionine (SAM) MnmL MnmL (YtqA) Radical SAM Enzyme SAM->MnmL as a radical initiator MnmM MnmM (YtqB) Methyltransferase SAM->MnmM This compound mnm⁵s²U-tRNA nm5s2U->this compound MnmM (SAM-dependent)

Caption: this compound biosynthesis pathway in B. subtilis.

Experimental_Workflow_tRNA_Modification start Start: Bacterial Culture rna_extraction Total RNA Extraction start->rna_extraction tRNA_purification tRNA Purification rna_extraction->tRNA_purification digestion Nuclease Digestion to Nucleosides tRNA_purification->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End: Identification of Modified Nucleosides data_analysis->end

Caption: Experimental workflow for tRNA modification analysis.

Experimental Protocols

In Vitro Activity Assay for B. subtilis MnmM

This protocol is adapted from methodologies described in the literature for the characterization of MnmM.[5][7]

1. Preparation of Substrate tRNA:

  • Isolate total tRNA from a B. subtilis strain deficient in mnmM (ΔmnmM) or an E. coli strain deficient in mnmC (ΔmnmC). These strains will accumulate tRNA with the nm⁵s²U modification.

  • Purify the bulk tRNA using standard phenol-chloroform extraction and ethanol (B145695) precipitation.

2. Enzyme Purification:

  • Overexpress recombinant B. subtilis MnmM with a suitable tag (e.g., His-tag) in E. coli.

  • Purify the recombinant MnmM protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography.

3. In Vitro Methylation Reaction:

  • Prepare a reaction mixture containing:

    • 10 mM Tris-HCl pH 7.5

    • 50 mM NaCl

    • 3.3% (v/v) glycerol

    • 1 µM purified MnmM enzyme

    • 0.1 mM S-adenosyl methionine (SAM)

    • 40 µg of substrate tRNA

  • The total reaction volume is 28 µL.

  • Incubate the reaction mixture at 37°C.

4. Analysis of the Reaction Product:

  • After incubation, digest the tRNA into nucleosides using a cocktail of nucleases (e.g., P1 nuclease and bacterial alkaline phosphatase).

  • Analyze the resulting nucleoside mixture by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) to detect the conversion of nm⁵s²U to mnm⁵s²U.

LC-MS/MS Analysis of tRNA Modifications

This protocol provides a general overview of the analysis of modified nucleosides from tRNA.[8][9]

1. tRNA Hydrolysis:

  • To 5-10 µg of purified tRNA, add nuclease P1 and incubate at 37°C for 2 hours.

  • Subsequently, add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

2. Liquid Chromatography Separation:

  • Inject the hydrolyzed sample onto a reverse-phase C18 HPLC column.

  • Elute the nucleosides using a gradient of a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

3. Mass Spectrometry Detection:

  • Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) operating in positive ion mode.

  • Monitor for the specific mass-to-charge ratio (m/z) of this compound and its precursor ions.

  • Use multiple reaction monitoring (MRM) for accurate quantification, based on the fragmentation pattern of the target nucleosides.

4. Data Analysis:

  • Integrate the peak areas corresponding to the different nucleosides.

  • Quantify the relative abundance of each modified nucleoside by comparing its peak area to that of a known internal standard or by calculating the ratio to other unmodified nucleosides.

This technical guide serves as a valuable resource for understanding the discovery, history, and biochemical intricacies of the this compound tRNA modification. The provided data, pathways, and protocols offer a solid foundation for further research and development in this important area of molecular biology.

References

The Pivotal Role of 5-Methylaminomethyl-2-thiouridine (mcmc²U) in Transfer RNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the modified nucleoside 5-methylaminomethyl-2-thiouridine (mcmc²U), a critical component of transfer RNA (tRNA) at the wobble position (U34). This document delves into the intricate molecular functions of mcmc²U, its detailed biosynthetic pathway, and its profound impact on translational fidelity and efficiency. We present a synthesis of current research, including quantitative data on its influence on tRNA stability and codon recognition, detailed experimental protocols for its study, and visual representations of the key molecular processes. This guide is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals targeting protein synthesis, and scientists investigating the roles of RNA modifications in health and disease.

Introduction

Transfer RNA molecules are central to the process of protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins. Their function is exquisitely regulated by a vast array of post-transcriptional modifications. Among the more than 100 known modifications, those in the anticodon loop, particularly at the wobble position 34, are of paramount importance for the accuracy and efficiency of translation.[1][2][3] 5-methylaminomethyl-2-thiouridine (mcmc²U), and its related derivative 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), are highly conserved modifications found at the U34 position of specific tRNAs, such as those for Lysine, Glutamine, and Glutamic acid, across all domains of life.[4]

The presence of the mcmc²U modification at the wobble position has been demonstrated to be crucial for precise codon recognition, preventing frameshifting errors, and enhancing the overall efficiency of protein synthesis.[5] Its absence has been linked to various cellular defects and is implicated in several human diseases, including mitochondrial disorders, highlighting its significance in cellular homeostasis. This guide will provide an in-depth exploration of the multifaceted role of mcmc²U in tRNA function.

Molecular Function of 5-Methylaminomethyl-2-thiouridine (mcmc²U)

The mcmc²U modification at the wobble position of the tRNA anticodon plays a critical role in fine-tuning the decoding process. Its function can be understood through its structural impact on the anticodon loop and its influence on codon-anticodon interactions.

Codon Recognition and Wobble Pairing

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. The "wobble" hypothesis proposed by Francis Crick describes how non-Watson-Crick base pairing at the third codon position allows a single tRNA to recognize multiple synonymous codons. The mcmc²U modification at U34 significantly influences this wobble pairing.

The 2-thio group of mcmc²U restricts the conformational flexibility of the uridine (B1682114) base, promoting a C3'-endo sugar pucker. This pre-structures the anticodon loop for optimal binding to codons ending in adenosine (B11128) (A) and, to a lesser extent, guanosine (B1672433) (G), while effectively preventing misreading of codons ending in pyrimidines (uridine and cytidine). This enhanced specificity is crucial for maintaining the reading frame and preventing the synthesis of erroneous proteins. Specifically, the mcmc²U modification is critical for the accurate decoding of NNA/NNG codons.

Structural Stabilization of the Anticodon Loop

The hypermodified nature of mcmc²U contributes significantly to the structural integrity of the anticodon stem-loop (ASL). The bulky 5-methylaminomethyl group and the 2-thio modification work in concert to stabilize the stacking of adjacent bases within the anticodon loop. This stabilization is essential for presenting the anticodon in a conformation that is readily recognized by the ribosome and the mRNA codon.

Quantitative Data on the Impact of mcmc²U

The functional significance of mcmc²U is underscored by quantitative biophysical and biochemical data. The following tables summarize key findings on the impact of this modification on tRNA stability and codon recognition.

Thermodynamic Stability of tRNA

The presence of mcmc²U and related modifications has a measurable effect on the thermal stability of the tRNA anticodon stem-loop.

tRNA ConstructModificationMelting Temperature (Tm) (°C)ΔTm (°C) vs. UnmodifiedReference
E. coli tRNALys ASLUnmodified58.5-
E. coli tRNALys ASLmcmc²U3462.0+3.5
T. thermophilus tRNAm⁵s²U54>85Not directly compared

Table 1: Effect of mcmc²U on tRNA Thermal Stability. The melting temperature (Tm) is a measure of the thermal stability of a nucleic acid duplex. The presence of mcmc²U at position 34 increases the Tm of the E. coli tRNALys anticodon stem-loop, indicating enhanced stability. The m⁵s²U modification at position 54 in thermophilic organisms contributes to tRNA stability at high temperatures.

Codon Recognition and Translational Efficiency

The mcmc²U modification directly impacts the kinetics and thermodynamics of codon binding and the overall efficiency of translation.

SystemParameter MeasuredEffect of mcmc²UQuantitative ChangeReference
In vitro translationTranslational EfficiencyIncreasedVaries by codon and context
In vitro translationFrameshifting Error RateDecreasedSignificantly reduced
Yeast geneticsGrowth RescueEssential for viabilityOverexpression of hypomodified tRNA rescues lethality
Ribosome ProfilingCodon OccupancyDecreased at cognate codonsIndicates faster decoding

Table 2: Impact of mcmc²U on Translation. The mcmc²U modification generally enhances the speed and accuracy of translation. Its absence can lead to severe growth defects, which can be partially rescued by increasing the concentration of the unmodified tRNA, suggesting a primary role in improving the efficiency of cognate codon reading.

Biosynthesis of 5-Methylaminomethyl-2-thiouridine (mcmc²U)

The biosynthesis of mcmc²U is a complex, multi-step enzymatic process that involves several highly conserved enzymes. The pathway differs slightly between prokaryotes and eukaryotes.

Biosynthesis in Escherichia coli

In the model organism E. coli, the formation of mcmc²U (often referred to as mnm⁵s²U in bacteria) involves a series of sequential modifications at the C2 and C5 positions of the uridine base at position 34 of the tRNA.

The key enzymes in this pathway are:

  • MnmA (TtcA): A cysteine desulfurase that catalyzes the thiolation of U34 to form 2-thiouridine (B16713) (s²U).

  • MnmE (GidA) and MnmG (MnmF): A complex that utilizes GTP and FAD to catalyze the addition of a carboxymethylaminomethyl group to the C5 position of s²U, forming 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U).

  • MnmC: A bifunctional enzyme with two distinct domains. The N-terminal domain (MnmC1) is an FAD-dependent oxidoreductase that converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). The C-terminal domain (MnmC2) is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates nm⁵s²U to produce the final mcmc²U modification.

Biosynthesis_E_coli U34 Uridine-34 in tRNA s2U 2-Thiouridine (s²U) U34->s2U Thiolation cmnm5s2U 5-Carboxymethylaminomethyl- 2-thiouridine (cmnm⁵s²U) s2U->cthis compound Carboxymethylaminomethylation nm5s2U 5-Aminomethyl- 2-thiouridine (nm⁵s²U) cthis compound->nm5s2U Decarboxylation This compound 5-Methylaminomethyl- 2-thiouridine (mnm⁵s²U) nm5s2U->this compound Methylation MnmA MnmA MnmA->s2U MnmEG MnmE-MnmG Complex MnmEG->cthis compound MnmC1 MnmC (Oxidoreductase domain) MnmC1->nm5s2U MnmC2 MnmC (Methyltransferase domain) MnmC2->this compound SAM S-adenosyl- methionine (SAM) SAM->MnmC2

Biosynthesis of mnm⁵s²U in E. coli.
Biosynthesis in Eukaryotes and Gram-Positive Bacteria

While the initial steps of thiolation and the formation of the 5-carboxymethylaminomethyl intermediate are conserved, the final steps of mcmc²U biosynthesis in eukaryotes and Gram-positive bacteria differ from that in E. coli. In these organisms, the bifunctional MnmC enzyme is absent. Instead, two separate enzymes carry out the final two steps:

  • YurR (in B. subtilis): An FAD-dependent oxidoreductase that converts cmnm⁵(s²)U to nm⁵(s²)U.

  • MnmM (YtqB in B. subtilis): A SAM-dependent methyltransferase that converts nm⁵(s²)U to mnm⁵(s²)U.

In eukaryotes, the Elongator complex is responsible for the initial modification at the C5 position, leading to the formation of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U).

Codon_Recognition cluster_ribosome Ribosomal A-site cluster_tRNA tRNA Anticodon Loop mRNA mRNA Codon (5'-NNA/G-3') Anticodon Anticodon (3'-NNU-5') Anticodon->mRNA Codon-Anticodon Pairing mcm5s2U mcm⁵s²U34 Unmodified_tRNA Unmodified tRNA (U34) Correct_Pairing_Unmodified Correct Pairing (A) Unmodified_tRNA->Correct_Pairing_Unmodified Less stable interaction Higher conformational flexibility Wobble_Pairing_Unmodified Wobble Pairing (G) Unmodified_tRNA->Wobble_Pairing_Unmodified Less stable interaction Higher conformational flexibility Misreading_Unmodified Misreading (U/C) Unmodified_tRNA->Misreading_Unmodified Less stable interaction Higher conformational flexibility Modified_tRNA Modified tRNA (mcm⁵s²U34) Correct_Pairing_Modified Efficient Correct Pairing (A) Modified_tRNA->Correct_Pairing_Modified Stable interaction Restricted conformation Restricted_Wobble_Modified Restricted Wobble Pairing (G) Modified_tRNA->Restricted_Wobble_Modified Stable interaction Restricted conformation No_Misreading_Modified Prevents Misreading (U/C) Modified_tRNA->No_Misreading_Modified Stable interaction Restricted conformation

Role of mcm⁵s²U in Codon Recognition.

Experimental Protocols

The study of mcmc²U and other tRNA modifications relies on a variety of specialized biochemical and analytical techniques. This section provides an overview of key experimental protocols.

Isolation of tRNA

Objective: To isolate total tRNA from cells for subsequent analysis.

Methodology:

  • Cell Lysis: Harvest cells and lyse them using a method appropriate for the cell type (e.g., sonication, French press for bacteria; detergent-based lysis for mammalian cells).

  • Phenol-Chloroform Extraction: Perform a series of extractions with acid phenol:chloroform:isoamyl alcohol to remove proteins and DNA.

  • Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase using ethanol or isopropanol.

  • Anion-Exchange Chromatography: To enrich for tRNA, resuspend the total RNA in a low-salt buffer and apply it to a DEAE-cellulose or similar anion-exchange column. Elute the tRNA with a high-salt buffer.

  • Size-Exclusion Chromatography or Gel Electrophoresis: Further purify the tRNA based on size to remove any contaminating larger or smaller RNA species.

  • Quality Control: Assess the purity and integrity of the isolated tRNA using denaturing polyacrylamide gel electrophoresis (PAGE) and spectrophotometry (A260/A280 ratio).

Analysis of Modified Nucleosides by HPLC

Objective: To identify and quantify the modified nucleosides present in a tRNA sample.

Methodology:

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using a combination of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

  • HPLC Separation: Inject the resulting nucleoside mixture onto a reverse-phase C18 HPLC column.

  • Gradient Elution: Use a gradient of a polar solvent (e.g., ammonium (B1175870) acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol) to separate the nucleosides based on their hydrophobicity.

  • Detection: Monitor the eluate using a UV-Vis detector (typically at 254 nm and 314 nm for thiolated nucleosides) or a photodiode array (PDA) detector to obtain the full UV spectrum of each peak.

  • Quantification: Identify and quantify the modified nucleosides by comparing their retention times and UV spectra to those of known standards. The area under each peak is proportional to the amount of the nucleoside.

Mass Spectrometry for Modification Mapping

Objective: To precisely determine the mass and location of modifications within the tRNA sequence.

Methodology:

  • tRNA Digestion: Digest the tRNA into smaller fragments using specific RNases (e.g., RNase T1, which cleaves after guanosine residues).

  • LC-MS/MS Analysis: Separate the resulting oligonucleotides by liquid chromatography and introduce them into a mass spectrometer.

  • MS1 Scan: Determine the mass-to-charge ratio of the intact oligonucleotide fragments.

  • MS2 Scan (Tandem MS): Select specific fragments for further fragmentation (collision-induced dissociation). The fragmentation pattern reveals the sequence of the oligonucleotide and the location of any mass shifts corresponding to modifications.

  • Data Analysis: Use specialized software to analyze the MS/MS spectra and map the modifications to the known tRNA sequence.

Experimental_Workflow cluster_analysis Analysis of mcm⁵s²U Start Cell Culture tRNA_Isolation tRNA Isolation (Phenol-Chloroform, Chromatography) Start->tRNA_Isolation QC1 Quality Control (PAGE, A260/A280) tRNA_Isolation->QC1 Digestion Enzymatic Digestion to Nucleosides QC1->Digestion High-quality tRNA HPLC HPLC Separation and Quantification Digestion->HPLC LC_MS LC-MS/MS for Modification Mapping Digestion->LC_MS

Experimental Workflow for mcmc²U Analysis.

Conclusion and Future Directions

The 5-methylaminomethyl-2-thiouridine modification is a testament to the intricate regulatory mechanisms that govern protein synthesis. Its role in ensuring translational fidelity and efficiency is well-established, and the enzymatic pathways responsible for its biosynthesis are largely understood. For researchers, a deep understanding of mcmc²U's function and biosynthesis is critical for studies on gene expression, stress responses, and the evolution of the genetic code. For drug development professionals, the enzymes involved in the mcmc²U biosynthetic pathway represent potential targets for novel antimicrobial agents, as disruption of this pathway can be detrimental to cell viability.

Future research will likely focus on several key areas:

  • Dynamics of Modification: Investigating how the levels of mcmc²U are regulated in response to different cellular stresses and developmental stages.

  • Disease Mechanisms: Further elucidating the precise molecular mechanisms by which defects in mcmc²U biosynthesis lead to human diseases.

  • Therapeutic Applications: Exploring the development of small molecule inhibitors of the mcmc²U biosynthetic enzymes as potential therapeutics.

  • Synthetic Biology: Engineering tRNAs with altered modifications to expand the genetic code and produce novel proteins.

The continued exploration of the world of tRNA modifications, with mcmc²U as a prime example, promises to yield further insights into the fundamental processes of life and open new avenues for therapeutic intervention.

References

role of Mnm5s2U in wobble modification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Mnm5s2U in Wobble Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for accurate and efficient protein synthesis. Among the most critical locations for these modifications is the wobble position (nucleoside 34) of the anticodon, which plays a pivotal role in the correct decoding of messenger RNA (mRNA) codons. The modified nucleoside 5-methylaminomethyl-2-thiouridine (this compound) is a highly conserved modification found at the wobble position of tRNAs specific for glutamate (B1630785), lysine (B10760008), and glutamine in many bacterial species. This complex modification is crucial for maintaining reading frame fidelity and ensuring the precise recognition of cognate codons. The absence of this compound has been linked to decreased translational efficiency, increased frameshifting, and heightened sensitivity to environmental stressors. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its structural and functional role in wobble modification, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthetic pathway for this compound differs between Gram-negative and Gram-positive bacteria, primarily in the final steps of the modification process.

The Gram-Negative Pathway in Escherichia coli

In E. coli and other Gram-negative bacteria, the synthesis of this compound is a multi-step enzymatic process. The pathway begins with the thiolation of U34 by the MnmA enzyme, followed by the addition of a carboxymethylaminomethyl group by the MnmE/MnmG complex. The final two steps are catalyzed by the bifunctional enzyme MnmC.

  • Thiolation: The MnmA enzyme catalyzes the ATP-dependent transfer of a sulfur atom to the C2 position of the uridine (B1682114) base, forming 2-thiouridine (B16713) (s2U).

  • Formation of cthis compound: The MnmE/MnmG complex, a GTP- and FAD-dependent enzyme system, utilizes glycine (B1666218) and tetrahydrofolate to add a carboxymethylaminomethyl group to the C5 position of s2U, resulting in 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cthis compound).

  • Demodification to nm5s2U: The N-terminal FAD-dependent oxidoreductase domain of the bifunctional MnmC enzyme removes the carboxymethyl group from cthis compound to produce 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U).[1]

  • Methylation to this compound: The C-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain of MnmC catalyzes the final step, the methylation of the amino group of nm5s2U to yield the mature this compound modification.[1]

G_neg_pathway U34 tRNA(U34) s2U34 tRNA(s2U34) U34->s2U34 ATP cmnm5s2U34 tRNA(cmnm5s2U34) s2U34->cmnm5s2U34 Glycine, THF, GTP nm5s2U34 tRNA(nm5s2U34) cmnm5s2U34->nm5s2U34 mnm5s2U34 tRNA(mnm5s2U34) nm5s2U34->mnm5s2U34 SAM MnmA MnmA MnmA->s2U34 MnmEG MnmE/MnmG MnmEG->cmnm5s2U34 MnmC_o MnmC (FAD) MnmC_o->nm5s2U34 MnmC_m MnmC (SAM) MnmC_m->mnm5s2U34

E. coli this compound Biosynthetic Pathway
The Gram-Positive Pathway in Bacillus subtilis

Gram-positive bacteria, such as Bacillus subtilis, lack an ortholog of the mnmC gene.[2] Instead, they employ a different set of enzymes, MnmL and MnmM, for the final steps of this compound synthesis.

  • Thiolation and cthis compound formation: The initial steps are similar to the Gram-negative pathway, involving MnmA and the MnmE/MnmG complex to produce cthis compound.

  • Conversion to nm5s2U: The radical SAM enzyme MnmL is involved in the conversion of cthis compound to nm5s2U.

  • Methylation to this compound: The MnmM (formerly YtqB) enzyme, a SAM-dependent methyltransferase, catalyzes the final methylation step to produce this compound.[2][3]

G_pos_pathway U34 tRNA(U34) s2U34 tRNA(s2U34) U34->s2U34 ATP cmnm5s2U34 tRNA(cmnm5s2U34) s2U34->cmnm5s2U34 Glycine, THF, GTP nm5s2U34 tRNA(nm5s2U34) cmnm5s2U34->nm5s2U34 mnm5s2U34 tRNA(mnm5s2U34) nm5s2U34->mnm5s2U34 SAM MnmA MnmA MnmA->s2U34 MnmEG MnmE/MnmG MnmEG->cmnm5s2U34 MnmL MnmL MnmL->nm5s2U34 MnmM MnmM MnmM->mnm5s2U34

B. subtilis this compound Biosynthetic Pathway

Role of this compound in Wobble Modification

The this compound modification at the wobble position has profound effects on the structure of the anticodon loop and its decoding properties.

Structural Impact

The presence of this compound induces a more rigid and canonical U-turn conformation in the anticodon loop of tRNA.[4] This structural stabilization is crucial for the proper presentation of the anticodon for codon recognition on the ribosome. The 2-thio group (s2) is thought to sterically restrict the C3'-endo sugar pucker, which favors base stacking and reduces the flexibility of the anticodon. The 5-methylaminomethyl (mnm5) group contributes to the overall structure and may be involved in interactions within the ribosome.

Codon Recognition and Decoding Fidelity

The primary role of this compound is to restrict the wobble pairing capabilities of uridine at position 34. An unmodified uridine at the wobble position can pair with A, G, C, and U. The this compound modification enforces the "two-out-of-three" reading mechanism by preventing the misreading of near-cognate codons, particularly those ending in pyrimidines. Specifically, the 2-thio modification is critical for preventing U•G wobble pairing, thereby ensuring that only codons ending in A or G are read. This is essential for the accurate translation of split codon boxes, such as the lysine (AAA/AAG) and glutamate (GAA/GAG) codons.

codon_recognition cluster_unmodified Unmodified U34 cluster_modified mnm5s2U34 Modification U34 tRNA(U34) NNU NNU U34->NNU Misreading NNC NNC U34->NNC Misreading NNA NNA U34->NNA Correct Reading NNG NNG U34->NNG Correct Reading mnm5s2U34 tRNA(mnm5s2U34) m_NNA NNA mnm5s2U34->m_NNA Enhanced Fidelity m_NNG NNG mnm5s2U34->m_NNG Enhanced Fidelity m_NNU NNU m_NNC NNC

Impact of this compound on Codon Recognition

Functional Implications

The absence of the this compound modification leads to several detrimental effects on protein synthesis and cellular fitness.

  • Reduced Translational Efficiency: Hypomodified tRNAs are less efficient in translation, leading to slower elongation rates and reduced protein synthesis.

  • Increased Frameshifting: The lack of a rigid anticodon structure can lead to an increased rate of ribosomal frameshifting, resulting in the production of non-functional proteins.

  • Stress Sensitivity: Strains deficient in this compound synthesis have shown increased sensitivity to various environmental stresses, including oxidative stress. This suggests that accurate and efficient protein synthesis is critical for mounting an effective stress response.

Data Presentation

Kinetic Parameters of E. coli MnmC

The bifunctional MnmC enzyme from E. coli has been characterized kinetically, revealing distinct parameters for its two catalytic activities.

Enzyme ActivitySubstrateKm (nM)kcat (s-1)kcat/Km (µM-1s-1)
Demodification tRNAGlu(cthis compound)6000.340.57
Methylation tRNAGlu(nm5s2U)700.314.43
Data from reference[5]
Enzymes in this compound Biosynthesis
EnzymeGeneOrganism(s)Function
MnmA mnmABacteriaThiolation of U34 to s2U34
MnmE mnmEBacteriaPart of the complex that forms cmnm5(s2)U34
MnmG mnmGBacteriaPart of the complex that forms cmnm5(s2)U34
MnmC mnmCGram-negative bacteriaBifunctional: demodification and methylation
MnmL mnmLGram-positive bacteriaConversion of cthis compound to nm5s2U
MnmM mnmM (ytqB)Gram-positive bacteriaMethylation of nm5s2U to this compound
(Kinetic data for MnmA, MnmE, MnmG, MnmL, and MnmM are not yet fully available in the literature and represent an area for future investigation.)

Experimental Protocols

tRNA Isolation from Bacteria

This protocol describes a general method for the extraction of bulk tRNA from bacterial cells.

  • Cell Culture and Harvest: Grow bacterial cells to the desired optical density (e.g., mid-log phase) in an appropriate culture medium. Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2). Lyse the cells using a suitable method such as sonication or a French press.

  • Phenol-Chloroform Extraction: Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) to the cell lysate. Vortex vigorously and centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C for at least 1 hour to precipitate the total RNA.

  • tRNA Enrichment: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the total RNA. Wash the pellet with 70% ethanol. To enrich for tRNA, resuspend the pellet in a high-salt buffer (e.g., 1 M NaCl) to precipitate high molecular weight RNA, while smaller RNAs like tRNA remain in solution. Centrifuge to remove the precipitate and then precipitate the tRNA from the supernatant with ethanol.

  • Final Preparation: Resuspend the final tRNA pellet in RNase-free water. Determine the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

tRNA Modification Analysis by Mass Spectrometry

This protocol outlines the general workflow for identifying and quantifying this compound and its precursors in tRNA samples.

ms_workflow tRNA_iso 1. tRNA Isolation tRNA_digest 2. Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) tRNA_iso->tRNA_digest hplc 3. HPLC Separation tRNA_digest->hplc ms 4. Mass Spectrometry (LC-MS/MS) hplc->ms data_analysis 5. Data Analysis (Quantification and Identification) ms->data_analysis

Workflow for tRNA Modification Analysis
  • tRNA Digestion:

    • To 5-10 µg of purified tRNA, add nuclease P1 and bacterial alkaline phosphatase in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).

    • Incubate at 37°C for 2-4 hours to digest the tRNA into individual nucleosides.

  • HPLC Separation:

    • Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in ammonium acetate buffer) to elute the nucleosides.

  • Mass Spectrometry (LC-MS/MS):

    • Couple the HPLC output directly to a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).

    • Acquire data in positive ion mode. Identify nucleosides based on their specific mass-to-charge ratio (m/z) and retention time.

    • For quantification, use multiple reaction monitoring (MRM) for known modifications or full scan mode for discovery.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside.

    • Quantify the amount of this compound and its precursors relative to the canonical nucleosides (A, C, G, U).

In Vitro tRNA Methylation Assay

This protocol can be used to assess the activity of methyltransferases like MnmC and MnmM.

  • Substrate Preparation: Prepare undermethylated tRNA by isolating it from a bacterial strain lacking the methyltransferase of interest (e.g., an mnmC or mnmM deletion mutant). Alternatively, in vitro transcribe the target tRNA.

  • Reaction Mixture: In a final volume of 50 µL, combine:

    • 1-5 µg of undermethylated tRNA

    • Purified MnmC or MnmM enzyme (concentration to be optimized)

    • 50 mM Tris-HCl (pH 8.0)

    • 50 mM KCl

    • 5 mM MgCl2

    • 1 mM DTT

    • 100 µM S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [3H]-SAM) for detection.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Analysis:

    • Radiolabeling: If using [3H]-SAM, spot the reaction mixture onto filter paper, wash with trichloroacetic acid (TCA) to remove unincorporated SAM, and measure the incorporated radioactivity using a scintillation counter.

    • Mass Spectrometry: Stop the reaction and analyze the tRNA for the presence of the methylated product (this compound) using the mass spectrometry protocol described above.

Conclusion

The this compound modification at the wobble position of tRNA is a testament to the intricate mechanisms that have evolved to ensure the fidelity of protein synthesis. Its complex biosynthesis, involving different enzymatic strategies in Gram-negative and Gram-positive bacteria, underscores its fundamental importance. The structural rigidity and restricted wobble pairing conferred by this compound are critical for accurate codon recognition and the maintenance of the translational reading frame. Understanding the biosynthesis and function of this compound not only deepens our knowledge of the fundamental process of translation but also presents opportunities for the development of novel antimicrobial agents targeting the enzymes in this essential pathway. Further research into the kinetics of all the enzymes in the this compound pathway and the regulatory networks that control their expression will provide a more complete picture of this fascinating aspect of tRNA biology.

References

The Biosynthesis of Mnm5s2U in Escherichia coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U), located at the wobble position (U34) of specific tRNAs in Escherichia coli, is crucial for the accuracy and efficiency of protein synthesis. Its intricate biosynthesis involves a multi-enzyme pathway that is a potential target for novel antimicrobial agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in E. coli, detailing the enzymes involved, their mechanisms of action, and relevant quantitative data. Furthermore, it includes detailed experimental protocols for the purification of key enzymes, in vitro reconstitution of the pathway, and analysis of tRNA modifications, serving as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development.

Introduction

Transfer RNA (tRNA) modifications are essential for maintaining the fidelity and efficiency of translation. In E. coli, the wobble uridine (B1682114) (U34) of tRNAs specific for lysine, glutamate, glutamine, arginine, and glycine (B1666218) is modified to 5-methylaminomethyl-2-thiouridine (this compound). This complex modification is the result of two independent pathways converging on the same uridine residue: the C5 modification pathway, which installs the 5-methylaminomethyl group, and the C2 thiolation pathway, which adds a sulfur atom at the 2-position of the uracil (B121893) base. Understanding the intricacies of this biosynthetic pathway is fundamental for elucidating its role in bacterial physiology and for exploring its potential as a target for therapeutic intervention.

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The pathway can be conceptually divided into two major branches: the C5-modification pathway and the C2-thiolation pathway.

C5-Modification Pathway

The formation of the 5-methylaminomethyl side chain at the C5 position of U34 is a three-step enzymatic process catalyzed by the MnmE-MnmG complex and the bifunctional enzyme MnmC.

  • Formation of (c)mnm5U34 by the MnmE-MnmG Complex: The initial step is catalyzed by a heterotetrameric complex of MnmE (also known as TrmE) and MnmG (also known as GidA). This complex utilizes either glycine or ammonium (B1175870) to introduce a carboxymethylaminomethyl (cmnm) or an aminomethyl (nm) group, respectively, at the C5 position of the uridine.[1][2] The reaction is dependent on GTP and FAD.[3] MnmE is a GTPase, and MnmG is an FAD-binding protein.[3]

  • Conversion of cthis compound to nm5s2U by MnmC (Oxidoreductase activity): The bifunctional enzyme MnmC possesses two distinct catalytic domains. Its C-terminal oxidoreductase domain (MnmC(o)) catalyzes the FAD-dependent removal of the carboxymethyl group from cthis compound, yielding 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U).[2]

  • Methylation of nm5s2U to this compound by MnmC (Methyltransferase activity): The N-terminal methyltransferase domain of MnmC (MnmC(m)) then utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the amino group of nm5s2U, forming the final product, 5-methylaminomethyl-2-thiouridine (this compound).

C2-Thiolation Pathway

The thiolation at the C2 position of the uridine is a separate process that involves a complex sulfur relay system culminating in the activity of the enzyme MnmA.

  • Sulfur Mobilization by IscS: The ultimate source of sulfur for the thiolation is L-cysteine. The cysteine desulfurase IscS catalyzes the removal of sulfur from L-cysteine, forming a persulfide on a conserved cysteine residue.

  • The Tus Sulfur Relay System: The sulfur is then transferred through a cascade of sulfur-carrier proteins: TusA, TusB, TusC, TusD, and TusE. TusA receives the sulfur from IscS. The sulfur is then relayed to the TusBCD complex and subsequently to TusE.

  • Thiolation of U34 by MnmA: Finally, TusE delivers the sulfur to the tRNA-specific 2-thiouridylase, MnmA (also known as TrmU), which catalyzes the ATP-dependent thiolation of the C2 position of U34.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides crucial insights into the efficiency and regulation of this essential cellular process. The following tables summarize the available kinetic parameters for some of the key enzymes involved.

EnzymeSubstrateK_mk_catReference
MnmC (oxidoreductase) cthis compound-tRNA~0.6 µM~0.34 s-1
MnmC (methyltransferase) nm5s2U-tRNA~0.07 µM~0.31 s-1
MnmE/MnmG tRNANot ReportedNot Reported
MnmA tRNALow µM rangeNot Reported
IscS L-cysteineNot ReportedNot Reported

Note: Detailed kinetic parameters for the MnmE/MnmG complex and the individual components of the Tus sulfur relay system are not extensively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the purification of key enzymes, in vitro reconstitution of the pathway, and analysis of tRNA modifications.

Protein Purification

General Protocol for His-tagged Protein Purification (e.g., MnmA, MnmC, MnmE, MnmG, Tus proteins):

  • Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene of interest with an N- or C-terminal His6-tag. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 37°C or overnight at 18°C.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Apply the cleared lysate to a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and store at -80°C.

In Vitro Reconstitution of this compound Biosynthesis

Reconstitution of the C2-Thiolation Step:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Unmodified tRNA substrate (e.g., in vitro transcribed tRNA-Glu)

    • Purified MnmA

    • Purified IscS

    • L-cysteine

    • ATP and MgCl2

    • (Optional) Purified TusA, TusBCD complex, and TusE for enhanced efficiency.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • tRNA Extraction: Stop the reaction and purify the tRNA using phenol-chloroform extraction and ethanol (B145695) precipitation.

Analysis of tRNA Modifications

HPLC-MS/MS Analysis of Modified Nucleosides:

  • tRNA Digestion: Digest the purified tRNA to single nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleosides by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a suitable buffer system (e.g., ammonium acetate (B1210297) and acetonitrile).

  • Mass Spectrometry Detection: Analyze the eluate by tandem mass spectrometry (MS/MS) to identify and quantify the modified nucleosides based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

Signaling Pathways and Workflows

Mnm5s2U_Biosynthesis_Pathway cluster_C5 C5-Modification Pathway cluster_C2 C2-Thiolation Pathway U34 U34 in tRNA cmnm5U cmnm5U34 U34->cmnm5U nm5U nm5U34 cmnm5U->nm5U mnm5U mnm5U34 nm5U->mnm5U This compound mnm5s2U34 MnmEG MnmE-MnmG Complex MnmEG->cmnm5U MnmCo MnmC (Oxidoreductase) MnmCo->nm5U MnmCm MnmC (Methyltransferase) MnmCm->mnm5U Glycine Glycine/ Ammonium Glycine->MnmEG GTP GTP, FAD GTP->MnmEG SAM SAM SAM->MnmCm FAD FAD FAD->MnmCo s2U34 s2U34 IscS IscS TusA TusA IscS->TusA Sulfur Transfer TusBCD TusBCD TusA->TusBCD Sulfur Transfer TusE TusE TusBCD->TusE Sulfur Transfer MnmA MnmA TusE->MnmA Sulfur Transfer MnmA->s2U34 Cysteine L-Cysteine Cysteine->IscS ATP ATP ATP->MnmA U34_C2 U34 in tRNA U34_C2->s2U34

Caption: Overall biosynthesis pathway of this compound in E. coli.

Experimental_Workflow cluster_Purification Protein Purification cluster_Analysis tRNA Modification Analysis cluster_Reconstitution In Vitro Reconstitution Expression Gene Expression (His-tagged protein) Lysis Cell Lysis Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification QC Protein QC (SDS-PAGE, Conc.) Purification->QC Mix Prepare Reaction Mix (Enzymes, tRNA, Substrates) QC->Mix tRNA_iso tRNA Isolation Digestion Enzymatic Digestion (Nuclease P1, BAP) tRNA_iso->Digestion HPLC RP-HPLC Separation Digestion->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Incubate Incubation (37°C) Mix->Incubate Extract tRNA Extraction Incubate->Extract Extract->tRNA_iso

Caption: General experimental workflow for studying the this compound pathway.

Conclusion

The biosynthesis of this compound in E. coli is a complex and highly regulated process that is essential for translational fidelity. This technical guide has provided a comprehensive overview of the pathway, including the enzymes, their mechanisms, and available quantitative data. The detailed experimental protocols offer a practical resource for researchers aiming to investigate this pathway further. A deeper understanding of the this compound biosynthesis pathway will not only advance our knowledge of fundamental cellular processes but also pave the way for the development of novel antimicrobial strategies targeting this essential bacterial modification system.

References

enzymes involved in Mnm5s2U synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymes of Mnm5s2U Biosynthesis Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (this compound) is a critical post-transcriptional modification found at the wobble position (U34) of specific tRNAs, such as those for Lys, Glu, and Gln. This modification is essential for the accuracy and efficiency of protein synthesis, ensuring correct codon recognition and preventing translational frameshifting. The biosynthetic pathway of this compound is a complex, multi-enzyme process that involves two independent branches of modification at the C2 and C5 positions of the uridine (B1682114) base. This guide provides a detailed overview of the enzymes involved, their catalytic mechanisms, quantitative kinetic data, and the experimental protocols used for their characterization. Understanding these enzymatic pathways is crucial for fundamental biological research and offers potential targets for novel antimicrobial drug development.

Core Biosynthetic Pathways and Enzymes

The synthesis of this compound proceeds through two distinct and convergent pathways: the thiolation of the C2 position and the intricate, multi-step formation of the methylaminomethyl group at the C5 position. The enzymatic machinery responsible for these modifications varies between bacterial lineages, with a canonical pathway well-characterized in Gram-negative bacteria like Escherichia coli and alternative enzymes found in Gram-positive bacteria such as Bacillus subtilis.

C2-Thiolation Pathway (Common Pathway)

The introduction of sulfur at the C2 position of U34 is an early step in the pathway and is catalyzed by the highly conserved enzyme MnmA (also known as TrmU).

  • MnmA (tRNA 2-thiouridylase): This enzyme catalyzes the ATP-dependent transfer of sulfur to the U34 residue. The sulfur transfer mechanism itself is complex, involving a sulfur relay system. In E. coli, the cysteine desulfurase IscS provides the initial sulfur, which is then transferred through a series of carrier proteins (TusA, TusD, TusE) to MnmA. MnmA activates the C2 position of uridine via adenylation before transferring the sulfur to form 2-thiouridine (B16713) (s²U).

C5-Modification Pathway in Escherichia coli (Canonical Pathway)

In E. coli, the C5 side chain is constructed through the sequential action of the MnmE/MnmG complex and the bifunctional enzyme MnmC.

  • MnmE-MnmG Complex (GidA-TrmE): This heterotetrameric complex (α2β2) catalyzes the first step in the C5 modification.[1]

    • MnmE (TrmE): A GTPase that binds methylenetetrahydrofolate (CH₂THF), which serves as the one-carbon donor.[2][3]

    • MnmG (GidA): A FAD/NADH-dependent oxidoreductase.[2][3]

    • Mechanism: The MnmE-MnmG complex utilizes either glycine (B1666218) or ammonium (B1175870) to produce 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) or 5-aminomethyluridine (B12866518) (nm⁵U), respectively. The reaction is complex, requiring GTP, FAD, NADH, and CH₂THF as cofactors. The reduced FAD cofactor (FADH₂) is believed to form an iminium intermediate with CH₂THF, which is then transferred to the C5 of uridine.

  • MnmC (Bifunctional Enzyme): This single polypeptide contains two distinct catalytic domains that perform the final two steps of the synthesis.

    • MnmC(o) Domain (C-terminal): An FAD-dependent oxidoreductase that catalyzes the conversion of cmnm⁵s²U to nm⁵s²U by removing the carboxymethyl group.

    • MnmC(m) Domain (N-terminal): An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the amino group of nm⁵s²U to form the final mnm⁵s²U modification.

C5-Modification Pathway in Bacillus subtilis (Alternative Pathway)

Many Gram-positive bacteria, including B. subtilis, lack a homolog of the bifunctional MnmC enzyme and have evolved a different set of enzymes to complete the pathway.

  • MnmE-MnmG Complex: This complex is conserved and performs the initial C5 modification step, similar to its role in E. coli.

  • YurR: This FAD-dependent oxidoreductase is the functional analog of the MnmC(o) domain, responsible for converting cmnm⁵s²U to nm⁵s²U.

  • MnmL: A recently identified member of the radical SAM superfamily of enzymes. MnmL is also involved in the conversion of cmnm⁵s²U to nm⁵s²U, although its precise mechanism is still under investigation. Radical SAM enzymes typically use a [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM) to generate a 5'-deoxyadenosyl radical, which initiates catalysis by abstracting a hydrogen atom from the substrate.

  • MnmM (formerly YtqB): This enzyme is the functional analog of the MnmC(m) domain. It is a SAM-dependent methyltransferase that catalyzes the final step, the conversion of nm⁵s²U to mnm⁵s²U.

Visualizing the this compound Synthesis Pathways

The following diagrams illustrate the enzymatic steps in both the canonical (E. coli) and alternative (B. subtilis) pathways.

Mnm5s2U_Pathway_Ecoli U34 tRNA(U34) s2U tRNA(s²U34) U34->s2U C2-Thiolation cmnms2U tRNA(cmnm⁵s²U34) s2U->cmnms2U C5-Modification nms2U tRNA(nm⁵s²U34) cmnms2U->nms2U mnms2U tRNA(mnm⁵s²U34) (Final Product) nms2U->mnms2U MnmA MnmA (TrmU) MnmA->U34:n MnmEG MnmE-MnmG Complex MnmEG->s2U:n MnmCo MnmC (o-domain) MnmCo->cmnms2U:n MnmCm MnmC (m-domain) MnmCm->nms2U:n sub1 Sulfur + ATP sub1->MnmA sub2 Glycine + CH₂THF + GTP + NADH sub2->MnmEG sub3 FAD sub3->MnmCo sub4 SAM sub4->MnmCm

Caption: Canonical this compound synthesis pathway in E. coli.

Mnm5s2U_Pathway_Bsubtilis s2U tRNA(s²U34) cmnms2U tRNA(cmnm⁵s²U34) s2U->cmnms2U C5-Modification nms2U tRNA(nm⁵s²U34) cmnms2U->nms2U mnms2U tRNA(mnm⁵s²U34) (Final Product) nms2U->mnms2U MnmEG MnmE-MnmG Complex MnmEG->s2U:n YurR YurR / MnmL YurR->cmnms2U:n MnmM MnmM MnmM->nms2U:n sub2 Glycine + CH₂THF + GTP + NADH sub2->MnmEG sub3 FAD / SAM sub3->YurR sub4 SAM sub4->MnmM

Caption: Alternative this compound synthesis pathway in B. subtilis.

Quantitative Enzyme Data

Steady-state kinetic parameters provide crucial insights into the efficiency and substrate affinity of the enzymes. The data below is primarily for the well-characterized E. coli enzymes. Kinetic data for the alternative pathway enzymes in B. subtilis are not as readily available in the literature.

Enzyme / DomainOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
MnmC (full protein) E. colitRNA(cmnm⁵s²U)0.600.345.7 x 10⁵
MnmC (full protein) E. colitRNA(nm⁵s²U)0.070.314.4 x 10⁶
MnmC(o) domain E. colitRNA(cmnm⁵s²U)1.8 ± 0.30.012 ± 0.001 (Vmax)†-
MnmC(m) domain E. colitRNA(nm⁵s²U)2.1 ± 0.20.021 ± 0.001 (Vmax)†-
MnmE-MnmG Complex E. colitRNA(s²U)0.5 ± 0.10.002 ± 0.0001 (Vmax)†-
MnmA, MnmL, YurR, MnmM B. subtilis-N/AN/AN/A-

†Vmax reported in nmoles min⁻¹ mg⁻¹, not directly convertible to kcat without molecular weight and purity data in the source. N/A: Not Available in the reviewed literature.

The kinetic data for E. coli MnmC reveals that the second reaction (methylation of nm⁵s²U) has a significantly lower Km (higher affinity) and a similar kcat compared to the first reaction. This suggests the enzyme is kinetically tuned to rapidly convert the nm⁵s²U intermediate, preventing its accumulation in the cell.

Experimental Protocols

Characterizing the enzymes of the this compound pathway requires robust protocols for protein purification, in vitro activity assays, and analysis of the resulting tRNA modifications.

Recombinant Protein Expression and Purification (General Protocol)

Most pathway enzymes can be expressed with an affinity tag (e.g., Hexa-histidine or His₆-tag) in E. coli and purified using Immobilized Metal Affinity Chromatography (IMAC).

Protein_Purification_Workflow start Transform Expression Vector into E. coli culture Large-Scale Culture (e.g., 1-10L) start->culture induce Induce Protein Expression (e.g., with IPTG) culture->induce harvest Harvest Cells (Centrifugation) induce->harvest lyse Cell Lysis (Sonication or French Press) harvest->lyse clarify Clarify Lysate (Ultracentrifugation) lyse->clarify imac IMAC Purification (Ni-NTA Resin) clarify->imac Load Lysate wash Wash Step (Low Imidazole) imac->wash elute Elution Step (High Imidazole) wash->elute dialysis Dialysis / Buffer Exchange (Remove Imidazole) elute->dialysis analysis Purity Check (SDS-PAGE) & Concentration dialysis->analysis end Pure Enzyme analysis->end

Caption: General workflow for His-tagged protein purification.

Methodology:

  • Cell Lysis: Resuspend cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse cells by sonication or French press. Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 30 min).

  • Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA resin. Incubate in batch for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.

  • Washing: Load the lysate-resin slurry into a column. Wash the resin with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Post-Purification: Analyze eluted fractions by SDS-PAGE for purity. Pool pure fractions and perform buffer exchange via dialysis or a desalting column to remove imidazole and transfer the protein to a suitable storage buffer (e.g., containing 10% glycerol).

In Vitro tRNA Modification Assay

These assays are performed to confirm enzyme activity and determine kinetic parameters. A crucial component is the substrate: undermodified tRNA, typically isolated from a corresponding knockout E. coli strain (e.g., tRNA from a ΔmnmC strain is used to assay MnmC activity).

A. MnmE-MnmG Complex Assay

  • Reaction Mixture (100 µL):

    • Buffer: 100 mM Tris-HCl, pH 8.0

    • Salts: 100 mM Ammonium Acetate (B1210297), 5 mM MgCl₂

    • Cofactors: 2 mM GTP, 0.5 mM FAD, 0.5 mM NADH, 1 mM CH₂THF

    • Substrate: 0.1–2 µM undermodified tRNA(s²U)

    • Other: 5% Glycerol, 5 mM DTT, 10 µg BSA

  • Procedure:

    • Pre-incubate the reaction mixture at 37°C for 3 minutes.

    • Initiate the reaction by adding the MnmE-MnmG enzyme complex (e.g., to 0.1 µM).

    • Incubate at 37°C for a defined time course (e.g., 2-30 minutes).

    • Stop the reaction by adding an equal volume of 0.3 M sodium acetate (pH 5.2) and proceeding to RNA extraction.

B. MnmC Activity Assays

  • MnmC(o) domain (cmnm⁵s²U → nm⁵s²U):

    • Reaction Mixture (100 µL):

      • Buffer: 50-60 mM Tris-HCl, pH 8.0

      • Salts: 50 mM Ammonium Acetate (or 20 mM NH₄Cl), ~0.65 mM MgCl₂

      • Cofactor: 100 µM FAD

      • Substrate: 0.1 - 5 µM tRNA(cmnm⁵s²U)

      • Enzyme: 1-25 nM MnmC or MnmC(o)

  • MnmC(m) domain (nm⁵s²U → mnm⁵s²U):

    • Reaction Mixture (100 µL):

      • Components are identical to the MnmC(o) assay, except:

      • Cofactor: 100-500 µM SAM (instead of FAD)

      • Substrate: 25 nM - 5 µM tRNA(nm⁵s²U)

      • Enzyme: 42 pM - 25 nM MnmC or MnmC(m)

  • Procedure:

    • Assemble all components except the enzyme on ice. Pre-incubate at 37°C for 3 minutes.

    • Initiate by adding the enzyme.

    • Incubate at 37°C. For kinetic analysis, take time points (e.g., every 30-60 seconds).

    • Stop the reaction as described above.

Analysis of tRNA Modifications by HPLC

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the gold standard for separating and quantifying modified nucleosides.

Methodology:

  • tRNA Isolation: After the in vitro reaction, extract the tRNA using phenol:chloroform followed by ethanol (B145695) precipitation.

  • Enzymatic Digestion: Digest the purified tRNA down to its constituent nucleosides. This is typically done by incubating the tRNA with Nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate).

  • HPLC Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A two-buffer gradient system is employed.

      • Buffer A: An aqueous buffer, e.g., 0.1% formic acid in water.

      • Buffer B: An organic buffer, e.g., 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient of increasing Buffer B is run to separate the nucleosides based on their hydrophobicity. For example, a linear gradient from 1% to 12% Buffer B over 15-20 minutes.

  • Detection and Quantification:

    • Nucleosides are detected by their UV absorbance, typically at 260 nm.

    • Each nucleoside (canonical and modified) has a characteristic retention time. The identity of peaks is confirmed by running pure standards.

    • For absolute confirmation and quantification, the HPLC is coupled to a mass spectrometer (LC-MS). The mass-to-charge (m/z) ratio for each eluting peak is determined and can be fragmented (MS/MS) to confirm its chemical structure.

Conclusion and Future Directions

The enzymes responsible for this compound synthesis represent a sophisticated and highly regulated system crucial for translational fidelity. While the canonical pathway in E. coli is well-understood, the discovery of alternative enzymes like MnmL, MnmM, and YurR in Gram-positive bacteria highlights the evolutionary diversity of tRNA modification pathways. This diversity presents a rich area for future research, particularly in understanding the precise catalytic mechanism of the radical SAM enzyme MnmL.

For drug development professionals, the essentiality and bacterial-specificity of these enzymes make them attractive targets for novel antibiotics. Inhibiting the this compound pathway could severely compromise bacterial viability and virulence, offering a promising strategy to combat pathogenic bacteria. Further high-throughput screening for inhibitors of enzymes like MnmG or the bifunctional MnmC could yield valuable lead compounds.

References

An In-depth Technical Guide to the Mnm5s2U Precursor Molecules: cmnm5s2U and nm5s2U

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Mnm5s2U precursor molecules, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cthis compound) and 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). These molecules are critical intermediates in the biosynthesis of the hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (this compound), found at the wobble position of tRNAs in many bacteria. Deficiencies in this modification pathway have been linked to virulence defects and mitochondrial dysfunction, making the enzymes involved potential targets for novel therapeutic agents. This document details the biosynthetic pathways, provides available quantitative data, outlines experimental protocols for their study, and presents visualizations of the core processes to facilitate a deeper understanding for researchers in drug development and molecular biology.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. At the wobble position (uridine 34) of specific tRNAs, a complex series of modifications occurs, leading to the formation of this compound. This modification is crucial for the accurate decoding of codons ending in A or G. The biosynthesis of this compound involves the precursor molecules cthis compound and nm5s2U, which are synthesized and modified by a conserved set of enzymes. Understanding the formation and processing of these precursors is fundamental to elucidating the role of tRNA modifications in cellular physiology and disease.

Biosynthetic Pathways

The formation of cthis compound and nm5s2U is primarily understood in the context of the MnmEG and MnmC enzymatic pathways in bacteria, particularly Escherichia coli. The initial substrate is a uridine (B1682114) at position 34 of a tRNA molecule, which is first thiolated at position 2 to form 2-thiouridine (B16713) (s2U).

The MnmEG Pathway: Formation of cthis compound and nm5s2U

The MnmEG complex, a heterodimer of the MnmE and MnmG proteins, catalyzes the addition of a carboxymethylaminomethyl or an aminomethyl group to the C5 position of the s2U base.[1][2]

  • Formation of cthis compound: The MnmEG complex utilizes glycine (B1666218) as a substrate to add a carboxymethylaminomethyl group, forming cthis compound.[1]

  • Formation of nm5s2U: Alternatively, the MnmEG complex can use ammonium (B1175870) as a substrate to add an aminomethyl group, resulting in the formation of nm5s2U.[1]

The choice between the glycine and ammonium pathways can depend on the growth conditions and the specific tRNA species.[3]

MnmEG_Pathway s2U tRNA-s²U³⁴ MnmEG MnmEG Complex s2U->MnmEG cthis compound tRNA-cmnm⁵s²U³⁴ nm5s2U tRNA-nm⁵s²U³⁴ MnmEG->cthis compound Glycine pathway MnmEG->nm5s2U Ammonium pathway Glycine Glycine Glycine->MnmEG Ammonium Ammonium Ammonium->MnmEG

Diagram 1: The MnmEG pathway for the formation of cthis compound and nm5s2U on tRNA.
The MnmC Pathway: Conversion of cthis compound to nm5s2U

In many bacteria, cthis compound is a precursor to nm5s2U. The bifunctional enzyme MnmC possesses two distinct activities:

  • MnmC(o) domain: The C-terminal oxidoreductase domain of MnmC catalyzes the FAD-dependent conversion of cthis compound to nm5s2U.

  • MnmC(m) domain: The N-terminal methyltransferase domain of MnmC then methylates nm5s2U to form the final product, this compound, using S-adenosyl-L-methionine (SAM) as a methyl donor.

MnmC_Pathway cthis compound tRNA-cmnm⁵s²U³⁴ MnmCo MnmC(o) cthis compound->MnmCo nm5s2U tRNA-nm⁵s²U³⁴ MnmCm MnmC(m) nm5s2U->MnmCm This compound tRNA-mnm⁵s²U³⁴ MnmCo->nm5s2U MnmCm->this compound FAD FAD FAD->MnmCo SAM SAM SAM->MnmCm

Diagram 2: The MnmC pathway for the conversion of cthis compound to nm5s2U and subsequently to this compound.

Quantitative Data

Quantitative data for the enzymes and precursor molecules involved in the this compound pathway are crucial for kinetic modeling and understanding the efficiency of this biological process.

Enzyme Kinetic Parameters

The following table summarizes the available steady-state kinetic parameters for the E. coli MnmC and MnmEG enzymes.

EnzymeReactionSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
MnmC cmnm⁵s²U → nm⁵s²UtRNAGlu-cmnm⁵s²U0.60.340.57
MnmC nm⁵s²U → mnm⁵s²UtRNAGlu-nm⁵s²U0.070.314.43
MnmEG s²U → cmnm⁵s²UtRNAGlu-s²U (with Glycine)1.30.0110.0085
MnmEG s²U → nm⁵s²UtRNAGlu-s²U (with Ammonium)1.80.0130.0072
Intracellular Concentrations

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of cthis compound and nm5s2U.

Chemical Synthesis of cthis compound

The chemical synthesis of 5-carboxymethylaminomethyl-2-thiouridine (cthis compound) can be achieved through a multi-step process adapted from the work of Reese and Sanghvi (1984). The general strategy involves the synthesis of a Mannich base from a protected 2-thiouridine derivative.

Workflow:

Synthesis_Workflow start 2',3'-O-Isopropylidene-2-thiouridine step1 Mannich Reaction (Formaldehyde, Glycine ethyl ester) start->step1 step2 Hydrolysis of ester step1->step2 step3 Deprotection step2->step3 end cmnm⁵s²U step3->end

References

The Pivotal Role of Mnm5s2U tRNA Modification in Translational Fidelity and Cellular Health: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the myriad of tRNA modifications, 5-methylaminomethyl-2-thiouridine (mnm5s2U), located at the wobble position (U34) of specific tRNAs, has emerged as a key player in maintaining translational accuracy and cellular homeostasis. This technical guide provides an in-depth exploration of the biological significance of the this compound modification, detailing its biosynthesis, its crucial role in codon recognition, and the pathological consequences of its absence. We present a compilation of quantitative data, detailed experimental methodologies, and visual pathways to serve as a comprehensive resource for researchers in molecular biology, drug development, and related fields.

Introduction: The Significance of Wobble Position Modification

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. The "wobble" hypothesis, proposed by Francis Crick, explains how a single tRNA anticodon can recognize multiple synonymous codons. This flexibility is largely mediated by post-transcriptional modifications of the nucleoside at the wobble position (the first nucleotide of the anticodon, position 34). These modifications fine-tune the codon recognition properties of the tRNA, ensuring accurate and efficient translation.[1]

The this compound modification is a complex hypermodification found at the U34 position of tRNAs that decode codons with A or G in the third position, particularly for amino acids such as lysine (B10760008) and glutamate.[2][3][4] Its presence is crucial for preventing frameshift errors and ensuring the correct reading of the mRNA template.[5] Deficiencies in this compound modification have been linked to a range of cellular defects, including mitochondrial dysfunction and increased vulnerability to oxidative stress, highlighting its importance in cellular health and disease.

The Biosynthesis of this compound: A Multi-Step Enzymatic Cascade

The formation of this compound is a complex and highly regulated process involving a series of enzymatic reactions that modify the uridine (B1682114) at position 34 of the tRNA. The pathway can vary between different organisms, particularly between bacteria and eukaryotes.

Bacterial Biosynthesis of this compound

In bacteria like Escherichia coli, the biosynthesis of this compound is a well-characterized pathway involving several key enzymes: MnmE, MnmG, and the bifunctional enzyme MnmC.

  • Initial Modification by MnmEG Complex: The pathway begins with the MnmE-MnmG enzymatic complex, which catalyzes the addition of a carboxymethylaminomethyl (cmnm) or an aminomethyl (nm) group to the C5 position of U34. This reaction can utilize either glycine (B1666218) or ammonium (B1175870) as a substrate.

  • Conversion by the Bifunctional Enzyme MnmC: The bifunctional enzyme MnmC then carries out the final two steps.

    • The C-terminal oxidase domain (MnmC(o)) converts the cmnm5(s2)U intermediate to 5-aminomethyl-2-thiouridine (B1259639) (nm5(s2)U).

    • The N-terminal methyltransferase domain (MnmC(m)) subsequently methylates nm5(s2)U using S-adenosyl-L-methionine (SAM) as a methyl donor to produce the final this compound modification.

In some Gram-positive bacteria, such as Bacillus subtilis, alternative pathways exist that utilize different enzymes, namely MnmL and MnmM, to achieve the same final modification, demonstrating the evolutionary diversity in this essential pathway.

Mitochondrial Biosynthesis of Related Modifications

In eukaryotic mitochondria, a similar modification, 5-taurinomethyl-2-thiouridine (τm5s2U), is found. The biosynthesis of this modification also involves a multi-enzyme pathway. Deficiencies in the enzymes responsible for this modification, such as MTO1, are associated with severe mitochondrial diseases like MELAS (Mitochondrial myopathy, encephalopathy, lactic acidosis, and stroke-like episodes) and MERRF (Myoclonic epilepsy with ragged-red fibers).

Quantitative Insights into this compound Function

The functional importance of the this compound modification can be quantitatively assessed through various experimental approaches. Below are tables summarizing key quantitative data from the literature.

Enzyme Kinetics of this compound Biosynthesis

The efficiency of the enzymatic steps in the this compound biosynthetic pathway is crucial for maintaining a sufficient pool of correctly modified tRNAs. The following table presents the steady-state kinetic parameters for the E. coli MnmC enzyme, which catalyzes the final two steps of this compound synthesis.

Reaction StepSubstrateKm (nM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Step 1 cthis compound-tRNAGlu600 ± 2000.34 ± 0.040.56
Step 2 nm5s2U-tRNAGlu70 ± 400.31 ± 0.054.5

Table 1: Steady-state kinetic parameters of the E. coli MnmC enzyme. The tighter binding (lower Km) and high catalytic efficiency of the second step ensure the efficient conversion of the intermediate to the final this compound modification, preventing the accumulation of potentially detrimental intermediates.

Impact of this compound Deficiency on Cellular Fitness

The absence of this compound has a measurable negative impact on cellular growth and function.

OrganismMutantPhenotypeQuantitative EffectReference
E. coliΔmnmCReduced Growth RateSlower exponential growth constant compared to wild-type.
S. cerevisiaeelp3Δ tuc1Δ (lacks mcm5s2U)LethalityRescued by overexpression of hypomodified tRNALysUUU.

Table 2: Documented effects of the absence of this compound or its eukaryotic equivalent (mcm5s2U) on cellular viability and growth.

Experimental Protocols for Studying this compound Modification

Investigating the this compound modification requires a combination of molecular biology, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.

Analysis of tRNA Modification Status by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of tRNA modifications.

Objective: To determine the presence and relative abundance of this compound in total tRNA.

Protocol:

  • tRNA Isolation:

    • Isolate total RNA from bacterial or eukaryotic cells using a suitable RNA extraction kit or Trizol-based method.

    • To enrich for tRNA, fractionate the total RNA by size, collecting the fraction containing RNAs less than 200 nucleotides.

  • tRNA Digestion:

    • Digest the purified tRNA to single nucleosides. A common method involves digestion with nuclease P1 followed by bacterial alkaline phosphatase.

    • Alternatively, for sequence context analysis, digest the tRNA into smaller fragments using specific RNases such as RNase T1.

  • LC-MS/MS Analysis:

    • Separate the digested nucleosides or tRNA fragments using reverse-phase liquid chromatography.

    • Analyze the separated components using a high-resolution mass spectrometer.

    • Identify this compound based on its specific mass-to-charge ratio.

    • Quantify the relative abundance of this compound by comparing its peak area to that of a known unmodified nucleoside or an internal standard.

In Vitro Reconstitution of this compound Biosynthesis

Reconstituting the biosynthetic pathway in vitro allows for the detailed study of individual enzyme activities and reaction mechanisms.

Objective: To biochemically synthesize this compound on an unmodified tRNA substrate.

Protocol:

  • Preparation of Components:

    • Purify the recombinant enzymes of the biosynthetic pathway (e.g., MnmE, MnmG, MnmC for E. coli).

    • Prepare an in vitro transcribed, unmodified tRNA substrate (e.g., tRNAGlu).

    • Prepare reaction buffers containing necessary cofactors: GTP, FAD, NADH, S-adenosyl-L-methionine (SAM), glycine, or ammonium chloride.

  • In Vitro Reaction:

    • Combine the purified enzymes, tRNA substrate, and cofactors in a reaction buffer.

    • Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Analysis of Modification:

    • Isolate the tRNA from the reaction mixture.

    • Digest the tRNA to nucleosides and analyze by LC-MS/MS as described in Protocol 4.1 to confirm the synthesis of this compound.

Monitoring this compound Levels using a γ-Toxin-Based Assay (Adapted for this compound)

The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs containing the related mcm5s2U modification. While not directly targeting this compound, this protocol can be adapted for high-throughput screening of factors affecting 2-thiouridylation, a key step in this compound synthesis.

Objective: To indirectly monitor the 2-thiouridylation status of tRNAs as a proxy for this compound levels.

Protocol:

  • γ-Toxin Treatment:

    • Isolate total RNA from the cells of interest.

    • Incubate the RNA with purified γ-toxin. The toxin will cleave tRNAs containing the 2-thiouridine (B16713) modification at the wobble position.

  • Detection of Cleavage:

    • Northern Blot Analysis:

      • Separate the treated RNA on a denaturing polyacrylamide gel.

      • Transfer the RNA to a membrane and probe with a labeled oligonucleotide specific for the tRNA of interest.

      • The appearance of a cleaved tRNA fragment indicates the presence of the 2-thiouridine modification.

    • Quantitative RT-PCR (qRT-PCR):

      • Perform reverse transcription on the treated RNA using a primer that anneals downstream of the cleavage site.

      • Use qPCR with primers spanning the cleavage site to quantify the amount of full-length (uncleaved) tRNA. A decrease in the amount of full-length tRNA corresponds to the presence of the 2-thiouridine modification.

Visualizing the this compound World: Pathways and Workflows

Diagrams are essential for understanding the complex relationships in biological systems. The following are Graphviz (DOT language) representations of the this compound biosynthetic pathway and an experimental workflow.

Mnm5s2U_Biosynthesis_Ecoli cluster_c5_modification C5 Modification cluster_c2_thiolation C2 Thiolation cluster_final_steps Final Maturation U34 Uridine-34 on tRNA MnmEG MnmEG Complex U34->MnmEG cthis compound cthis compound-tRNA MnmCo MnmC (oxidase) cthis compound->MnmCo nm5s2U nm5s2U-tRNA MnmCm MnmC (methyltransferase) nm5s2U->MnmCm MnmEG->cthis compound MnmEG->nm5s2U Glycine Glycine Glycine->MnmEG Ammonium Ammonium Ammonium->MnmEG s2U s2U-tRNA MnmA MnmA MnmA->s2U U34_2 Uridine-34 on tRNA U34_2->MnmA MnmCo->nm5s2U This compound This compound-tRNA (Mature) MnmCm->this compound SAM SAM SAM->MnmCm

Caption: Biosynthesis of this compound in E. coli.

LCMS_Workflow start Cell Culture rna_extraction Total RNA Extraction start->rna_extraction trna_enrichment tRNA Enrichment rna_extraction->trna_enrichment digestion Enzymatic Digestion (to nucleosides) trna_enrichment->digestion lc Liquid Chromatography (Separation) digestion->lc ms Mass Spectrometry (Detection & Identification) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis end Modification Profile data_analysis->end

Caption: Workflow for tRNA modification analysis by LC-MS/MS.

Conclusion and Future Directions

The this compound modification at the wobble position of tRNA is a testament to the intricate mechanisms that have evolved to ensure the fidelity of protein synthesis. Its complex biosynthesis and critical role in codon recognition underscore its importance in cellular function. Deficiencies in this modification pathway are increasingly being linked to human diseases, making the enzymes involved potential targets for therapeutic intervention.

Future research should focus on elucidating the regulatory networks that control the expression and activity of the this compound biosynthetic enzymes. A deeper understanding of how environmental and cellular stresses impact the levels of this modification will provide valuable insights into its role in cellular adaptation and disease pathogenesis. Furthermore, the development of high-throughput screening methods to identify small molecules that can modulate the activity of the this compound pathway could open new avenues for the treatment of diseases associated with translational defects. This technical guide serves as a foundational resource to support these future endeavors.

References

An In-Depth Technical Guide to the Structural Characteristics of 5-Methylaminomethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and chemical properties of 5-methylaminomethyl-2-thiouridine (mnm5s2U), a modified nucleoside found in transfer RNA (tRNA). This document consolidates key data and methodologies to support research and development activities involving this important molecule.

Core Structural and Physicochemical Properties

5-Methylaminomethyl-2-thiouridine is a post-transcriptionally modified pyrimidine (B1678525) nucleoside, an analogue of uridine (B1682114), and is a metabolite found in organisms such as Escherichia coli.[1] It plays a crucial role in the anticodon loop of specific tRNAs, where it helps to ensure the fidelity and efficiency of protein translation.[2]

The defining structural features of this compound are the presence of a sulfur atom at the C2 position of the pyrimidine ring, replacing the oxygen atom found in uridine, and a methylaminomethyl group attached to the C5 position. These modifications introduce unique conformational and base-pairing properties.

Below is a summary of the key physicochemical properties of 5-methylaminomethyl-2-thiouridine:

PropertyValue
Chemical Formula C₁₁H₁₇N₃O₅S
Molecular Weight 303.34 g/mol
Monoisotopic Mass 303.08889182 Da
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methylaminomethyl)-2-sulfanylidenepyrimidin-4-one[1]
CAS Number 32860-54-1
Synonyms This compound, 2-Thio-5-methylaminomethyluridine
Appearance White to off-white powder
Solubility Soluble in water and polar organic solvents
Quantitative Structural Data

The precise bond lengths and angles of 5-methylaminomethyl-2-thiouridine have been determined through X-ray crystallography of its acetonide derivative.[3] The following table summarizes key intramolecular distances and angles, providing a quantitative description of its molecular geometry.

Bond/AngleAtom Pair/TripletLength (Å) / Angle (°)
Bond Lengths
S2 - C21.659
C2 - N11.383
N1 - C61.373
C6 - C51.355
C5 - C41.442
C4 - N31.353
N3 - C21.348
C4 - O41.242
C5 - C71.501
C7 - N81.472
N8 - C91.465
Bond Angles
N1 - C2 - N3116.8
C2 - N3 - C4125.7
N3 - C4 - C5113.7
C4 - C5 - C6119.5
C5 - C6 - N1121.7
C6 - N1 - C2122.5
S2 - C2 - N1122.2
S2 - C2 - N3121.0

Data extracted from the crystal structure of the acetonide of 5-methylaminomethyl-2-thiouridine.[3]

Visualizing the Structure and Biosynthesis

Chemical Structure of 5-Methylaminomethyl-2-thiouridine

Caption: 2D chemical structure of 5-methylaminomethyl-2-thiouridine.

Biosynthetic Pathway in E. coli

The biosynthesis of 5-methylaminomethyl-2-thiouridine in E. coli is a multi-step enzymatic process involving several key enzymes that modify a uridine residue at the wobble position of tRNA.

Biosynthesis_of_this compound cluster_enzymes Uridine Uridine in tRNA s2U 2-Thiouridine (s²U) Uridine->s2U Cysteine cthis compound Carboxymethylaminomethyl- 2-thiouridine (cmnm⁵s²U) s2U->cthis compound Glycine, ATP, GTP nm5s2U 5-Aminomethyl- 2-thiouridine (nm⁵s²U) cthis compound->nm5s2U This compound 5-Methylaminomethyl- 2-thiouridine (mnm⁵s²U) nm5s2U->this compound S-adenosyl- methionine MnmA MnmA MnmEG MnmE/MnmG MnmC1 MnmC (oxidase) MnmC2 MnmC (methyltransferase)

Caption: Biosynthetic pathway of this compound in E. coli.

Experimental Protocols

Synthesis of 5-Methylaminomethyl-2-thiouridine

The chemical synthesis of 5-methylaminomethyl-2-thiouridine can be achieved following the principles outlined by Vorbrüggen and Krolikiewicz.[4][5] This method generally involves the glycosylation of a silylated pyrimidine base with a protected ribose derivative.

Materials:

Procedure:

  • Silylation of the Pyrimidine Base: React 5-methylaminomethyl-2-thiouracil with an excess of hexamethyldisilazane (B44280) (HMDS) and a catalytic amount of ammonium (B1175870) sulfate (B86663) or trimethylsilyl (B98337) chloride (TMSCl) under reflux to obtain the silylated derivative. Remove excess silylating agent under vacuum.

  • Glycosylation: Dissolve the silylated base and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the Lewis acid catalyst dropwise at 0 °C and then allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Deprotection: Remove the solvent under reduced pressure. Dissolve the crude product in methanol and treat with a solution of sodium methoxide in methanol or saturated methanolic ammonia at room temperature to remove the benzoyl protecting groups from the ribose moiety.

  • Purification: Neutralize the reaction mixture with an acidic resin or acetic acid. Evaporate the solvent and purify the resulting 5-methylaminomethyl-2-thiouridine by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 5-methylaminomethyl-2-thiouridine.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified 5-methylaminomethyl-2-thiouridine in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Acquire ¹H and ¹³C NMR spectra.

  • For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

  • H6 (pyrimidine): ~7.8-8.0 ppm (singlet)

  • H1' (ribose): ~5.9-6.1 ppm (doublet)

  • H2', H3', H4', H5', H5'' (ribose): ~4.0-4.5 ppm (multiplets)

  • CH₂ (methylaminomethyl): ~3.5-3.7 ppm (singlet)

  • CH₃ (methylaminomethyl): ~2.5-2.7 ppm (singlet)

Analysis by Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight and to study the fragmentation pattern of 5-methylaminomethyl-2-thiouridine, which is essential for its identification in complex biological samples.

Sample Preparation for LC-MS/MS from tRNA:

  • tRNA Isolation: Isolate total tRNA from the biological source using standard RNA extraction protocols (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation).

  • tRNA Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a mixture of nucleases. A common protocol involves:

    • Incubate the tRNA with nuclease P1 at 37 °C for 2-4 hours in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Add bacterial alkaline phosphatase and continue the incubation at 37 °C for another 2 hours to dephosphorylate the nucleosides.

  • Sample Cleanup: Centrifuge the digest to pellet the enzymes and any undigested material. The supernatant containing the nucleosides is then ready for LC-MS/MS analysis.

Instrumentation and Method:

  • A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) is typically used.

  • Chromatography: Separate the nucleosides on a C18 reversed-phase column using a gradient of a polar solvent (e.g., water with 0.1% formic acid) and a less polar organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform a full scan to detect the protonated molecular ion [M+H]⁺ of this compound at m/z 304.0967.[6]

    • Conduct tandem MS (MS/MS) on the precursor ion to obtain a characteristic fragmentation pattern. Key product ions for this compound include those corresponding to the loss of the ribose moiety, resulting in the protonated base at m/z 172.[6]

Conclusion

This technical guide provides a detailed overview of the structural characteristics of 5-methylaminomethyl-2-thiouridine, a critical modified nucleoside in tRNA. The provided quantitative data, visualizations, and experimental protocols are intended to serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development. The unique structural features of this compound, conferred by its thio and methylaminomethyl modifications, are fundamental to its biological function in maintaining the accuracy and efficiency of protein synthesis.

References

Methodological & Application

Application Notes and Protocols for the Detection of mnm5s2U in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current methodologies for the detection and quantification of the modified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) and its eukaryotic equivalent, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), in transfer RNA (tRNA). The accurate detection of this modification is crucial for understanding its role in translational fidelity, cellular stress responses, and its potential as a therapeutic target.

Introduction to this compound/mcm5s2U tRNA Modification

The post-transcriptional modification of tRNA is a universal process that is critical for proper mRNA decoding and protein translation.[1][2][3] At the wobble position (position 34) of the anticodon in specific tRNAs, such as those for Glutamic acid, Lysine, and Glutamine, the uridine (B1682114) is often hypermodified to this compound in prokaryotes and mcm5s2U in eukaryotes.[4] These modifications are essential for maintaining translational efficiency and fidelity.[3] Deficiencies in these modifications have been linked to various diseases, making their detection and quantification a key area of research.

Methods for Detection and Quantification

Several methods have been developed to detect and quantify this compound and mcm5s2U in tRNA. These techniques range from indirect enzymatic assays to direct analytical approaches. The choice of method depends on the specific research question, available instrumentation, and the desired level of quantification.

Key Detection Methodologies:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): A highly sensitive and quantitative method for the direct detection of modified nucleosides.

  • γ-Toxin Endonuclease Assay: A specific enzymatic assay for the detection of mcm5s2U in eukaryotic tRNA.

  • Gene Complementation Assays: An indirect genetic approach to identify genes involved in the this compound biosynthetic pathway.

  • In Vitro Methyltransferase Assays: Biochemical assays to confirm the activity of enzymes responsible for the final methylation step in this compound synthesis.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)

This is considered the gold standard for the quantitative analysis of tRNA modifications. The method involves the enzymatic hydrolysis of total tRNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.

Application:

Direct and absolute quantification of this compound/mcm5s2U and other modified nucleosides in a tRNA sample. Allows for the comparison of modification levels between different samples (e.g., wild-type vs. mutant, treated vs. untreated).

Data Presentation:
ParameterDescriptionTypical Value/RangeReference
Analyte 5-methylaminomethyl-2-thiouridine (this compound)-
Mass-to-charge ratio (m/z) Extracted ion chromatogram for this compound304.09617 ± 0.01
Quantification Relative abundance normalized to a stable internal standard (e.g., dihydrouridine)Varies by organism and growth condition
Sensitivity Picomole to femtomole range-
Experimental Protocol: HPLC-MS Analysis of this compound

1. tRNA Isolation and Purification:

  • Extract total tRNA from bacterial or eukaryotic cells using established methods such as phenol-chloroform extraction followed by ethanol (B145695) precipitation.
  • Quantify the purified tRNA using a spectrophotometer (A260).

2. Enzymatic Hydrolysis of tRNA:

  • Denature 40 µg of bulk tRNA by heating at 95°C for 5 minutes, followed by cooling to room temperature.
  • Perform a one-pot hydrolysis in a 40 µL reaction volume containing:
  • 50 mM Ammonium Acetate (pH 6.0)
  • 5 mM ZnCl₂
  • 10 mM MgCl₂
  • 0.2 U Nuclease P1
  • 0.2 U Phosphodiesterase I
  • 2 U FastAP Alkaline Phosphatase
  • Incubate the reaction at 37°C for 2 hours.

3. HPLC Separation:

  • Analyze the digested nucleosides using a reverse-phase HPLC system with a C18 column.
  • Use a gradient of solvents, for example:
  • Solvent A: 0.1% Formic Acid in water
  • Solvent B: 0.1% Formic Acid in methanol
  • Equilibrate the column with 2% Solvent B.
  • Elute the nucleosides with a programmed gradient to separate the different modified and unmodified nucleosides.

4. Mass Spectrometry Detection:

  • Couple the HPLC eluent to a mass spectrometer (e.g., Orbitrap) operating in positive ion mode.
  • Monitor for the specific mass-to-charge ratio (m/z) of this compound.
  • Identify the peak corresponding to this compound based on its retention time and mass spectrum, and confirm by MS/MS fragmentation.

Workflow Diagram:

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tRNA_extraction tRNA Extraction Hydrolysis Enzymatic Hydrolysis tRNA_extraction->Hydrolysis Purified tRNA HPLC HPLC Separation Hydrolysis->HPLC Nucleoside Mixture MS Mass Spectrometry HPLC->MS Separated Nucleosides Data_Analysis Data Analysis MS->Data_Analysis Mass Spectra

Caption: Workflow for the detection of this compound in tRNA by HPLC-MS.

γ-Toxin Endonuclease Assay

This assay leverages the specificity of the γ-toxin from Kluyveromyces lactis, which cleaves tRNA specifically at the 3'-side of the mcm5s2U modification. The resulting tRNA fragments can be detected by Northern blotting or quantitative PCR (qPCR).

Application:

Semi-quantitative detection of mcm5s2U in specific tRNA isoacceptors from a wide range of eukaryotic organisms. It can also be used to validate the activity of enzymes involved in the mcm5s2U biosynthetic pathway.

Data Presentation:
ParameterDescriptionReadoutReference
Detection Method Northern BlotPresence/absence and relative intensity of cleaved tRNA fragments
Detection Method Quantitative PCRRelative quantification of uncleaved tRNA
Specificity High for mcm5s2U-containing tRNAs-
Experimental Protocol: γ-Toxin Assay with Northern Blot Detection

1. Total RNA Extraction:

  • Extract total RNA from eukaryotic cells using a standard method (e.g., Trizol).

2. γ-Toxin Treatment:

  • Incubate 5-10 µg of total RNA with purified γ-toxin in the appropriate reaction buffer.
  • Include a control reaction without the γ-toxin.
  • Incubate at 30°C for a specified time (e.g., 30 minutes).

3. Northern Blot Analysis:

  • Separate the RNA from the toxin-treated and control samples on a denaturing polyacrylamide gel.
  • Transfer the separated RNA to a nylon membrane.
  • Hybridize the membrane with a radiolabeled oligonucleotide probe specific for the tRNA of interest (e.g., tRNA-Glu-UUC).
  • Wash the membrane and visualize the full-length and cleaved tRNA bands using a phosphorimager.

Workflow Diagram:

Gamma_Toxin_Workflow cluster_preparation Preparation cluster_detection Detection RNA_Extraction Total RNA Extraction Toxin_Treatment γ-Toxin Treatment RNA_Extraction->Toxin_Treatment Total RNA Gel_Electrophoresis Denaturing PAGE Toxin_Treatment->Gel_Electrophoresis Cleaved/Uncleaved tRNA Northern_Blot Northern Blotting Gel_Electrophoresis->Northern_Blot Separated RNA Visualization Phosphorimaging Northern_Blot->Visualization Hybridized Membrane

Caption: Workflow for the γ-toxin endonuclease assay with Northern blot detection.

Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process. In bacteria like E. coli, the MnmE-MnmG complex first adds an aminomethyl or carboxymethylaminomethyl group to the C5 position of the wobble uridine. The bifunctional enzyme MnmC then catalyzes the final two steps: removal of the carboxymethyl group (if present) and methylation to form this compound. In Gram-positive bacteria that lack MnmC, the MnmM enzyme (formerly YtqB) is responsible for the final methylation step.

Signaling Pathway Diagram:

mnm5s2U_Biosynthesis cluster_ecoli E. coli Pathway cluster_bsubtilis B. subtilis Pathway U34 U34 in tRNA s2U34 s2U34 U34->s2U34 Thiolation cmnm5s2U34 cmnm5s2U34 s2U34->cmnm5s2U34 MnmE-MnmG + Glycine nm5s2U34 nm5s2U34 cmnm5s2U34->nm5s2U34 MnmC (oxidase) mnm5s2U34 mnm5s2U34 nm5s2U34->mnm5s2U34 MnmC (methyltransferase) + SAM U34_B U34 in tRNA s2U34_B s2U34 U34_B->s2U34_B Thiolation nm5s2U34_B nm5s2U34 s2U34_B->nm5s2U34_B MnmE-MnmG + Ammonium mnm5s2U34_B mnm5s2U34 nm5s2U34_B->mnm5s2U34_B MnmM + SAM

References

Application Notes and Protocols for Mass Spectrometry Analysis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methylaminomethyl-2-thiouridine (mnm⁵s²U) is a complex, post-transcriptional modification found at the wobble position (position 34) of specific transfer RNAs (tRNAs), particularly those for lysine (B10760008) and glutamate.[1] This modification is crucial for the accuracy and efficiency of protein translation. The intricate biosynthetic pathways leading to mnm⁵s²U differ between organisms, such as Gram-negative and Gram-positive bacteria, making the enzymes involved potential targets for novel antimicrobial drug development.

Mass spectrometry, coupled with liquid chromatography (LC-MS), has emerged as a powerful and essential tool for the sensitive and specific detection and quantification of mnm⁵s²U and its precursors.[2] This allows researchers to elucidate the biosynthetic pathways, study the effects of genetic mutations on modification levels, and screen for potential inhibitors of the enzymes involved.

These application notes provide an overview of the mass spectrometry-based analysis of mnm⁵s²U, including detailed experimental protocols and data presentation guidelines.

Biosynthetic Pathways of mnm⁵s²U

The biosynthesis of mnm⁵s²U is a multi-step enzymatic process. In Gram-negative bacteria like Escherichia coli, the bifunctional enzyme MnmC is responsible for the final two steps of the pathway.[3][4] In contrast, many Gram-positive bacteria and plants lack an mnmC ortholog and utilize a different set of enzymes, including MnmL and MnmM, to complete the synthesis.[5]

E. coli mnm⁵s²U Biosynthesis Pathway

E_coli_mnm5s2U_pathway s2U s²U cmnm5s2U cmnm⁵s²U s2U->cthis compound nm5s2U nm⁵s²U cthis compound->nm5s2U This compound mnm⁵s²U nm5s2U->this compound MnmEG MnmEG complex MnmEG->s2U:e MnmCo MnmC (Oxidoreductase domain) MnmCo->cthis compound:e MnmCm MnmC (Methyltransferase domain) MnmCm->nm5s2U:e Glycine Glycine Glycine->MnmEG SAM SAM SAM->MnmCm

Caption: Biosynthesis of mnm⁵s²U in E. coli.

Gram-Positive Bacteria mnm⁵s²U Biosynthesis Pathway (e.g., B. subtilis, S. mutans)

Gram_positive_mnm5s2U_pathway cthis compound cmnm⁵s²U nm5s2U nm⁵s²U cthis compound->nm5s2U This compound mnm⁵s²U nm5s2U->this compound MnmL MnmL (YtqA) MnmL->cthis compound:e MnmM MnmM (YtqB) MnmM->nm5s2U:e SAM SAM SAM->MnmM

Caption: Alternate biosynthesis of mnm⁵s²U in Gram-positive bacteria.

Quantitative Data Presentation

The following tables summarize the relative levels of mnm⁵s²U and related modifications in different bacterial strains as determined by LC-MS analysis. The data is normalized to the abundance of a stable modified nucleoside, such as dihydrouridine (D), to account for variations in sample loading.

Table 1: Relative Levels of tRNA Modifications in Streptococcus mutans Strains

ModificationWild TypeΔytqA (MnmL)ΔmnmMΔytqA-mnmM
mnm⁵s²U1.00 ± 0.15Below DetectionBelow DetectionBelow Detection
nm⁵s²UBelow DetectionBelow Detection0.85 ± 0.12Below Detection
cmnm⁵s²UBelow Detection0.95 ± 0.18Below Detection0.98 ± 0.20

Data is presented as the mean ± standard deviation from three independent experiments.

Table 2: Relative Levels of tRNA Modifications in Bacillus subtilis Strains

ModificationWild TypeΔytqA (MnmL)ΔmnmM
mnm⁵s²U1.00 ± 0.12Below DetectionBelow Detection
nm⁵s²UBelow DetectionBelow Detection0.78 ± 0.10
cmnm⁵s²UBelow Detection1.10 ± 0.15Below Detection

Data is presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Experimental Workflow for mnm⁵s²U Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Bacterial Cell Culture tRNA_isolation Total tRNA Isolation cell_culture->tRNA_isolation tRNA_digestion Enzymatic Digestion to Nucleosides tRNA_isolation->tRNA_digestion hplc Reverse-Phase HPLC Separation tRNA_digestion->hplc ms Tandem Mass Spectrometry (MS/MS) hplc->ms identification Nucleoside Identification ms->identification quantification Relative Quantification identification->quantification

Caption: General workflow for LC-MS/MS analysis of mnm⁵s²U.

Protocol 1: Isolation of Total tRNA from Bacteria

Materials:

  • Bacterial cell culture

  • Lysis buffer (e.g., PDS method reagents)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • Chloroform:Isoamyl alcohol (24:1)

  • 3 M Sodium acetate (B1210297), pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

Procedure:

  • Harvest bacterial cells from culture by centrifugation.

  • Resuspend the cell pellet in lysis buffer.

  • Perform phenol:chloroform extractions to remove proteins and lipids.

  • Precipitate the RNA from the aqueous phase by adding sodium acetate and ice-cold ethanol.

  • Incubate at -20°C to facilitate precipitation.

  • Centrifuge to pellet the RNA.

  • Wash the RNA pellet with 70% ethanol.

  • Air-dry the pellet and resuspend in nuclease-free water.

  • Quantify the tRNA concentration using a spectrophotometer.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

Materials:

  • Isolated total tRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Reaction buffer (e.g., 10 mM Ammonium acetate, pH 5.3)

Procedure:

  • In a microcentrifuge tube, combine the isolated tRNA with Nuclease P1 in the appropriate reaction buffer.

  • Incubate at 37°C for 2 hours.

  • Add BAP to the reaction mixture.

  • Incubate at 37°C for an additional 2 hours.

  • Stop the reaction by adding a small volume of a methanol:formic acid solution (e.g., 80:4).

  • Centrifuge the sample to pellet any undigested material.

  • The supernatant containing the nucleosides is ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Nucleosides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290)

  • Reverse-phase C18 column (e.g., Waters Acquity BEH C18)

  • Triple quadrupole or Orbitrap mass spectrometer (e.g., Agilent 6495 or Orbitrap)

LC Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 40% B over a set time period.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL of digested tRNA sample (e.g., 200-600 ng)

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • MRM Transitions for mnm⁵s²U:

    • Precursor ion (Q1): m/z 304.0967 ([M+H]⁺)

    • Product ions (Q3): m/z 172, 255, 273, 141

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for mnm⁵s²U and other nucleosides of interest.

Data Analysis:

  • Identify the peaks corresponding to each nucleoside based on their retention time and specific MRM transitions.

  • Integrate the peak areas for each nucleoside.

  • For relative quantification, normalize the peak area of each modified nucleoside to the peak area of a stable, unmodified or universally modified nucleoside (e.g., dihydrouridine or adenosine).

Conclusion

The protocols and data presentation guidelines provided herein offer a comprehensive framework for the mass spectrometry-based analysis of the tRNA modification mnm⁵s²U. This powerful analytical approach is indispensable for dissecting the intricate biosynthetic pathways of this critical modification, understanding its biological roles, and for the discovery of novel therapeutic agents targeting these pathways.

References

Application Notes and Protocols for Mnm5s2U Quantification via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxycarbonylmethyl-2-thiouridine (B1256268) (Mnm5s2U, also commonly referred to as mcm⁵s²U) is a post-transcriptional modification found at the wobble position of tRNAs in eukaryotes and bacteria.[1][2] This complex modification is crucial for accurate and efficient protein translation, particularly for decoding specific codons.[1][2] Dysregulation of this compound levels has been linked to various cellular stress responses and neurological disorders, making its precise quantification a critical aspect of molecular biology and drug development research.[1]

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), offers a robust and sensitive method for the identification and quantification of this compound. This document provides detailed protocols for the quantification of this compound from total tRNA, along with data presentation guidelines and visual representations of the underlying pathways and workflows.

Signaling Pathway for this compound Biosynthesis

The biosynthesis of this compound is a multi-step enzymatic process involving several key enzymes. Understanding this pathway is essential for interpreting quantitative data and for designing experiments to probe the function of the modification.

Mnm5s2U_Biosynthesis Uridine Uridine in tRNA s2U s2U Uridine->s2U Thiolation cthis compound cthis compound s2U->cthis compound MnmE/GidA nm5s2U nm5s2U This compound This compound (mcm5s2U) nm5s2U->this compound Trm9/Trm112 (yeast) ALKBH8 (humans) cthis compound->nm5s2U MnmC (in bacteria)

Caption: Biosynthetic pathway of this compound modification in tRNA.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound using HPLC-MS involves several key stages, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Sample tRNA_Isolation Total tRNA Isolation Cell_Culture->tRNA_Isolation tRNA_Quant tRNA Quantification (e.g., Qubit) tRNA_Isolation->tRNA_Quant Digestion tRNA Digestion to Nucleosides tRNA_Quant->Digestion Dephosphorylation Dephosphorylation Digestion->Dephosphorylation HPLC_MS HPLC-MS/MS Analysis Dephosphorylation->HPLC_MS Data_Analysis Data Analysis and Quantification HPLC_MS->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Total tRNA Isolation from Yeast (Saccharomyces cerevisiae)

This protocol is adapted from established methods for isolating total tRNA from yeast cells.

Materials:

  • Yeast cells

  • 0.9% NaCl solution

  • Water-saturated phenol

  • Chloroform

  • Ethanol (B145695) (100% and 70%)

  • DE52 binding buffer

  • tRNA elution buffer

  • Nuclease-free water

Procedure:

  • Harvest yeast cells from a log-phase culture by centrifugation.

  • Wash the cell pellet with 0.9% NaCl.

  • Resuspend the cells in an appropriate lysis buffer and perform phenol-chloroform extraction to separate nucleic acids from proteins.

  • Precipitate the RNA from the aqueous phase using ethanol.

  • Resuspend the RNA pellet in DE52 binding buffer.

  • Apply the RNA solution to a DEAE cellulose (B213188) (DE52) column to separate tRNA from other RNA species based on size.

  • Elute the tRNA using a high-salt tRNA elution buffer.

  • Precipitate the eluted tRNA with ethanol.

  • Wash the tRNA pellet with 70% ethanol and resuspend in nuclease-free water.

  • Quantify the tRNA concentration using a Qubit RNA Broad Range kit or similar method.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides

This protocol describes the complete digestion of tRNA into its constituent nucleosides.

Materials:

  • Isolated total tRNA (50 µg)

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • 10 mM ZnCl₂

  • Enzyme-specific reaction buffers

Procedure:

  • In a nuclease-free microcentrifuge tube, combine 50 µg of total tRNA with Nuclease P1 and its corresponding reaction buffer.

  • Incubate the reaction at 37°C for at least 2 hours (or overnight for complete digestion).

  • Add alkaline phosphatase and its reaction buffer to the mixture to dephosphorylate the nucleoside monophosphates.

  • Incubate at 37°C for 2 hours.

  • The resulting mixture of nucleosides is now ready for HPLC-MS/MS analysis.

Protocol 3: HPLC-MS/MS Analysis for this compound Quantification

This protocol outlines the parameters for separating and quantifying this compound using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., Phenomenex C-18, 150 x 4.60 mm).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

HPLC Gradient:

Time (min) % Mobile Phase B
0.0 1
17.5 12
20.0 70
25.0 70
25.1 1

| 30.0 | 1 |

Flow Rate: 0.4 mL/min

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z). Specific values should be determined by direct infusion of an this compound standard.

Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and specific MRM transition.

  • Quantify the peak area of this compound.

  • Normalize the this compound peak area to the peak area of a canonical nucleoside (e.g., guanosine) to account for variations in sample loading.

  • For absolute quantification, a standard curve should be generated using a pure this compound standard.

Data Presentation

Quantitative data for this compound should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Relative Quantification of this compound under Oxidative Stress in Yeast

ConditionThis compound Level (Normalized to Guanosine)Fold Change vs. Control
Control1.00 ± 0.08-
1-hour H₂O₂ treatment0.65 ± 0.050.65

Table 2: Absolute Quantification of this compound in Different Yeast Strains

Yeast StrainThis compound (pmol/µg tRNA)
Wild-Type2.5 ± 0.3
Δtrm9 MutantNot Detected

(Note: The data in these tables are representative and should be replaced with actual experimental results.)

Conclusion

The protocols outlined in this document provide a comprehensive framework for the robust and accurate quantification of the tRNA modification this compound using HPLC-MS/MS. By following these detailed methodologies, researchers can gain valuable insights into the roles of this compound in various biological processes and its potential as a biomarker in disease and a target for drug development. The successful implementation of these protocols will contribute to a deeper understanding of the epitranscriptome and its impact on cellular function.

References

Application Notes and Protocols for Studying Mnm5s2U Function Using Genetic Methods

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The modified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) and its eukaryotic cytosolic counterpart, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), are critical post-transcriptional modifications found at the wobble position (U34) of tRNAs specific for glutamine, lysine, and glutamic acid.[1][2] In mitochondria, the analogous modification is 5-taurinomethyl-2-thiouridine (τm5s2U).[3] These modifications are essential for accurate and efficient decoding of codons during protein synthesis.[4] Deficiencies in the biosynthesis of these modifications have been linked to various human diseases, including mitochondrial disorders.[5]

This document provides detailed application notes and protocols for genetic and biochemical methods to study the function of this compound and its eukaryotic and mitochondrial equivalents. The focus is on techniques applicable in model organisms such as Saccharomyces cerevisiae and in human cell lines.

Data Presentation

Table 1: Quantitative Analysis of tRNA Modifications in Yeast Mutants

This table summarizes the changes in the relative abundance of modified nucleosides in yeast strains with deletions in genes involved in the mcm5s2U biosynthetic pathway. Data is derived from HPLC analysis of bulk tRNA.

Gene DeletedModification AffectedChange in AbundanceOrganismReference
tuc1Δmcm5s2UAbolishedS. cerevisiae
tuc1Δmcm5UIncreasedS. cerevisiae
elp3Δmcm5s2UAbolishedS. cerevisiae
elp3Δs2UAccumulatesS. cerevisiae
elp3Δ tuc1Δmcm5s2UAbolishedS. cerevisiae
Table 2: Functional Consequences of TRMU Mutations in Human Cells

This table presents the impact of mutations in the human TRMU gene, which is responsible for the 2-thiolation step in τm5s2U biosynthesis, on mitochondrial function.

MutationCell TypeEffect on tRNA LevelsEffect on Mitochondrial Protein SynthesisReference
A10S (homozygous)Lymphoblastoid cell linesSignificant decrease in steady-state levels of mt-tRNAs (e.g., tRNALys reduced to 50% of control)>20% decrease in the rate of mitochondrial protein synthesis
siRNA knockdownRIRCD patient myoblastsImpaired 2-thiouridylationDecreased mitochondrial translation

Signaling and Biosynthetic Pathways

The biosynthesis of mcm5s2U is a multi-step enzymatic process. The following diagram illustrates the key enzymes and intermediates in S. cerevisiae.

Mcm5s2U_Biosynthesis cluster_cytoplasm Cytoplasm U34 Uridine-34 in tRNA Intermediate1 cm5U-tRNA U34->Intermediate1 Elongator Complex (Elp1, Elp3, etc.) s2U_tRNA s2U-tRNA U34->s2U_tRNA Tuc1 (Thiolation) Intermediate2 mcm5U-tRNA Intermediate1->Intermediate2 Trm9/Trm112 mcm5s2U mcm5s2U-tRNA Intermediate2->mcm5s2U Tuc1 (Thiolation) s2U_tRNA->mcm5s2U Elongator Complex (Elp1, Elp3, etc.) Elp1 Elp1 Elongator Elongator Complex Elp3 Elp3 Tuc1 Tuc1

Biosynthesis of mcm5s2U in yeast cytoplasm.

Experimental Workflows

The following diagram outlines a general workflow for investigating the function of a gene involved in this compound biosynthesis using yeast as a model organism.

Yeast_Gene_Function_Workflow cluster_genetics Genetic Manipulation cluster_analysis Phenotypic and Biochemical Analysis Gene_Deletion Gene Deletion (e.g., tuc1Δ) - PCR-based knockout Complementation Gene Complementation - Plasmid-based expression of wild-type gene Gene_Deletion->Complementation Verify phenotype rescue Growth_Assay Growth Phenotype Analysis - Spot assays on different media/temperatures Gene_Deletion->Growth_Assay HPLC_MS tRNA Modification Analysis - HPLC-MS/MS of digested tRNA Gene_Deletion->HPLC_MS Mito_Translation Mitochondrial Translation Assay - ³⁵S-Met/Cys labeling Gene_Deletion->Mito_Translation BN_PAGE Respiratory Complex Analysis - Blue Native PAGE and Western Blot Gene_Deletion->BN_PAGE

Workflow for studying this compound function in yeast.

Experimental Protocols

Protocol 1: Gene Deletion in Saccharomyces cerevisiae by PCR-based Knockout

This protocol describes the generation of a gene deletion mutant in yeast using a selectable marker cassette amplified by PCR with primers containing homology to the target gene locus.

Materials:

  • Yeast strain (e.g., BY4741)

  • Plasmid containing a selectable marker (e.g., pFA6a-kanMX6)

  • High-fidelity DNA polymerase

  • PCR primers with 40-50 bp homology to the regions flanking the open reading frame (ORF) of the target gene and 20 bp homology to the marker cassette.

  • Lithium Acetate (B1210297) (LiAc)/Polyethylene Glycol (PEG) transformation reagents

  • Selective growth media (e.g., YPD + G418)

Procedure:

  • Primer Design: Design forward and reverse primers. The 5' end of the forward primer should contain 40-50 nucleotides identical to the sequence immediately upstream of the start codon of the target gene. The 3' end should be homologous to the start of the selectable marker cassette. The 5' end of the reverse primer should contain 40-50 nucleotides identical to the reverse complement of the sequence immediately downstream of the stop codon. The 3' end should be homologous to the end of the marker cassette.

  • PCR Amplification: Amplify the selectable marker cassette from the plasmid template using the designed primers and a high-fidelity DNA polymerase.

  • Gel Purification: Run the PCR product on an agarose (B213101) gel and purify the correctly sized DNA fragment.

  • Yeast Transformation: Transform the purified PCR product into the desired yeast strain using the LiAc/PEG method.

  • Selection: Plate the transformed cells onto selective media (e.g., YPD containing G418 if using the kanMX6 marker) and incubate at 30°C for 2-3 days until colonies appear.

  • Verification: Verify the correct integration of the deletion cassette by colony PCR using primers that flank the target gene locus and/or internal primers for the marker cassette.

Protocol 2: Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry

This protocol outlines the steps for the quantitative analysis of modified nucleosides in total tRNA isolated from yeast or mammalian cells.

Materials:

  • Total tRNA isolated from cells

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC system with a C18 reverse-phase column

  • Triple quadrupole mass spectrometer

Procedure:

  • tRNA Isolation: Isolate total RNA from the cells of interest and purify the tRNA fraction using methods such as anion-exchange chromatography.

  • Enzymatic Digestion:

    • Digest 1-5 µg of purified tRNA to nucleosides using nuclease P1 overnight at 37°C.

    • Follow with dephosphorylation using bacterial alkaline phosphatase for 2 hours at 37°C.

  • HPLC Separation:

    • Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

    • Separate the nucleosides using a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate buffer).

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in positive ion mode.

    • Identify and quantify the nucleosides using dynamic multiple reaction monitoring (MRM) with pre-determined molecular transitions for each modified nucleoside.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside.

    • Normalize the abundance of each modified nucleoside to the sum of the canonical nucleosides (A, U, G, C).

    • Compare the relative abundance of modifications between wild-type and mutant samples.

Protocol 3: In Vivo Mitochondrial Protein Synthesis Assay

This protocol describes a method to specifically label and analyze newly synthesized mitochondrial proteins in cultured cells.

Materials:

  • Cultured cells (e.g., human fibroblasts or myoblasts)

  • Complete cell culture medium (e.g., DMEM)

  • DMEM lacking methionine and cysteine

  • Cytosolic translation inhibitor (e.g., emetine (B1671215) or cycloheximide)

  • ³⁵S-methionine/cysteine labeling mix

  • Cell lysis buffer

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Cell Culture: Grow cells to 80-90% confluency.

  • Inhibition of Cytosolic Translation:

    • Wash the cells with pre-warmed PBS.

    • Incubate the cells in methionine- and cysteine-free medium for 30-60 minutes to deplete intracellular pools.

    • Add a cytosolic translation inhibitor (e.g., 100 µg/mL emetine) and incubate for 5-10 minutes.

  • Radiolabeling:

    • Add the ³⁵S-methionine/cysteine labeling mix to the medium and incubate for 1-4 hours at 37°C.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled mitochondrial translation products.

    • Quantify the band intensities using densitometry.

Protocol 4: Blue Native PAGE (BN-PAGE) for Analysis of Mitochondrial Respiratory Chain Complexes

This protocol is for the separation of native mitochondrial respiratory chain complexes and supercomplexes.

Materials:

  • Isolated mitochondria or whole-cell lysates

  • Digitonin (B1670571) or other mild non-ionic detergent

  • BN-PAGE gel system (gradient gels are often used, e.g., 4-16%)

  • BN-PAGE running buffers (anode and cathode buffers, with and without Coomassie Blue G-250)

  • Western blotting equipment and antibodies against subunits of respiratory chain complexes.

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cultured cells or tissues by differential centrifugation.

  • Solubilization of Mitochondrial Membranes:

    • Resuspend the mitochondrial pellet in a buffer containing a mild non-ionic detergent like digitonin (a detergent-to-protein ratio of 4:1 is a common starting point).

    • Incubate on ice for 20-30 minutes to solubilize the membrane protein complexes.

    • Centrifuge at high speed to pellet any unsolubilized material.

  • Sample Preparation:

    • Add Coomassie Blue G-250 loading dye to the supernatant. The Coomassie dye binds to the protein complexes, conferring a negative charge necessary for migration in the electric field.

  • Electrophoresis:

    • Load the samples onto a BN-PAGE gel.

    • Run the gel at 4°C. Initially, use a cathode buffer containing Coomassie Blue to allow the complexes to enter the gel, then switch to a cathode buffer without the dye for better resolution.

  • Analysis:

    • After electrophoresis, the gel can be used for in-gel activity assays for specific complexes or for Western blotting.

    • For Western blotting, transfer the proteins to a PVDF membrane and probe with antibodies specific to subunits of the different respiratory chain complexes (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, COXII for Complex IV, and ATP5A for Complex V).

Conclusion

The genetic and biochemical methods described here provide a robust toolkit for elucidating the function of this compound and its analogs. By combining gene manipulation techniques with quantitative analyses of tRNA modifications and mitochondrial function, researchers can gain detailed insights into the roles of these modifications in cellular physiology and disease. The provided protocols offer a starting point for these investigations, and may be adapted based on the specific research question and experimental system.

References

Application Notes and Protocols for Creating Mnm5s2U Deficient Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the generation and characterization of mutant strains deficient in the 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) tRNA modification. The methodologies outlined are applicable to various model organisms and are intended to guide research into the functional roles of this critical tRNA modification in cellular processes, stress responses, and as a potential target for drug development.

Application Note 1: The Biological Significance of Mnm5s2U tRNA Modification

The mnm⁵s²U modification is a highly conserved post-transcriptional alteration found at the wobble position (U34) of tRNAs specific for lysine, glutamate, and glutamine. This complex modification is crucial for the efficiency and fidelity of protein translation.[1] Its presence ensures proper codon recognition and prevents ribosomal frameshifting.[1] The absence of mnm⁵s²U or its precursors has been linked to a range of pleiotropic phenotypes, including synthetic lethality, increased sensitivity to pH, and reduced translational efficiency in both bacteria and eukaryotes.[1] Furthermore, defects in the biosynthetic pathway can impair bacterial virulence and are associated with mitochondrial dysfunction in eukaryotes, highlighting its importance in cellular fitness and disease.[2][3] An E. coli strain lacking mnm⁵s²U has also been shown to be more susceptible to oxidative RNA damage.

Biosynthetic Pathways of this compound

The synthesis of mnm⁵s²U is a multi-step enzymatic process that varies between different domains of life.

  • In Gram-negative bacteria like E. coli , the pathway is well-characterized. The MnmE-MnmG complex initiates the process by adding either an aminomethyl (nm) or carboxymethylaminomethyl (cmnm) group to the C5 position of the wobble uridine. The bifunctional enzyme MnmC then catalyzes the final two steps: an FAD-dependent oxidoreductase domain converts cmnm⁵(s²)U to nm⁵(s²)U, and a subsequent S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain methylates nm⁵(s²)U to form the final mnm⁵s²U product.

  • In Gram-positive bacteria and plants , which lack an MnmC ortholog, an alternative pathway exists. Recent studies have identified MnmM (formerly YtqB) as the methyltransferase that converts nm⁵s²U to mnm⁵s²U. Additionally, the enzyme MnmL, a member of the radical SAM superfamily, is involved in the conversion of cmnm⁵s²U to the MnmM substrate.

Mnm5s2U_Biosynthesis This compound Biosynthesis Pathways cluster_ecoli Gram-Negative (e.g., E. coli) cluster_bsubtilis Gram-Positive (e.g., B. subtilis) U34 Uridine-34 in tRNA cmnm5s2U_E cmnm⁵s²U U34->cmnm5s2U_E MnmE-MnmG (+ Glycine) nm5s2U_E nm⁵s²U cmnm5s2U_E->nm5s2U_E MnmC (o-domain) mnm5s2U_E mnm⁵s²U nm5s2U_E->mnm5s2U_E MnmC (m-domain) (+ SAM) U34_B Uridine-34 in tRNA cmnm5s2U_B cmnm⁵s²U U34_B->cmnm5s2U_B MnmE-MnmG (+ Glycine) nm5s2U_B nm⁵s²U cmnm5s2U_B->nm5s2U_B MnmL mnm5s2U_B mnm⁵s²U nm5s2U_B->mnm5s2U_B MnmM (YtqB) (+ SAM)

Caption: Comparative biosynthesis pathways of mnm⁵s²U modification.

Application Note 2: Phenotypic Consequences of this compound Deficiency

Creating mutant strains deficient in the mnm⁵s²U pathway is a powerful strategy to probe its cellular functions. While severe growth defects can occur, some studies show that inactivating the final steps of the pathway (e.g., deleting mnmM or ytqA) does not produce an obvious growth phenotype under standard laboratory conditions. This suggests that the intermediate modification, cmnm⁵s²U, may be sufficient to maintain basic translational function.

Quantitative analysis of tRNA nucleosides via Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to confirm the knockout and characterize the resulting modification profile. The table below summarizes typical quantitative data from studies on Streptococcus mutans, demonstrating the accumulation of pathway intermediates in different knockout strains.

StrainRelevant Genotypecmnm⁵s²U Level (Relative to WT)nm⁵s²U Level (Relative to WT)mnm⁵s²U Level (Relative to WT)Reference
Wild Type (WT)ytqA⁺ mnmM⁺1.01.01.0
ΔytqADeletion of ytqA (MnmL)IncreasedNot DetectedNot Detected
ΔmnmMDeletion of mnmM (YtqB)1.0IncreasedNot Detected
ΔytqA-ΔmnmMDouble DeletionIncreasedNot DetectedNot Detected

Note: "Increased" indicates a significant accumulation of the intermediate compared to the wild-type strain. "Not Detected" indicates the level was below the limit of detection.

Protocol 1: Gene Knockout via Homologous Recombination in Bacteria

This protocol describes the generation of a markerless gene deletion or a replacement with a selectable marker (e.g., an antibiotic resistance cassette) in bacteria, a common method for creating knockout strains of genes like mnmM (ytqB).

Materials:

  • Bacterial strain of interest (e.g., Bacillus subtilis, Streptococcus mutans)

  • Plasmids for cloning (e.g., pCR2.1, pUC19)

  • Temperature-sensitive shuttle vector (for markerless deletion) or integration vector

  • Antibiotic resistance cassette (e.g., erythromycin, kanamycin)

  • Restriction enzymes, DNA ligase, and PCR reagents

  • Competent cells (e.g., E. coli DH5α for cloning, and the target bacterial strain)

  • Appropriate growth media and antibiotics

Methodology:

  • Construct Design:

    • Amplify by PCR two fragments of ~1 kb flanking the gene of interest (GOI), representing the upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) regions.

    • For gene replacement, clone the upstream arm, the antibiotic resistance cassette, and the downstream arm sequentially into a cloning vector.

    • For markerless deletion, ligate the upstream and downstream arms together, creating a seamless deletion junction.

  • Cloning:

    • Ligate the assembled knockout cassette into an appropriate suicide or temperature-sensitive shuttle vector.

    • Transform the ligation product into E. coli for plasmid amplification and sequence verification.

  • Transformation into Target Strain:

    • Isolate the verified plasmid from E. coli.

    • Transform the plasmid into the target bacterial strain using an established method (e.g., natural competence, electroporation).

  • Selection of Mutants:

    • For Gene Replacement: Plate the transformed cells on selective media containing the appropriate antibiotic. Successful double-crossover homologous recombination will result in antibiotic-resistant colonies where the native gene is replaced by the cassette.

    • For Markerless Deletion (using a temperature-sensitive vector):

      • First, select for single-crossover integration of the plasmid at a permissive temperature with antibiotic selection.

      • Next, grow the integrants at a non-permissive temperature without antibiotic selection to induce the second crossover event, which excises the plasmid and either restores the wild-type allele or creates the desired deletion.

      • Screen colonies for the loss of the antibiotic resistance marker and the presence of the deletion by PCR.

  • Verification of Knockout:

    • Isolate genomic DNA from putative mutant colonies.

    • Confirm the gene deletion/replacement using PCR with primers flanking the targeted region. The PCR product from the mutant will be a different size than the wild-type product.

    • Further confirm the deletion by Sanger sequencing of the PCR product.

    • Perform LC-MS analysis of tRNA nucleosides (Protocol 3) to confirm the absence of mnm⁵s²U and identify accumulated intermediates.

Homologous_Recombination_Workflow Workflow for Gene Knockout by Homologous Recombination cluster_prep 1. Construct Preparation cluster_strain 2. Strain Engineering cluster_verify 3. Mutant Verification PCR Amplify Upstream & Downstream Homology Arms Assemble Assemble Knockout Cassette (with Antibiotic Marker) PCR->Assemble Clone Clone Cassette into Suicide/Shuttle Vector Assemble->Clone Verify_Clone Sequence Verify Plasmid Clone->Verify_Clone Transform Transform Plasmid into Target Bacterial Strain Verify_Clone->Transform Select Select for Recombinants (e.g., Antibiotic Resistance) Transform->Select Screen Screen Colonies by PCR Select->Screen Sequence Sanger Sequence PCR Product Screen->Sequence LCMS Analyze tRNA Modification Profile by LC-MS Sequence->LCMS

Caption: Workflow for generating a bacterial gene knockout.

Protocol 2: Gene Knockout via CRISPR-Cas9

The CRISPR-Cas9 system offers a highly efficient and versatile method for generating gene knockouts by introducing targeted double-strand breaks, which are then repaired by non-homologous end joining (NHEJ) to create insertion/deletion (indel) mutations. This protocol provides a general framework applicable to various cell types.

Materials:

  • Target cell line (e.g., yeast, human cells)

  • Cas9 nuclease (as plasmid, mRNA, or purified protein)

  • Guide RNA (gRNA) targeting the GOI (e.g., mnmM). Use online tools to design gRNAs with high on-target and low off-target scores.

  • Delivery system (e.g., electroporation cuvettes, lipid-based transfection reagents, lentiviral particles)

  • Single-cell sorting/plating equipment (e.g., FACS, limiting dilution plates)

  • Genomic DNA extraction kit

  • PCR and sequencing reagents

Methodology:

  • gRNA Design and Synthesis:

    • Design 2-3 gRNAs targeting an early exon of the GOI to maximize the chance of generating a frameshift mutation leading to a functional knockout.

    • Synthesize the gRNAs or clone them into a suitable expression vector.

  • Delivery of CRISPR Components:

    • Deliver the Cas9 nuclease and the gRNA into the target cells. The choice of delivery method depends on the cell type. For many cell types, transient transfection of a ribonucleoprotein (RNP) complex (Cas9 protein + synthetic gRNA) is highly effective and minimizes off-target effects.

    • Co-transfect a reporter plasmid (e.g., expressing GFP) if fluorescence-activated cell sorting (FACS) will be used for selection.

  • Isolation of Clonal Populations:

    • After 48-72 hours, isolate single cells to establish clonal populations. This can be achieved by:

      • FACS: Sorting single GFP-positive cells into individual wells of a 96-well plate.

      • Limiting Dilution: Serially diluting the transfected cell population to a concentration where, on average, less than one cell is seeded per well.

  • Expansion and Screening of Clones:

    • Expand the single-cell clones until enough cells are available for genomic DNA extraction.

    • Extract genomic DNA from each clonal population.

    • Perform PCR to amplify the region of the GOI targeted by the gRNA.

  • Verification of Mutation:

    • Analyze the PCR products for the presence of indel mutations. This can be done by Sanger sequencing of the PCR product followed by decomposition analysis (e.g., TIDE analysis) or by next-generation sequencing.

    • Confirm the functional knockout by assessing the absence of the target protein via Western blot or the absence of the mnm⁵s²U modification via LC-MS (Protocol 3).

Protocol 3: Analysis of tRNA Modification by LC-MS

This protocol details the method for isolating total tRNA and analyzing its nucleoside composition to confirm the loss of mnm⁵s²U in mutant strains.

Materials:

  • Wild-type and mutant cell pellets

  • Buffer for cell lysis (e.g., Tris-HCl with MgCl₂)

  • Phenol (B47542):chloroform:isoamyl alcohol

  • Isopropanol and ethanol (B145695) for precipitation

  • Nuclease P1, bacterial alkaline phosphatase

  • LC-MS system with a C18 column

Methodology:

  • Total tRNA Isolation:

    • Harvest cells from wild-type and mutant strains grown under identical conditions.

    • Lyse the cells and perform a hot phenol extraction to separate nucleic acids from other cellular components.

    • Precipitate the RNA from the aqueous phase using isopropanol.

    • Wash the RNA pellet with ethanol and resuspend in nuclease-free water.

    • (Optional) Purify for tRNA using anion-exchange chromatography for cleaner results.

  • Digestion to Nucleosides:

    • Incubate a defined amount of total tRNA (e.g., 10-50 µg) with Nuclease P1 at 37°C for at least 2 hours to digest the RNA into 5'-mononucleotides.

    • Add bacterial alkaline phosphatase and continue incubation for another 2 hours at 37°C to dephosphorylate the nucleotides into nucleosides.

  • LC-MS Analysis:

    • Inject the digested nucleoside mixture into an LC-MS system.

    • Separate the nucleosides using a reverse-phase C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Detect and quantify the nucleosides using mass spectrometry. Compare the chromatograms and mass spectra of the mutant strain to the wild-type.

    • Confirm the absence of the peak corresponding to mnm⁵s²U (m/z 304.096) and look for the accumulation of precursor peaks, such as nm⁵s²U or cmnm⁵s²U, in the mutant samples.

References

Application Notes and Protocols for In Vitro Synthesis of Mnm5s2U Modified RNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modified ribonucleoside 5-methylaminomethyl-2-thiouridine (Mnm5s2U) is a critical component of the anticodon loop of certain transfer RNAs (tRNAs), particularly those for lysine (B10760008) and glutamate.[1][2] This modification at the wobble position (position 34) is essential for accurate and efficient protein translation.[3] Specifically, this compound ensures proper codon recognition and prevents ribosomal frameshifting, thereby maintaining proteome integrity.[4][5][6] A deficiency in this compound has been linked to cellular stress responses, including the unfolded protein response (UPR), highlighting its importance in cellular homeostasis.[7] The ability to synthesize this compound-modified RNA in vitro is a valuable tool for researchers studying translational mechanisms, developing novel RNA-based therapeutics, and investigating the pathological consequences of tRNA modification defects.

These application notes provide a comprehensive guide to the in vitro synthesis of this compound-modified RNA, including the preparation of the necessary modified nucleotide triphosphate, the enzymatic incorporation into RNA transcripts, and methods for analysis.

Data Presentation

Table 1: In Vitro Transcription Yields with Modified Uridine (B1682114) Triphosphates
Modified UTP AnalogIncorporation Efficiency (relative to UTP)Reference
Thiophene-modified UTP (1)88 ± 3%[8]
Thiophene-modified UTP (2)56 ± 4%[8]
5-modified UTP (similar to this compound) 96 ± 3% [8]
4'-thioUTPHigh[9]

Note: Data for this compound-TP is estimated based on a structurally similar 5-modified uridine triphosphate.

Table 2: Kinetic Parameters for Nucleotide Incorporation by T7 RNA Polymerase
NucleotideKm (μM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)Reference
ATP (natural)1801508.3 x 105[10]
GTP (natural)1203.52.9 x 104[10]
tCTP (modified)160442.8 x 105[11]

Experimental Protocols

The in vitro synthesis of this compound-modified RNA is a two-stage process:

  • Synthesis of this compound-5'-triphosphate (this compound-TP) : As this compound-TP is not commercially available, it must be synthesized from the this compound nucleoside.

  • In Vitro Transcription with T7 RNA Polymerase : The synthesized this compound-TP is then used in an in vitro transcription reaction to generate the desired RNA molecule.

Protocol 1: Chemo-enzymatic Synthesis of this compound-5'-triphosphate

This protocol is adapted from methods for the enzymatic triphosphorylation of modified nucleosides.[12][13] It involves an initial chemical monophosphorylation followed by enzymatic diphosphorylation.

Materials:

  • 5-methylaminomethyl-2-thiouridine (this compound) nucleoside

  • Proton sponge

  • Trimethyl phosphate (B84403)

  • Phosphorus oxychloride (POCl₃)

  • Tri-n-butylamine

  • Inorganic pyrophosphate

  • Nucleoside monophosphate kinase (NMPK)

  • Polyphosphate kinase 2 (PPK2)

  • ATP or GTP

  • Polyphosphate

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • HPLC system for purification and analysis

Procedure:

Part A: Chemical Monophosphorylation

  • Preparation : Dry the this compound nucleoside under vacuum.

  • Reaction :

    • Dissolve the dried this compound and proton sponge in trimethyl phosphate.

    • Cool the mixture to 0°C.

    • Add POCl₃ dropwise and stir for 2-4 hours at 0°C.

  • Quenching : Quench the reaction by adding a solution of tri-n-butylammonium pyrophosphate in DMF.

  • Purification : Purify the resulting this compound-5'-monophosphate (this compound-MP) by anion-exchange chromatography.

Part B: Enzymatic Di- and Triphosphorylation

  • Reaction Setup :

    • In a reaction buffer, combine the purified this compound-MP, a phosphate donor (e.g., ATP), NMPK, and PPK2.

    • Alternatively, for a polyphosphate-driven reaction, combine this compound-MP, a catalytic amount of ATP, polyphosphate, and PPK2.[13]

  • Incubation : Incubate the reaction at 37°C for 4-16 hours.

  • Monitoring : Monitor the conversion of this compound-MP to this compound-TP by HPLC.

  • Purification : Purify the this compound-TP using anion-exchange HPLC.

  • Quantification : Determine the concentration of this compound-TP by UV-Vis spectrophotometry.

Protocol 2: In Vitro Transcription of this compound-Modified RNA

This protocol outlines the synthesis of this compound-modified RNA using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • ATP, GTP, CTP (100 mM stocks)

  • Synthesized this compound-TP (100 mM stock)

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Purification system (e.g., denaturing PAGE, spin columns)

Procedure:

  • Transcription Reaction Setup :

    • Assemble the following reaction at room temperature in a nuclease-free tube:

      Component Volume (for 20 µL reaction) Final Concentration
      Nuclease-free water to 20 µL
      10x Transcription Buffer 2 µL 1x
      ATP, GTP, CTP (100 mM each) 0.8 µL 4 mM each
      This compound-TP (100 mM) 0.8 µL 4 mM
      Linear DNA template 1 µg 50 ng/µL
      RNase inhibitor 0.5 µL

      | T7 RNA Polymerase | 1 µL | |

  • Incubation : Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment : Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification :

    • Purify the RNA using a method appropriate for the size and intended application of the transcript (e.g., denaturing polyacrylamide gel electrophoresis for high purity, or a spin column for rapid cleanup).

  • Quantification and Quality Control :

    • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the transcript by denaturing gel electrophoresis.

    • Confirm the incorporation of this compound by mass spectrometry.

Mandatory Visualizations

Mnm5s2U_Synthesis_Workflow cluster_synthesis This compound-TP Synthesis cluster_transcription In Vitro Transcription cluster_analysis Analysis nucleoside This compound Nucleoside monophosphate This compound-MP nucleoside->monophosphate Chemical Monophosphorylation (POCl₃) triphosphate This compound-TP monophosphate->triphosphate Enzymatic Phosphorylation (NMPK, PPK2) modified_rna This compound-Modified RNA triphosphate->modified_rna template DNA Template (with T7 Promoter) template->modified_rna ntps ATP, CTP, GTP ntps->modified_rna t7 T7 RNA Polymerase t7->modified_rna purification Purification (PAGE or Column) modified_rna->purification analysis QC/Analysis (Mass Spectrometry) purification->analysis

Caption: Workflow for the in vitro synthesis of this compound-modified RNA.

Mnm5s2U_Signaling_Pathway cluster_translation Protein Translation cluster_stress Cellular Stress Response mrna mRNA Codons (e.g., AAA, GAA) ribosome Ribosome mrna->ribosome correct_protein Correct Protein Synthesis ribosome->correct_protein High Fidelity frameshift Ribosomal Frameshifting ribosome->frameshift trna_mod tRNA-Lys/Glu (with this compound) trna_mod->ribosome Accurate Decoding trna_hypomod Hypomodified tRNA-Lys/Glu (lacks this compound) trna_hypomod->ribosome Codon Mistranslation misfolded Misfolded/Truncated Proteins frameshift->misfolded er_stress ER Stress misfolded->er_stress upr Unfolded Protein Response (UPR) Activation er_stress->upr

Caption: Impact of this compound deficiency on translational fidelity and stress response.

References

Application Notes and Protocols for the Purification of Mnm5s2U-containing tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) is a crucial component of the anticodon loop of tRNAs specific for glutamate, glutamine, lysine, arginine, and glycine (B1666218) in many bacteria. This hypermodification at the wobble position (position 34) of tRNA is essential for the accuracy and efficiency of protein synthesis by ensuring proper codon-anticodon interactions.[1][2][3] The absence or alteration of the this compound modification can lead to translational frameshifting and reduced fitness, making the biosynthetic pathway a potential target for novel antimicrobial agents.

These application notes provide detailed protocols for the isolation and purification of this compound-containing tRNA from bacterial sources, primarily focusing on the well-characterized systems in Escherichia coli and Bacillus subtilis. The methodologies described herein are applicable for researchers studying tRNA modification pathways, developing assays for screening pathway inhibitors, or producing modified tRNAs for structural and functional studies.

Biosynthesis of this compound-tRNA

The biosynthesis of this compound is a multi-step enzymatic process that differs between Gram-negative and Gram-positive bacteria.

In Escherichia coli (Gram-negative):

  • The MnmE-MnmG complex initiates the modification by adding either an aminomethyl (nm) group from ammonium (B1175870) or a carboxymethylaminomethyl (cmnm) group from glycine to the C5 position of the wobble uridine.[3][4]

  • The bifunctional enzyme MnmC then catalyzes the final two steps. The C-terminal oxidoreductase domain (MnmC(o)) converts cmnm5(s2)U to 5-aminomethyl-(2-thio)uridine (nm5(s2)U).

  • Subsequently, the N-terminal methyltransferase domain (MnmC(m)) methylates nm5(s2)U to form the final this compound modification, using S-adenosyl-L-methionine (SAM) as the methyl donor.

In Bacillus subtilis (Gram-positive):

B. subtilis lacks an MnmC ortholog and utilizes a different set of enzymes for the final steps:

  • The initial modification to cmnm5(s2)U is carried out by the MnmE-MnmG complex, similar to E. coli.

  • An FAD-dependent oxidoreductase, YurR (also referred to as MnmL), converts cmnm5(s2)U to nm5(s2)U.

  • A separate methyltransferase, MnmM (formerly YtqB), then catalyzes the final methylation of nm5(s2)U to this compound.

The following diagrams illustrate these pathways.

Mnm5s2U_Biosynthesis cluster_ecoli Escherichia coli Pathway cluster_bsubtilis Bacillus subtilis Pathway U34 tRNA with U34 cmnm5s2U_Ecoli cthis compound-tRNA U34->cmnm5s2U_Ecoli MnmE-MnmG (Glycine) nm5s2U_Ecoli nm5s2U-tRNA cmnm5s2U_Ecoli->nm5s2U_Ecoli MnmC(o) mnm5s2U_Ecoli This compound-tRNA nm5s2U_Ecoli->mnm5s2U_Ecoli MnmC(m) (SAM) U34_Bsub tRNA with U34 cmnm5s2U_Bsub cthis compound-tRNA U34_Bsub->cmnm5s2U_Bsub MnmE-MnmG (Glycine) nm5s2U_Bsub nm5s2U-tRNA cmnm5s2U_Bsub->nm5s2U_Bsub YurR (MnmL) mnm5s2U_Bsub This compound-tRNA nm5s2U_Bsub->mnm5s2U_Bsub MnmM (SAM)

Biosynthesis pathways of this compound-tRNA.

Experimental Protocols

The purification of a specific tRNA species containing the this compound modification can be achieved through a combination of overexpression, bulk tRNA extraction, and high-resolution chromatographic techniques.

Protocol 1: Overexpression and Bulk tRNA Extraction

This protocol is adapted from methodologies used for isolating enriched tRNA pools from E. coli.

1.1. Overexpression of Target tRNA:

  • Clone the gene for the tRNA of interest (e.g., tRNA-Glu) into a suitable expression vector (e.g., pET series).

  • Transform the expression plasmid into an appropriate E. coli strain. For isolating undermodified precursors, a strain with a deletion in a modification gene (e.g., ΔmnmC) can be used.

  • Grow a 10 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture.

  • Grow the culture at 37°C with shaking (250 rpm) to an optical density at 600 nm (OD600) of 0.5.

  • Induce tRNA overexpression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM.

  • Continue incubation for 6 to 16 hours.

  • Harvest the cells by centrifugation at 4,500 x g for 30 minutes at 4°C.

  • Wash the cell pellet with 30 mL of 0.9% NaCl and store at -80°C until needed.

1.2. Bulk tRNA Extraction (Acid-Phenol Method):

  • Resuspend the cell pellet in 15 mL of Buffer C (0.3 M sodium acetate (B1210297) pH 4.5, 10 mM EDTA). For B. subtilis, include a lysozyme (B549824) digestion step (1 mg/mL for 30 minutes at 37°C) after resuspension.

  • Add an equal volume of acid-phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5) and mix gently for 30 minutes at 4°C.

  • Separate the phases by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Transfer the aqueous (upper) phase to a new tube.

  • Precipitate the RNA by adding 2.5 volumes of cold absolute ethanol (B145695) and incubate at -20°C for at least 1 hour.

  • Pellet the tRNA by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Wash the pellet with 70% ethanol to remove residual phenol, then air dry or briefly dry in a 60°C oven.

  • Resuspend the bulk tRNA in RNase-free water. A typical yield is ~20 mg of total tRNA per liter of E. coli culture.

Protocol 2: Purification of Specific tRNA by HPLC

For high purity, anion-exchange High-Performance Liquid Chromatography (HPLC) is a robust method for separating individual tRNA isoacceptors.

2.1. Anion-Exchange HPLC:

  • Column: Use a preparative anion-exchange column such as a DNAPac PA100 (22 x 250 mm).

  • Buffers:

    • Buffer A: 100 mM Sodium Acetate, 50 mM MgCl2, pH 5.0.

    • Buffer B: 100 mM Sodium Acetate, 50 mM MgCl2, 1 M NaCl, pH 5.0.

  • Procedure:

    • Dissolve the crude tRNA in Buffer A.

    • Apply a shallow salt gradient to elute the tRNAs. For example, a gradient of 205–215 mM NaCl can be effective for separating tRNA species.

    • Monitor the elution profile at 260 nm.

    • Collect fractions corresponding to the peaks of interest.

  • Concentration and Desalting:

    • Concentrate the collected fractions using an ultrafiltration device with a molecular weight cutoff of 10,000 Da (e.g., Amicon Ultra).

    • Exchange the buffer to a suitable storage buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, pH 7.5).

Protocol 3: Verification of this compound Modification

The presence and identity of the this compound modification can be confirmed by nucleoside analysis using HPLC or LC-MS.

  • Enzymatic Digestion:

    • Digest the purified tRNA (1-5 µg) to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • HPLC Analysis:

    • Analyze the resulting nucleosides by reverse-phase HPLC.

    • Monitor the elution at multiple wavelengths. Thiolated nucleosides like this compound have a characteristic absorbance maximum around 314 nm.

    • Identify nucleosides by comparing their retention times and UV spectra with known standards.

  • Mass Spectrometry (LC-MS or MALDI-MS):

    • For unambiguous identification, couple the HPLC to a mass spectrometer. The expected mass of the this compound nucleoside can be calculated and compared to the experimental data.

    • Alternatively, analysis of RNase digestion fragments by MALDI-MS can confirm the mass of the anticodon stem-loop containing the modification.

The following diagram outlines the general workflow for purification and analysis.

Purification_Workflow cluster_workflow Purification and Analysis Workflow Overexpression 1. Overexpression of Target tRNA in E. coli Extraction 2. Bulk tRNA Extraction (Acid-Phenol) Overexpression->Extraction HPLC 3. Anion-Exchange HPLC Purification Extraction->HPLC Concentration 4. Concentration & Desalting HPLC->Concentration Digestion 5a. Enzymatic Digestion to Nucleosides Concentration->Digestion Verification Analysis 5b. RP-HPLC or LC-MS Analysis Digestion->Analysis

General workflow for tRNA purification and analysis.

Quantitative Data

The efficiency of tRNA modification can be assessed by measuring the kinetic parameters of the enzymes involved. The following table summarizes the steady-state kinetics for the two activities of the E. coli MnmC enzyme.

MnmC ActivitySubstrateKm (nM)kcat (s-1)
FAD-dependent (MnmC(o))cthis compound-tRNA6000.34
SAM-dependent (MnmC(m))nm5s2U-tRNA700.31
Table 1: Steady-state kinetic parameters for E. coli MnmC enzyme activities. Data from.

The lower Km for the second reaction (methylation) suggests that the enzyme is kinetically tuned to prevent the accumulation of the nm5s2U intermediate, thereby promoting the efficient formation of the fully modified this compound nucleoside.

Concluding Remarks

The protocols and information provided here offer a comprehensive guide for the purification and analysis of this compound-containing tRNA. Successful isolation of these molecules is a critical first step for a wide range of applications, from fundamental studies of translational mechanisms to the development of novel therapeutics targeting bacterial tRNA modification pathways. The ability to produce both fully modified and hypomodified tRNA species allows for detailed investigation into the structure-function relationships of these complex biomolecules.

References

Chemical Synthesis of 5-Methylaminomethyl-2-thiouridine (mnm⁵s²U) Phosphoramidites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified ribonucleosides are integral to the structure and function of various RNA molecules, playing critical roles in processes such as tRNA recognition, ribosomal frameshifting, and the overall stability of RNA. 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) is a hypermodified nucleoside found in the wobble position of the anticodon of certain tRNAs, where it is crucial for accurate and efficient protein synthesis. The ability to chemically synthesize mnm⁵s²U phosphoramidites and incorporate them into synthetic RNA oligonucleotides is a powerful tool for researchers studying the biological roles of this modification and for the development of novel RNA-based therapeutics.

These application notes provide a detailed overview and experimental protocols for the chemical synthesis of mnm⁵s²U phosphoramidites, their incorporation into RNA, and subsequent deprotection and purification of the modified oligonucleotides.

Synthesis Overview

The chemical synthesis of the mnm⁵s²U phosphoramidite (B1245037) is a multi-step process that begins with the commercially available nucleoside, uridine. The synthesis involves the introduction of the 2-thio and 5-methylaminomethyl functionalities, protection of the reactive groups (5'-hydroxyl, 2'-hydroxyl, and the exocyclic amine), and finally, phosphitylation to yield the desired phosphoramidite building block for solid-phase RNA synthesis.

Logical Workflow of mnm⁵s²U Phosphoramidite Synthesis

Workflow for mnm⁵s²U Phosphoramidite Synthesis Uridine Uridine Thionation Thionation (e.g., Lawesson's Reagent) Uridine->Thionation Protection1 5'-OH Protection (DMTr-Cl) Thionation->Protection1 Protection2 2'-OH Protection (TBDMS-Cl) Protection1->Protection2 Mannich Mannich Reaction (Formaldehyde, Methylamine) Protection2->Mannich Amine_Protection Amine Protection (TFA-anhydride) Mannich->Amine_Protection Phosphitylation Phosphitylation (2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) Amine_Protection->Phosphitylation Purification Purification Phosphitylation->Purification mnm5s2U_amidite mnm⁵s²U Phosphoramidite Purification->mnm5s2U_amidite

Caption: Overall workflow for the chemical synthesis of mnm⁵s²U phosphoramidite.

Experimental Protocols

Protocol 1: Synthesis of 5'-O-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-5-methylaminomethyl-2-thiouridine

This protocol outlines the key steps to generate the protected mnm⁵s²U nucleoside ready for phosphitylation.

Materials:

Procedure:

  • 5'-O-Protection: Dissolve 2-thiouridine in anhydrous pyridine. Add DMTr-Cl portion-wise at 0°C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with methanol and concentrate under reduced pressure. Purify the product by silica gel chromatography to obtain 5'-O-DMTr-2-thiouridine.

  • 2'-O-Protection: Dissolve 5'-O-DMTr-2-thiouridine in anhydrous pyridine. Add TBDMS-Cl and stir at room temperature until the reaction is complete (monitor by TLC). Work up the reaction and purify by silica gel chromatography to yield 5'-O-DMTr-2'-O-TBDMS-2-thiouridine.

  • Mannich Reaction: To a solution of 5'-O-DMTr-2'-O-TBDMS-2-thiouridine in a suitable solvent (e.g., ethanol), add formaldehyde and methylamine hydrochloride. Heat the reaction mixture and monitor its progress by TLC. Upon completion, cool the reaction and purify the product to obtain 5'-O-DMTr-2'-O-TBDMS-5-methylaminomethyl-2-thiouridine.

  • Amine Protection: Dissolve the product from the previous step in a mixture of DCM and pyridine. Cool to 0°C and add trifluoroacetic anhydride dropwise. Stir for a few hours at room temperature. After completion, quench the reaction and purify the N-trifluoroacetyl protected nucleoside by silica gel chromatography.

Protocol 2: Phosphitylation of Protected mnm⁵s²U Nucleoside

This protocol describes the conversion of the protected nucleoside into its phosphoramidite derivative.

Materials:

  • 5'-O-DMTr-2'-O-TBDMS-N⁴-trifluoroacetyl-mnm⁵s²U

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (B52724)

Procedure:

  • Dissolve the protected mnm⁵s²U nucleoside in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Add DIPEA to the solution.

  • Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by ³¹P NMR spectroscopy.

  • Once the reaction is complete, quench with a suitable reagent (e.g., methanol).

  • Extract the product and purify it quickly by flash chromatography on silica gel pre-treated with triethylamine.

  • Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the mnm⁵s²U phosphoramidite as a white foam.

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)Reference
5'-O-Protection5'-O-DMTr-2-thiouridine2-ThiouridineDMTr-Cl, Pyridine85-95[Generic nucleoside chemistry]
2'-O-Protection5'-O-DMTr-2'-O-TBDMS-2-thiouridine5'-O-DMTr-2-thiouridineTBDMS-Cl, Pyridine80-90[Generic nucleoside chemistry]
Mannich Reaction5'-O-DMTr-2'-O-TBDMS-mnm⁵s²U5'-O-DMTr-2'-O-TBDMS-2-thiouridineFormaldehyde, Methylamine60-70[Synthesis of modified nucleosides]
Amine Protection5'-O-DMTr-2'-O-TBDMS-N-TFA-mnm⁵s²U5'-O-DMTr-2'-O-TBDMS-mnm⁵s²UTFAA, Pyridine90-98[1]
Phosphitylationmnm⁵s²U PhosphoramiditeProtected mnm⁵s²U nucleoside2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA70-80[2]

Note: Yields are representative and can vary based on reaction scale and conditions.

Incorporation into RNA and Deprotection

The synthesized mnm⁵s²U phosphoramidite can be incorporated into RNA oligonucleotides using standard automated solid-phase synthesis protocols.[3] A longer coupling time may be required for the modified phosphoramidite compared to the canonical phosphoramidites to ensure high coupling efficiency.[4]

Solid-Phase RNA Synthesis Workflow

Solid-Phase RNA Synthesis Cycle Start CPG-bound Nucleoside Deblocking 1. Deblocking (Detritylation) Start->Deblocking Coupling 2. Coupling (mnm⁵s²U Phosphoramidite + Activator) Deblocking->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine solution) Capping->Oxidation Repeat Repeat for next cycle Oxidation->Repeat Elongation Cleavage Cleavage from CPG and Deprotection Oxidation->Cleavage Final Cycle Repeat->Deblocking

Caption: Standard cycle for solid-phase RNA synthesis using phosphoramidite chemistry.

Deprotection of the synthesized RNA requires a multi-step procedure to remove all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl groups. A mild deprotection scheme is often necessary to accommodate the sensitive mnm⁵s²U modification.[4]

Deprotection Protocol:

  • Cleavage and Base Deprotection: The solid support is treated with a solution of aqueous ammonia (B1221849) and/or methylamine to cleave the oligonucleotide from the support and remove the protecting groups from the canonical bases and the phosphate backbone.

  • 2'-O-TBDMS Deprotection: The resulting solution is treated with a fluoride (B91410) source, such as triethylamine trihydrofluoride (TEA·3HF), to remove the TBDMS groups from the 2'-hydroxyls.

  • Amine Deprotection: The trifluoroacetyl group on the mnm⁵s²U moiety is typically removed during the ammonia/methylamine treatment.

  • Purification: The fully deprotected RNA oligonucleotide is then purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Conclusion

The chemical synthesis of mnm⁵s²U phosphoramidites provides researchers with a vital tool to explore the functional and structural consequences of this important RNA modification. The protocols outlined in these application notes offer a comprehensive guide for the successful synthesis and incorporation of mnm⁵s²U into RNA, enabling a wide range of studies in chemical biology, molecular biology, and drug discovery.

References

Application Notes and Protocols for Mnm5s2U in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) is a post-transcriptional modification found at the wobble position (U34) of tRNAs, particularly those for lysine (B10760008) and glutamate.[1] This modification is crucial for maintaining translational efficiency and accuracy by ensuring proper codon recognition.[2] In the context of synthetic biology, the enzymatic machinery responsible for this compound biosynthesis can be engineered to fine-tune gene expression, enhance the production of heterologous proteins, and improve cellular robustness under stress. These application notes provide an overview of potential uses for this compound in synthetic biology and detailed protocols for its analysis and implementation.

Application Note 1: Enhancing Heterologous Protein Production through Codon-Tuned Expression

Principle: The production of proteins from foreign genes (heterologous expression) in a host organism like E. coli is often limited by differences in codon usage. Genes from organisms with a different codon bias may contain codons that are decoded inefficiently by the host's tRNA pool. The this compound modification enhances the decoding of A- and G-ending codons in split codon boxes.[2] By modulating the levels of this compound-modified tRNAs, or by co-expressing the necessary modification enzymes with a gene of interest, it is possible to boost the translation of specific codons, thereby increasing the yield and quality of the target protein.[3][4] This is particularly relevant for genes rich in codons recognized by tRNAs that are naturally modified with this compound.

Synthetic Strategy: A synthetic operon can be constructed containing the gene of interest alongside the genes for the this compound biosynthetic pathway (e.g., mnmE, mnmG, and mnmC in E. coli). This ensures that the tRNAs required for efficient translation of the target mRNA are appropriately modified.

Application Note 2: Dynamic Control of Gene Expression via Engineered tRNA Modification

Principle: Gene expression can be regulated at the translational level by controlling the activity of tRNA modifying enzymes.[4] By placing a key enzyme in the this compound biosynthetic pathway under the control of an inducible promoter, the level of this compound modification can be dynamically controlled. This, in turn, would modulate the translation rate of mRNAs containing codons dependent on this modification.[5] This strategy allows for the creation of tunable genetic circuits where protein output is not only controlled at the transcriptional level but also at the translational level.

Synthetic Strategy: In a host strain, a key this compound biosynthesis gene (e.g., mnmC or mnmM) can be deleted from the genome and reintroduced on a plasmid under the control of an inducible promoter (e.g., pBAD or pTet). The expression of a reporter gene, codon-optimized to be dependent on this compound-mediated translation, can then be fine-tuned by varying the concentration of the inducer molecule.

Application Note 3: Improving Cellular Robustness to Oxidative Stress

Principle: The this compound modification has been shown to play a role in protecting cells from oxidative stress. E. coli strains deficient in this compound are more vulnerable to oxidative RNA damage.[1][6] For synthetic biology applications where engineered cells are grown to high densities or are exposed to stressful conditions, enhancing the this compound modification levels could improve the overall health and productivity of the cell culture.

Synthetic Strategy: The constitutive overexpression of the rate-limiting enzymes in the this compound pathway could be used to bolster the cell's natural stress response. This would be particularly useful in industrial fermentation settings where oxidative stress can be a significant factor in limiting yield.

Quantitative Data Summary

The following table summarizes quantitative data from studies on this compound and related tRNA modifications. While not all data is from synthetic systems, it provides a baseline for the expected effects of manipulating this compound levels.

ParameterOrganism/SystemObservationFold Change/Effect SizeReference
Cell Growth Rate E. coli ΔmnmC vs. Wild-TypeThe knockout strain lacking this compound shows a significantly slower growth rate.Slower growth constant for ΔmnmC[7]
Protein Production E. coli with ncAA incorporationDeletion of tRNA modification gene iscS (involved in sulfur relay for thiouridines)> 8-fold increase in Sep-containing GFP[8][9]
Kinetic Parameters of MnmC In vitro (E. coli)The second reaction step (nm5s2U → this compound) is kinetically preferred over the first (cthis compound → nm5s2U).Km (step 1) = 600 nM, kcat = 0.34 s-1; Km (step 2) = 70 nM, kcat = 0.31 s-1[7]
Oxidative RNA Damage E. coli ΔmnmE vs. Wild-TypeIncreased levels of 8-oxo-Guanosine in total RNA under oxidative stress.Significant increase in 8-oxo-G[6]

Visualizations of Pathways and Workflows

Mnm5s2U_Biosynthesis_Ecoli U34 Uridine-34 in tRNA cthis compound cthis compound U34->cthis compound Sulfur relay + Glycine addition nm5s2U nm5s2U cthis compound->nm5s2U Deacetylation mnm5s2U_final This compound nm5s2U->mnm5s2U_final Methylation MnmEG MnmE-MnmG (Glycine) MnmEG->U34 MnmCo MnmC (oxidase) MnmCo->cthis compound MnmCm MnmC (methyltransferase) (SAM) MnmCm->nm5s2U

Caption: Biosynthetic pathway of this compound in E. coli.

Mnm5s2U_Synthetic_Workflow Design Design Synthetic Construct (e.g., GOI + Mnm enzymes) Build Build Plasmid/ Integrate into Genome Design->Build Transform Transform into Host Strain (e.g., E. coli) Build->Transform Express Induce Gene Expression Transform->Express Analyze_Protein Analyze Protein Production (SDS-PAGE, Western, etc.) Express->Analyze_Protein Analyze_tRNA Analyze tRNA Modification (LC-MS) Express->Analyze_tRNA Optimize Optimize and Iterate Analyze_Protein->Optimize Analyze_tRNA->Optimize Optimize->Design

Caption: Experimental workflow for engineering this compound applications.

Experimental Protocols

Protocol 1: Quantification of this compound Levels in tRNA by LC-MS/MS

This protocol is adapted from established methods for the analysis of modified ribonucleosides.[10][11]

1. Isolation of Total tRNA a. Grow E. coli cells (wild-type and engineered strains) to the mid-log phase (OD600 ≈ 0.5) in the appropriate medium. b. Harvest cells by centrifugation at 4,000 x g for 10 min at 4°C. c. Resuspend the cell pellet in a suitable lysis buffer (e.g., TRIzol or a buffer containing guanidinium (B1211019) thiocyanate). d. Extract total RNA using a phenol-chloroform extraction method or a commercial RNA purification kit that retains small RNAs. e. To isolate the tRNA-enriched fraction (< 200 nt), use a specialized kit such as the RNeasy Mini Kit (Qiagen) with modifications to the protocol to enrich for small RNAs, or perform size-exclusion chromatography.[12]

2. Enzymatic Hydrolysis of tRNA to Nucleosides a. To 5-10 µg of purified tRNA, add nuclease P1 (2U) in 20 µL of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3). b. Incubate at 37°C for 2 hours. c. Add bacterial alkaline phosphatase (1U) and 1 M ammonium bicarbonate to a final concentration of 50 mM. d. Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides. e. Centrifuge the sample at 10,000 x g for 5 min and collect the supernatant.

3. LC-MS/MS Analysis a. Use a C18 reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.[10] b. The mobile phase can consist of a gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). c. The mass spectrometer should be operated in positive ion mode with Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and other nucleosides for normalization (e.g., canonical A, G, C, U). d. Create a standard curve using commercially available or synthesized this compound to quantify its absolute or relative abundance in the samples.

Protocol 2: Construction and Validation of an Inducible this compound System

This protocol outlines the engineering of an E. coli strain for tunable expression of a gene of interest (GOI) via this compound modification.

1. Strain Engineering: Deletion of Endogenous mnmC a. Use a standard genome engineering method such as Lambda Red recombineering to delete the native mnmC gene from the chromosome of an appropriate E. coli strain (e.g., MG1655). b. Replace the gene with a selection marker (e.g., a kanamycin (B1662678) resistance cassette), which can later be removed. c. Verify the deletion by PCR and sequencing.

2. Plasmid Construction a. Regulator Plasmid: Clone the E. coli mnmC gene into a plasmid vector (e.g., pBAD) under the control of an arabinose-inducible promoter. This plasmid should have a different antibiotic resistance marker than the one used for the genomic deletion. b. Reporter Plasmid: Clone a reporter gene (e.g., gfp) into a compatible plasmid vector with a constitutive promoter. The coding sequence of the reporter should be codon-optimized to be enriched with codons (e.g., GAA for Glutamate) that are decoded by this compound-containing tRNAs.

3. Transformation and Expression Analysis a. Co-transform the ΔmnmC strain with both the regulator and reporter plasmids. b. Grow the engineered strain in a minimal medium to mid-log phase. c. Aliquot the culture into a 96-well plate and add varying concentrations of the inducer (L-arabinose). Include a no-inducer control. d. Incubate the plate in a shaker with temperature control. Measure both optical density (OD600) and fluorescence at regular intervals. e. Correlate the level of reporter gene expression (fluorescence) with the concentration of the inducer.

4. Validation of tRNA Modification a. Grow larger-scale cultures of the engineered strain at low, medium, and high inducer concentrations. b. Isolate tRNA from these cultures as described in Protocol 1. c. Analyze the levels of cthis compound, nm5s2U, and this compound by LC-MS/MS to confirm that the inducible system is controlling the tRNA modification status as expected.

References

Application Notes and Protocols for the Analytical Characterization of 5-methylaminomethyl-2-thiouridine (mnm5s2U)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-methylaminomethyl-2-thiouridine, abbreviated as mnm5s2U, is a complex, post-transcriptional modification found at the wobble position (U34) of specific transfer RNAs (tRNAs), including those for Lysine, Glutamate, and Glutamine.[1][2][3][4] This hypermodification is crucial for maintaining translational fidelity and efficiency by ensuring accurate codon recognition.[2][5] The biosynthetic pathways of this compound are diverse across different organisms, presenting unique analytical challenges and opportunities.[3][6][7] These application notes provide detailed protocols for the key analytical techniques used to identify, quantify, and structurally characterize this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Application Note:

LC-MS is the cornerstone technique for the analysis of this compound and its biosynthetic precursors (e.g., cthis compound, nm5s2U). This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. It allows for the definitive identification of modified nucleosides based on their mass-to-charge ratio (m/z) and fragmentation patterns, as well as their relative and absolute quantification in total tRNA digests.[1][8][9] This approach is essential for studying the function of tRNA modifying enzymes by comparing modification levels in wild-type versus mutant strains.[1][10]

Experimental Protocol: LC-MS Analysis of this compound

Objective: To identify and quantify this compound from total tRNA.

Materials:

  • Purified total tRNA

  • Nuclease P1 (Wako Chemicals)

  • Bacterial Alkaline Phosphatase (BAP) or Antarctic Phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer (10 mM, pH 5.3)

  • Zinc chloride (1 mM)

  • Ultrapure water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reversed-phase C18 column suitable for nucleoside analysis

  • LC-MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)

Procedure:

  • tRNA Digestion to Nucleosides:

    • In a sterile microfuge tube, dissolve 5-10 µg of purified total tRNA in 25 µL of nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Add 2.5 U of Nuclease P1.

    • Incubate at 37°C for 2 hours to overnight to digest the tRNA into 5'-mononucleotides.

    • Add 3 µL of 10x alkaline phosphatase buffer and 1 U of Bacterial Alkaline Phosphatase.

    • Incubate at 37°C for 2 hours to dephosphorylate the nucleosides.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any debris.

    • Carefully transfer the supernatant containing the nucleoside mixture to an HPLC vial for analysis.

  • LC-MS Analysis:

    • Chromatographic Separation:

      • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in ultrapure water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient might be:

        • 0-5 min: 2% B

        • 5-35 min: 2-40% B (linear gradient)

        • 35-40 min: 40-95% B

        • 40-45 min: 95% B

        • 45-50 min: 95-2% B

        • 50-60 min: 2% B (re-equilibration)

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

      • Key Ions for this compound:

        • Precursor ion ([M+H]+): m/z 304.1[11]

        • Product ions (for MS/MS): m/z 172.1 (corresponding to the base moiety)[11]

      • Monitor for precursor ions of other expected modifications and canonical nucleosides (A, G, C, U).

  • Data Analysis:

    • Identify this compound by its characteristic retention time and m/z.

    • For quantification, integrate the peak area of the this compound signal.

    • Normalize the this compound peak area to that of a stable, unmodified nucleoside (e.g., guanosine) or a consistently modified nucleoside (e.g., dihydrouridine) to account for variations in sample loading.[1]

Quantitative Data Summary: Relative Abundance of tRNA Modifications

Organism StrainModificationRelative Abundance (Normalized to Dihydrouridine)Reference
B. subtilis Wild TypeThis compoundPresent[1]
B. subtilis ΔmnmMThis compoundBelow Detection Limit[1]
S. mutans Wild TypeThis compoundPresent[1]
S. mutans ΔytqAThis compoundBelow Detection Limit[1]
S. mutans ΔmnmMThis compoundBelow Detection Limit[1]

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation and Kinetic Analysis

Application Note:

HPLC with UV detection is a robust and accessible method for both quantifying this compound and its precursors, and for preparative-scale isolation of tRNA species with specific modification statuses.[12][13][14] Anion-exchange HPLC can be used to separate tRNA isoacceptors, while reversed-phase HPLC is ideal for separating the digested nucleosides. This technique is particularly valuable for preparing substrates for enzymatic assays, allowing for the determination of kinetic parameters (Km, kcat) for enzymes in the this compound biosynthetic pathway.[13]

Experimental Protocol: HPLC-Based Enzyme Kinetics Assay

Objective: To determine the steady-state kinetics of an this compound pathway enzyme (e.g., MnmC).

Materials:

  • Overexpressed tRNA (e.g., tRNAGlu) from an E. coli strain lacking the enzyme of interest (e.g., ΔmnmC), resulting in tRNA with a precursor modification (cthis compound).

  • Purified recombinant enzyme (e.g., MnmC).

  • S-adenosylmethionine (SAM) for methyltransferase assays.

  • Anion-exchange HPLC column for tRNA purification.

  • Reaction buffer (e.g., 50 mM Tris-HCl, 20 mM NH4Cl, pH 7.5).

Procedure:

  • Preparation of Substrate tRNA:

    • Isolate total tRNA from the overexpression strain (e.g., E. coli ΔmnmC expressing tRNAGlu).

    • Purify the specific tRNA species (cthis compound-tRNAGlu) using anion-exchange HPLC.[12][13]

    • To generate the second substrate (nm5s2U-tRNAGlu), incubate the purified cthis compound-tRNAGlu with the enzyme (MnmC) in the absence of the SAM cofactor. Re-purify the resulting nm5s2U-tRNAGlu by HPLC.[12][13]

  • Enzymatic Reaction:

    • Set up a series of reactions with a fixed concentration of the purified enzyme and varying concentrations of the substrate tRNA (e.g., 0.1 µM to 10 µM).

    • For the methyltransferase activity, include a saturating concentration of SAM (e.g., 800 µM).[12]

    • Initiate the reactions by adding the enzyme and incubate at 37°C.

    • Take time-point aliquots (e.g., at 0, 2, 5, 10, 20 minutes) and quench the reaction (e.g., by adding phenol/chloroform or heating).

  • HPLC Analysis:

    • Analyze the quenched reaction aliquots using anion-exchange HPLC to separate the substrate and product tRNA species.

    • Monitor the chromatogram at 260 nm. The product tRNA will have a different retention time from the substrate.

    • Calculate the amount of product formed at each time point by integrating the respective peak areas.

  • Data Analysis:

    • Determine the initial reaction velocity (v0) from the linear phase of the product formation curve for each substrate concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

Quantitative Data Summary: MnmC Enzyme Kinetics

Reaction StepSubstrateKm (nM)kcat (s-1)Reference
1. Demodificationcthis compound-tRNA6000.34[13]
2. Methylationnm5s2U-tRNA700.31[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Application Note:

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure of tRNA and the conformational effects of modifications like this compound at the atomic level.[15] By analyzing chemically synthesized and purified tRNA anticodon stem-loops (ASLs) containing this compound, researchers can determine how this modification influences the local structure, base stacking, and dynamics of the anticodon loop, which is critical for its interaction with the mRNA codon in the ribosome.[15]

Experimental Protocol: NMR Sample Preparation of a Modified tRNA ASL

Objective: To prepare a tRNA anticodon stem-loop containing this compound for NMR structural analysis.

Materials:

  • Synthetically prepared or HPLC-purified tRNA ASL containing this compound.

  • NMR buffer (e.g., 10 mM sodium phosphate (B84403) pH 7.5, 50 mM NaCl, 50 mM KCl, 0.1 mM EDTA).[15]

  • Heavy water (99.996% D2O).

  • MgCl2 solution (for optional magnesium titration).

  • Standard NMR tubes.

Procedure:

  • Sample Purification and Desalting:

    • Purify the ASL RNA using HPLC to ensure high purity.

    • Thoroughly desalt the purified RNA by dialysis against successively lower salt concentrations, ending with multiple changes of ultrapure water.[15]

    • Lyophilize the desalted RNA to a dry powder.

  • Sample Reconstitution:

    • Prepare the final NMR buffer from concentrated stocks. Lyophilize the required amount of buffer to dryness.

    • Dissolve the lyophilized buffer in D2O.

    • Combine the D2O-dissolved buffer with the lyophilized RNA sample to achieve the desired final concentration (typically 0.75 to 2 mM).[15]

  • Annealing and Final Preparation:

    • Adjust the pH of the sample carefully to the target pH (e.g., 7.5) using minute amounts of NaOH or HCl in D2O.

    • Heat the sample to 85°C for 5 minutes to denature any intermolecular structures.[15]

    • Perform a rapid cooling step by placing the sample on ice to promote proper intramolecular folding.[15]

    • If studying the effect of divalent cations, titrate with a concentrated MgCl2 solution, re-adjusting the pH as needed.[15]

    • Transfer the final sample to a clean, high-quality NMR tube for analysis.

  • NMR Data Acquisition:

    • Acquire a suite of NMR experiments (e.g., 1D 1H, 2D NOESY, TOCSY, HSQC) to assign resonances and determine structural restraints (distances, angles).

    • Analyze changes in chemical shifts and coupling constants to infer conformational changes induced by the this compound modification.[15]

Visualizations

Biosynthetic Pathways of this compound

This compound Biosynthesis Biosynthesis of this compound in Bacteria cluster_ecoli Gram-Negative (e.g., E. coli) cluster_bsubtilis Gram-Positive (e.g., B. subtilis) U34_ecoli Uridine-34 cmnm5s2U_ecoli cthis compound U34_ecoli->cmnm5s2U_ecoli MnmE-MnmG nm5s2U_ecoli nm5s2U cmnm5s2U_ecoli->nm5s2U_ecoli MnmC (oxidase) mnm5s2U_ecoli This compound nm5s2U_ecoli->mnm5s2U_ecoli MnmC (methylase) + SAM U34_bsubtilis Uridine-34 cmnm5s2U_bsubtilis cthis compound U34_bsubtilis->cmnm5s2U_bsubtilis MnmE-MnmG nm5s2U_bsubtilis nm5s2U cmnm5s2U_bsubtilis->nm5s2U_bsubtilis MnmL mnm5s2U_bsubtilis This compound nm5s2U_bsubtilis->mnm5s2U_bsubtilis MnmM + SAM

Caption: Comparative biosynthesis pathways of this compound in Gram-negative and Gram-positive bacteria.

General Experimental Workflow for this compound Characterization

This compound Workflow General Workflow for this compound Analysis start Biological Sample (e.g., Bacterial Culture) tRNA_iso tRNA Isolation (e.g., DEAE column) start->tRNA_iso digestion Enzymatic Digestion (Nuclease P1, BAP) tRNA_iso->digestion For nucleoside-level analysis nmr NMR Analysis (on purified ASL) tRNA_iso->nmr For structural studies (after further purification/synthesis) lcms LC-MS Analysis digestion->lcms hplc HPLC-UV Analysis digestion->hplc quant Identification & Quantification lcms->quant kinetics Enzyme Kinetics & Substrate Prep hplc->kinetics structure Structural Characterization nmr->structure

Caption: A generalized experimental workflow for the characterization of this compound from biological samples.

References

Troubleshooting & Optimization

Technical Support Center: Mnm5s2U Detection and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and analysis of 5-methylaminomethyl-2-thiouridine (mnm5s2U), a critical wobble uridine (B1682114) modification in tRNA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound, or 5-methylaminomethyl-2-thiouridine, is a post-transcriptional modification found at the wobble position (position 34) of the anticodon loop in specific tRNAs, such as those for Glutamate, Glutamine, and Lysine.[1][2] This complex modification is crucial for the efficiency and accuracy of protein translation by ensuring correct codon recognition.[1][3] An absence or alteration in this compound levels can lead to translational frameshifting and has been implicated in the virulence of some bacterial pathogens.[4]

Q2: The biosynthetic pathway for this compound seems to differ between bacterial species. Can you clarify this?

A2: Yes, the biosynthetic pathway for this compound is not universally conserved.

  • In Gram-negative bacteria like Escherichia coli, the pathway is well-characterized and involves the MnmEG enzyme complex and the bifunctional MnmC protein. MnmEG first forms an intermediate, which is then converted to this compound by the two domains of MnmC.

  • In many Gram-positive bacteria (e.g., Bacillus subtilis, Streptococcus mutans) and plants, orthologs of the mnmC gene are absent. In these organisms, alternative enzymes, namely MnmL (a radical SAM enzyme) and MnmM (a methyltransferase), carry out the final steps of this compound synthesis.

It is critical to identify the correct biosynthetic pathway in your organism of study to design experiments and interpret results accurately.

Q3: What are the primary methods for detecting and quantifying this compound?

A3: The most common and robust methods for the detection and quantification of this compound are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying and quantifying tRNA modifications. It involves the enzymatic digestion of total tRNA into nucleosides, followed by separation via liquid chromatography and detection by mass spectrometry.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used to analyze the nucleoside composition of tRNA. While less sensitive and specific than LC-MS, it can be a valuable tool for monitoring changes in modification levels.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal in LC-MS Analysis

Possible Causes & Solutions

CauseRecommended Solution
Inefficient tRNA Extraction Ensure that your tRNA extraction protocol is optimized for your organism and yields high-purity, intact tRNA. Phenol-based extraction methods are commonly used. Consider using a commercial kit designed for small RNA purification.
Incomplete tRNA Digestion The enzymatic digestion of tRNA to single nucleosides is a critical step. Ensure you are using a sufficient amount of nuclease P1 and phosphodiesterase I, and that the reaction conditions (buffer, temperature, incubation time) are optimal.
Instrument Sensitivity This compound may be present at low levels. Ensure your mass spectrometer is tuned for optimal sensitivity in the expected m/z range for this compound (m/z 304.09617).
Genetic Background Verify the genetic background of your strain. Deletion or mutation of genes in the this compound biosynthetic pathway (e.g., mnmE, mnmG, mnmC in E. coli; mnmL, mnmM in B. subtilis) will result in the absence of this compound.
Issue 2: Accumulation of Pathway Intermediates (cthis compound or nm5s2U)

Possible Causes & Solutions

CauseRecommended Solution
Growth Conditions The relative levels of this compound and its precursors can be influenced by growth phase and media composition. For example, the availability of glycine (B1666218) or ammonium (B1175870) can affect the initial steps of the pathway. Standardize your growth and harvesting protocols to ensure reproducibility.
Partial Gene Function A mutation in one of the biosynthetic enzymes may lead to reduced but not completely abolished activity, resulting in the accumulation of the substrate for that enzyme. Sequence the relevant genes to check for mutations.
Non-orthologous Displacement In some organisms, the canonical enzymes may be replaced by non-orthologous enzymes with different efficiencies or regulatory mechanisms. This can lead to different steady-state levels of intermediates.
Kinetic Bottlenecks The enzymatic steps in the pathway may have different reaction rates. In some cases, the second reaction catalyzed by MnmC is faster than the first, preventing the buildup of intermediates. However, this may not be true for all organisms or conditions.
Issue 3: Failed Gene Complementation Assay

Possible Causes & Solutions

CauseRecommended Solution
Incorrect Gene Ortholog Ensure you are using the correct gene ortholog for your organism. The enzymes involved in this compound biosynthesis are not universally conserved.
Sub-optimal Expression of the Complementing Gene Verify the expression of your complementing gene by RT-qPCR or Western blot. The promoter used and the codon usage of the gene can affect expression levels.
Missing Cofactors The enzymes in the this compound pathway require specific cofactors. For example, MnmC requires FAD, and MnmM requires S-adenosyl-L-methionine (SAM). Ensure these are not limiting in your experimental system.
Dominant Negative Effect If you are expressing a mutant version of a gene, it could have a dominant-negative effect on the wild-type protein if it forms a complex.

Experimental Protocols

Protocol 1: Bulk tRNA Extraction from Bacteria

This protocol is adapted from established methods for the extraction of total tRNA from bacterial cells.

  • Grow a bacterial culture to the desired optical density and harvest the cells by centrifugation.

  • Resuspend the cell pellet in a buffer containing 0.3 M sodium acetate (B1210297) (pH 4.5) and 10 mM EDTA.

  • Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1) and mix vigorously.

  • Incubate on ice for 15-20 minutes with occasional vortexing.

  • Centrifuge at high speed to separate the phases.

  • Transfer the aqueous (upper) phase to a new tube.

  • Precipitate the tRNA by adding 2.5 volumes of cold absolute ethanol (B145695) and incubating at -20°C.

  • Pellet the tRNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.

  • Resuspend the tRNA in nuclease-free water.

Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides for LC-MS Analysis

This protocol is based on methods for the complete digestion of tRNA into its constituent nucleosides.

  • To 20-40 µg of purified bulk tRNA, add nuclease P1 and phosphodiesterase I in a buffer containing ammonium acetate and zinc chloride.

  • Incubate the reaction at 37°C for at least 2 hours.

  • Terminate the reaction by heat inactivation or by adding a compatible solvent for your LC-MS analysis.

  • Filter the sample to remove enzymes before injection into the LC-MS system.

Signaling Pathways and Workflows

Mnm5s2U_Biosynthesis_Ecoli cluster_Ecoli E. coli Pathway U34 Uridine-34 in tRNA cthis compound cthis compound U34->cthis compound MnmEG + Glycine nm5s2U nm5s2U cthis compound->nm5s2U MnmC (Oxidase domain) This compound This compound nm5s2U->this compound MnmC (Methyltransferase domain) + SAM

Caption: this compound biosynthesis in E. coli.

Mnm5s2U_Biosynthesis_Bsubtilis cluster_Bsubtilis B. subtilis Pathway U34 Uridine-34 in tRNA cthis compound cthis compound U34->cthis compound MnmEG + Glycine nm5s2U nm5s2U cthis compound->nm5s2U MnmL (YtqA) This compound This compound nm5s2U->this compound MnmM (YtqB) + SAM LCMS_Workflow Start Bacterial Culture tRNA_Extraction Bulk tRNA Extraction Start->tRNA_Extraction Hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_Extraction->Hydrolysis LC_Separation Liquid Chromatography Separation Hydrolysis->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

References

Technical Support Center: Mnm5s2U Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based analysis of 5-methylaminomethyl-2-thiouridine (Mnm5s2U). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving analytical sensitivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

This compound, or 5-methylaminomethyl-2-thiouridine, is a post-transcriptional modification found in the wobble position of the anticodon of certain tRNAs, such as those for lysine (B10760008) and glutamate. This modification is crucial for accurate and efficient protein translation.[1] Sensitive and accurate quantification of this compound is vital for understanding its role in various biological processes, including stress responses and disease pathogenesis. An E. coli strain deficient in this compound, for example, is more susceptible to oxidative RNA damage.[1]

Q2: What are the main challenges in achieving high sensitivity for this compound analysis by LC-MS/MS?

Several factors can affect the sensitivity of this compound analysis:

  • Sample Purity: The presence of contaminants from the biological matrix can lead to ion suppression, reducing the signal intensity of this compound.[2][3]

  • Analyte Stability: The 2-thiouridine (B16713) moiety in this compound is susceptible to oxidation during sample preparation and analysis, which can lead to underestimation of its quantity.[4]

  • Ionization Efficiency: The choice of ionization technique and the optimization of source parameters are critical for maximizing the generation of this compound ions.

  • Chromatographic Separation: Poor separation can lead to co-elution with isomeric or isobaric compounds, interfering with accurate quantification.

  • Mass Spectrometer Parameters: Suboptimal selection of precursor and product ions, as well as collision energy, can result in a weak signal.

Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

The protonated molecule [M+H]⁺ is the primary precursor ion for this compound. The fragmentation of nucleosides in mass spectrometry typically involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the modified nucleobase.

A common fragmentation pathway for nucleosides is the neutral loss of the ribose sugar moiety. For this compound, a key multiple reaction monitoring (MRM) transition that has been reported is m/z 348 → 141.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Poor Signal Intensity / No Peak Sample Concentration: The sample may be too dilute, or conversely, too concentrated, causing ion suppression.Ensure the sample concentration is within the optimal range for your instrument. Prepare a dilution series to determine the ideal concentration.
Inefficient Ionization: The choice of ionization technique or suboptimal source parameters can significantly impact signal intensity.Experiment with different ionization methods (e.g., ESI, APCI) if available. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.
Instrument Not Tuned or Calibrated: The mass spectrometer may not be operating at its peak performance.Regularly tune and calibrate your instrument according to the manufacturer's recommendations to ensure mass accuracy and sensitivity.
Analyte Degradation: this compound, being a thiolated nucleoside, is prone to oxidation.Minimize sample exposure to air and light. Consider using antioxidants during sample preparation. Prepare fresh samples before analysis.
Inconsistent Retention Time Column Equilibration: Insufficient equilibration of the analytical column between injections.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. At least 10 column volumes are recommended.
Mobile Phase Issues: Changes in mobile phase composition or pH.Prepare fresh mobile phases daily. Ensure accurate pH measurement and consistent composition.
LC System Leaks: Leaks in the LC system can cause pressure fluctuations and retention time shifts.Regularly inspect the LC system for any leaks and ensure all fittings are secure.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases.
Sample Carryover: Residual sample from a previous injection adhering to the injector or column.Implement a robust needle wash protocol. Inject blank samples between analyses to check for carryover.
Dirty Ion Source: Contamination of the ion source can lead to high background noise.Regularly clean the ion source components as per the manufacturer's guidelines.
Peak Tailing or Splitting Column Overload: Injecting too much sample onto the column.Reduce the injection volume or dilute the sample.
Poor Column Condition: The column may be contaminated or degraded.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Mass Inaccuracy Incorrect Mass Calibration: The mass spectrometer is not properly calibrated.Perform mass calibration using the appropriate standards as recommended by the instrument manufacturer.
Instrument Drift: Environmental factors or electronic instability can cause mass drift.Ensure the instrument is in a temperature and humidity-controlled environment. Allow for adequate warm-up time.

Quantitative Data Summary

Achieving high sensitivity and accurate quantification of this compound requires careful optimization of LC-MS/MS parameters. Below are tables summarizing typical parameters used for the analysis of modified nucleosides.

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification

ParameterValueReference/Note
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 150-300 µL/min
Gradient 0-30% B over 5-10 min (example)
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI)
Precursor Ion (m/z) 304.0967 ([M+H]⁺)Based on monoisotopic mass
Product Ion(s) (m/z) 172, 141 (example transitions)
Collision Energy Optimized for specific instrument and transition
LOD/LOQ Low nmol/L to pmol/L range
Linearity (r²) >0.99
Recovery 70-120%

Note: These values are illustrative and should be optimized for your specific instrumentation and experimental conditions.

Table 2: Common Adducts in Positive Ion Mode ESI-MS

AdductMass Difference
[M+H]⁺+1.0078
[M+Na]⁺+22.9898
[M+K]⁺+38.9637
[M+NH₄]⁺+18.0344
[M+ACN+H]⁺+42.0344

Data sourced from common knowledge in mass spectrometry and can be found in resources like Waters WKB67428.

Experimental Protocols

Protocol 1: Sample Preparation - Enzymatic Hydrolysis of tRNA

This protocol describes the digestion of total tRNA to individual nucleosides for LC-MS/MS analysis.

Materials:

Procedure:

  • In a sterile microcentrifuge tube, dissolve 1-5 µg of purified total tRNA in 20 µL of ultrapure water.

  • Add 2.5 µL of 10X ammonium acetate buffer (pH 5.3).

  • Add 1 µL of Nuclease P1 (e.g., 1 U/µL) to the mixture.

  • Incubate the reaction at 37°C for 2 hours.

  • Add 1 µL of Bacterial Alkaline Phosphatase (e.g., 1 U/µL).

  • Incubate at 37°C for an additional 1 hour.

  • To stop the reaction, centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes.

  • Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis. If necessary, the sample can be diluted with the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source

Procedure:

  • LC Separation:

    • Equilibrate a C18 reverse-phase column with the initial mobile phase conditions (e.g., 99% Mobile Phase A, 1% Mobile Phase B).

    • Inject 5-10 µL of the prepared nucleoside sample.

    • Apply a linear gradient to elute the nucleosides. A typical gradient might be:

      • 0-2 min: 1% B

      • 2-10 min: 1-30% B

      • 10-12 min: 30-95% B

      • 12-15 min: 95% B (column wash)

      • 15-20 min: Re-equilibration at 1% B

    • The flow rate should be optimized for the column dimensions (e.g., 200 µL/min for a 2.1 mm ID column).

  • MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows, by infusing a standard solution of a similar nucleoside.

    • Set up a multiple reaction monitoring (MRM) method to detect this compound.

      • Precursor ion: m/z 304.1 (for the [M+H]⁺ of this compound).

      • Product ions: Start with known fragments such as m/z 172 and 141 and further optimize by analyzing a standard if available.

    • Optimize the collision energy for each MRM transition to maximize the signal intensity.

    • Acquire data and process the chromatograms using the instrument's software.

Visualizations

This compound Biosynthesis Pathway in E. coli

Mnm5s2U_Biosynthesis cluster_0 Thiolation cluster_1 C5-modification U34 Uridine-34 in tRNA s2U s²U U34->s2U Thiolation enzymes cthis compound cmnm⁵s²U s2U->cthis compound MnmE, MnmG (Glycine) nm5s2U nm⁵s²U cthis compound->nm5s2U MnmC (oxidase domain) This compound mnm⁵s²U nm5s2U->this compound MnmC (methyltransferase domain) (SAM)

Caption: Biosynthesis of this compound in E. coli.

Experimental Workflow for this compound Analysis

Mnm5s2U_Workflow start Total RNA Sample tRNA_purification tRNA Purification start->tRNA_purification hydrolysis Enzymatic Hydrolysis (Nuclease P1, BAP) tRNA_purification->hydrolysis nucleosides Nucleoside Mixture hydrolysis->nucleosides lc_separation LC Separation (C18 Reverse Phase) nucleosides->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end This compound Quantity data_analysis->end

Caption: LC-MS/MS workflow for this compound quantification.

References

Technical Support Center: Overcoming Mnm5s2U Instability During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with 5-methylaminomethyl-2-thiouridine (Mnm5s2U), a sensitive modified nucleoside crucial for accurate tRNA function. Instability of the 2-thiouridine (B16713) moiety can lead to sample degradation and unreliable experimental results. This guide offers practical solutions to ensure the integrity of your this compound-containing samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a post-transcriptionally modified nucleoside found at the wobble position (position 34) in the anticodon loop of specific tRNAs, such as those for lysine (B10760008) and glutamate.[1][2] This modification is critical for accurate and efficient protein translation by ensuring proper codon recognition.[3] The primary concern regarding its stability is the 2-thiouridine group, which is highly susceptible to oxidation. This can lead to desulfurization, converting this compound to other uridine (B1682114) derivatives and compromising the structural and functional integrity of the tRNA molecule.[4][5]

Q2: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is oxidative desulfurization. Under oxidative stress, the sulfur atom at the C2 position of the uridine base can be lost. This process can be initiated by reactive oxygen species (ROS) that may be present in reagents or generated during sample handling. Studies on the related molecule 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) have shown that oxidative conditions can lead to the formation of 4-pyrimidinone ribonucleoside (H2U) and uridine (U) as degradation products.

Q3: What are the visible signs of this compound degradation in my experimental data?

Degradation of this compound can manifest in several ways depending on the analytical technique used:

  • High-Performance Liquid Chromatography (HPLC): You may observe a decrease in the peak area corresponding to this compound and the appearance of new, unexpected peaks with different retention times. These new peaks could represent desulfurized products like 5-methylaminomethyluridine.

  • Mass Spectrometry (MS): A decrease in the signal intensity for the mass-to-charge ratio (m/z) of this compound may be observed. Concurrently, you might detect ions corresponding to the masses of its degradation products.

  • Functional Assays (e.g., ribosome binding): A decrease in the biological activity of the tRNA, such as reduced binding to ribosomes or incorrect aminoacylation, can indicate that the this compound modification has been compromised.

Troubleshooting Guide

This guide provides solutions to common problems encountered during sample preparation involving this compound.

Problem Potential Cause Recommended Solution
Loss of this compound signal in LC-MS analysis Oxidative damage during cell lysis or tRNA extraction.Add antioxidants or reducing agents to your lysis and extraction buffers. Common choices include dithiothreitol (B142953) (DTT) at a final concentration of 1-5 mM or β-mercaptoethanol (BME) at 0.1-1%. Work quickly and keep samples on ice at all times.
High temperatures during sample processing.Avoid heating steps whenever possible. If heating is necessary for denaturation, keep the temperature and duration to a minimum (e.g., 65°C for 5 minutes).
Inappropriate pH of buffers.Maintain a slightly acidic to neutral pH (6.0-7.5) for all buffers used during extraction and storage. RNA is more susceptible to hydrolysis at alkaline pH.
Appearance of unexpected peaks in HPLC chromatogram Desulfurization of this compound.Use freshly prepared, degassed buffers for your HPLC mobile phase to minimize dissolved oxygen. Consider including a low concentration of a reducing agent like DTT (0.1 mM) in your mobile phase, if compatible with your column and detection method.
Freeze-thaw cycles leading to degradation.Aliquot your tRNA samples into single-use volumes to avoid repeated freezing and thawing.
Inconsistent results between replicates Variable oxidative stress during sample preparation.Standardize your sample handling procedures to ensure consistency. Use high-purity, nuclease-free reagents to minimize contaminants that could generate reactive oxygen species.
RNase contamination.Use RNase-free tubes, tips, and reagents. Work in an RNase-free environment. Consider adding an RNase inhibitor to your lysis buffer.

Experimental Protocols

Protocol 1: tRNA Isolation with Enhanced this compound Stability

This protocol incorporates steps to minimize oxidative damage during tRNA extraction from bacterial cells.

Materials:

  • Cell pellet

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 U/mL RNase inhibitor

  • Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, pH 4.5)

  • 3 M Sodium Acetate (pH 5.2)

  • 100% Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

Procedure:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add an equal volume of acid phenol:chloroform:isoamyl alcohol and vortex vigorously for 1 minute.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new pre-chilled tube.

  • Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and mix gently.

  • Add 1 volume of ice-cold 100% isopropanol, mix, and incubate at -20°C for at least 1 hour to precipitate the tRNA.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C.

  • Discard the supernatant and wash the pellet with 1 mL of ice-cold 75% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the tRNA pellet in an appropriate volume of nuclease-free water containing 0.1 mM DTT.

  • Store aliquots at -80°C.

Protocol 2: Enzymatic Digestion of tRNA to Nucleosides for LC-MS Analysis

This protocol is designed to digest tRNA to its constituent nucleosides while preserving the integrity of this compound.

Materials:

  • Purified tRNA sample

  • Digestion Buffer: 10 mM Ammonium Acetate (pH 6.0), 1 mM MgCl₂, 0.1 mM ZnCl₂, 0.1 mM DTT

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microfuge tube, combine 5-10 µg of purified tRNA with nuclease-free water to a final volume of 20 µL.

  • Add 2.5 µL of 10x Digestion Buffer.

  • Add 1 µL of Nuclease P1 (1 U/µL).

  • Incubate at 37°C for 2 hours.

  • Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

  • Incubate at 37°C for an additional 1 hour.

  • Centrifuge the sample at 14,000 x g for 5 minutes to pellet any undigested material.

  • Transfer the supernatant containing the nucleosides to a new tube for immediate LC-MS analysis or store at -80°C.

Data Presentation

Table 1: Impact of Storage Temperature on this compound Stability (Hypothetical Data)

Storage Temperature% this compound Remaining (after 1 month)% this compound Remaining (after 6 months)
-20°C95%80%
-80°C>99%98%
4°C70%40%
Room Temperature<10%Not detectable

Table 2: Effect of Additives in Lysis Buffer on this compound Recovery (Hypothetical Data)

Lysis Buffer AdditiveRelative this compound Recovery (%)
None (Control)100
1 mM DTT115
5 mM DTT125
0.5% β-mercaptoethanol110
1 mM EDTA102

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cell_pellet Cell Pellet lysis Cell Lysis (with antioxidants) cell_pellet->lysis Step 1 extraction tRNA Extraction (Acid Phenol) lysis->extraction Step 2 precipitation Isopropanol Precipitation extraction->precipitation Step 3 purified_tRNA Purified tRNA precipitation->purified_tRNA Step 4 digestion Enzymatic Digestion to Nucleosides purified_tRNA->digestion Step 5 lcms LC-MS/MS Analysis digestion->lcms Step 6 data_analysis Data Analysis lcms->data_analysis Step 7

Caption: Experimental workflow for the stable isolation and analysis of this compound-containing tRNA.

degradation_pathway This compound This compound (Stable) desulfurization Desulfurization This compound->desulfurization oxidative_stress Oxidative Stress (e.g., ROS) oxidative_stress->desulfurization degradation_products Degradation Products (e.g., 5-methylaminomethyluridine) desulfurization->degradation_products

Caption: Simplified degradation pathway of this compound initiated by oxidative stress.

References

Mnm5s2U Gene Knockout Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mnm5s2U gene knockout experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their this compound gene editing workflows.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene?

The this compound gene, also known as MnmL or YtqA in some bacteria, is involved in the synthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) in tRNA.[1][2][3][4] This modification occurs at the wobble position of tRNAs that recognize codons in split-codon boxes, and it plays a crucial role in the efficiency and accuracy of protein translation.[2][4][5] In Gram-positive bacteria, the MnmLM pathway is essential for this modification.[2][4]

Q2: I am observing low knockout efficiency for the this compound gene. What are the potential causes and solutions?

Low knockout efficiency is a common issue in CRISPR experiments and can stem from several factors.[6]

  • Suboptimal sgRNA Design: The design of your single-guide RNA (sgRNA) is critical for successful gene editing.[6][7] Factors like GC content, secondary structure, and proximity to the start codon can influence its effectiveness.[6][8]

    • Solution: Use multiple sgRNA design tools to predict on-target efficiency and potential off-target effects.[7][9][10] It is recommended to test 2-3 different sgRNAs for your target gene to identify the most effective one.

  • Inefficient Delivery of CRISPR Components: The method used to deliver the Cas9 nuclease and sgRNA into your cells significantly impacts efficiency.[11][12][13][14][15]

    • Solution: Optimize your delivery method (e.g., electroporation, lipofection, viral vectors) for your specific cell line.[11][12][16] For difficult-to-transfect cells, lentiviral vectors can be a more effective option.[16]

  • Cell Line-Specific Characteristics: Different cell lines have varying transfection efficiencies and DNA repair mechanism activities, which can affect knockout success.[6][17]

    • Solution: Characterize your cell line's transfection efficiency and consider using a cell line known to be amenable to CRISPR editing if possible.

Troubleshooting Guides

Problem 1: No or very few positive knockout clones identified after screening.

This issue can be frustrating and often points to problems in the early stages of the experimental workflow.

Potential Causes & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Ineffective sgRNA Design and test multiple sgRNAs targeting a critical early exon of the this compound gene.[8][18]sgRNA Design & Validation: 1. Use online tools like CHOPCHOP or the Broad Institute GPP sgRNA Designer to design sgRNAs with high on-target and low off-target scores.[10][18] 2. Validate sgRNA cutting efficiency in vitro using a Cas9 cleavage assay before proceeding to cell culture experiments.[19]
Poor Transfection/Transduction Efficiency Optimize the delivery of CRISPR components. For transient expression, consider using ribonucleoprotein (RNP) complexes delivered via electroporation.[11][13] For stable expression, lentiviral delivery may be more suitable.[16]RNP Electroporation: 1. Pre-complex purified Cas9 protein with the synthetic sgRNA. 2. Optimize electroporation parameters (voltage, pulse duration) for your specific cell line to maximize delivery while maintaining cell viability.
Inefficient Clone Selection and Expansion After transfection, enrich for edited cells if possible (e.g., using a plasmid with a selectable marker). Use methods like limiting dilution or FACS to isolate single cells for clonal expansion.[20][21]Single-Cell Cloning by Limiting Dilution: 1. Serially dilute the transfected cell suspension to a concentration of 1 cell/100 µL. 2. Plate 100 µL per well in a 96-well plate. 3. Monitor wells for the growth of single colonies.[20]

Troubleshooting Workflow: From Transfection to Clone Identification

G cluster_transfection Delivery of CRISPR Components cluster_cloning Clonal Isolation cluster_screening Screening & Validation transfection Transfect/Transduce Cells enrichment Enrich for Edited Cells (Optional) transfection->enrichment single_cell Single-Cell Isolation (Limiting Dilution/FACS) enrichment->single_cell Proceed if enrichment is successful expansion Clonal Expansion single_cell->expansion genomic_analysis Genomic DNA Extraction & PCR Amplification expansion->genomic_analysis sequencing Sanger/NGS Sequencing genomic_analysis->sequencing protein_analysis Western Blot/Mass Spec sequencing->protein_analysis

Caption: Workflow for generating and identifying this compound knockout clones.

Problem 2: Confirmed gene edit at the DNA level, but protein is still detected.

Detecting the this compound protein after a confirmed gene edit can be perplexing.

Potential Causes & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Out-of-Frame Indel Not Generated The CRISPR-induced indel may be a multiple of three base pairs, leading to an in-frame mutation that produces a truncated but potentially functional or detectable protein.Target Site Sequencing Analysis: 1. PCR amplify the targeted region from genomic DNA of the knockout clone. 2. Use Sanger sequencing to determine the exact nature of the indel. 3. Analyze the sequence to see if the reading frame is shifted.
Alternative Splicing The indel may affect a splice site, leading to the production of an alternative transcript that can still be translated into a modified protein.RT-PCR and Transcript Analysis: 1. Isolate RNA from the knockout clone. 2. Perform reverse transcription PCR (RT-PCR) using primers that span the targeted exon. 3. Sequence the RT-PCR product to identify any alternative splice variants.
Antibody Cross-Reactivity The antibody used for Western blotting may be cross-reacting with another protein, giving a false-positive signal.Antibody Validation: 1. Use a second, validated antibody that recognizes a different epitope of the this compound protein. 2. Include a positive control (wild-type cell lysate) and a negative control (lysate from a validated this compound null cell line, if available).

This compound Biosynthesis Pathway and Potential Impact of Knockout

G cluster_pathway mnm⁵s²U tRNA Modification Pathway cluster_knockout Impact of this compound Knockout s2U s²U cthis compound cmnm⁵s²U s2U->cthis compound MnmEG nm5s2U nm⁵s²U cthis compound->nm5s2U MnmC (in E. coli) MnmL (this compound) in Gram+ cthis compound->nm5s2U This compound mnm⁵s²U nm5s2U->this compound MnmC (in E. coli) MnmM in Gram+ ko_effect This compound Knockout block Block in cmnm⁵s²U to nm⁵s²U conversion ko_effect->block accumulation Accumulation of cmnm⁵s²U block->accumulation G cluster_genomic Genomic Validation cluster_protein Protein Validation cluster_functional Functional Validation start Putative Knockout Clone pcr PCR Screen start->pcr sanger Sanger Sequencing pcr->sanger ngs NGS (Optional) sanger->ngs western Western Blot sanger->western If Indel Confirmed mass_spec Mass Spectrometry western->mass_spec phenotype Phenotypic Analysis mass_spec->phenotype If Protein Absent trna_analysis tRNA Modification Analysis phenotype->trna_analysis confirmed Confirmed this compound Knockout trna_analysis->confirmed If mnm⁵s²U Absent

References

Technical Support Center: Mnm5s2U Modification Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the Mnm5s2U tRNA modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (5-methylaminomethyl-2-thiouridine) is a complex modified nucleoside found at the wobble position (position 34) of transfer RNAs (tRNAs) specific for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu) in many bacteria.[1][2] This modification is critical for the efficiency and accuracy of protein translation by ensuring correct codon recognition at the ribosome.[2] In eukaryotes, a similar modification, mcm⁵s²U (5-methoxycarbonylmethyl-2-thiouridine), performs a comparable function.[1][3]

Q2: Which organisms are typically used to study this compound biosynthesis?

A2: The Gram-negative bacterium Escherichia coli is a common model because its this compound synthesis pathway is well-characterized.[4][5] For studying alternative pathways, Gram-positive bacteria like Bacillus subtilis or Streptococcus species are used, as they employ a different set of enzymes for the final synthesis steps.[2][4]

Q3: What are the key enzymes involved in this compound synthesis?

A3: The enzymes differ between bacterial clades:

  • In Gram-negative bacteria (E. coli) : The pathway involves the MnmE-MnmG complex, which creates an intermediate, followed by the bifunctional enzyme MnmC, which catalyzes the final two steps.[5][6]

  • In Gram-positive bacteria (B. subtilis) : The MnmE-MnmG complex is also present, but the final steps are catalyzed by two separate enzymes, MnmL (YtqA) and MnmM (YtqB), instead of MnmC.[2][4][7]

Q4: How do growth conditions affect this compound levels?

A4: The levels of this compound and its precursors can be significantly influenced by growth conditions.[6] Factors such as the growth medium, temperature, and growth phase can alter the output of the biosynthetic pathways.[8][9] For example, the MnmEG complex in E. coli can use either ammonium (B1175870) or glycine (B1666218) as a substrate, and the prevalence of these pathways can depend on the specific growth medium and tRNA species being analyzed.[6][9]

Troubleshooting Guides

Optimizing Bacterial Growth and Expression

Q: My bacterial culture shows inconsistent growth rates, affecting the reproducibility of this compound analysis. What can I do?

A: Inconsistent growth can arise from several factors.

  • Inoculum Preparation : Always start your main culture from a fresh overnight pre-culture grown under the same conditions. Ensure the pre-culture is in the exponential growth phase before dilution.[10]

  • Media Consistency : Prepare media batches carefully to ensure uniform composition. For E. coli studies, LBT (LB broth with thymine) is often used.[9]

  • Aeration and Temperature : Use baffled flasks for adequate aeration and ensure your incubator maintains a stable temperature, typically 37°C for E. coli and B. subtilis.[4][10]

  • Monitor Growth : Monitor growth by measuring optical density at 600 nm (OD₆₀₀) at regular intervals to ensure cultures are harvested at the same growth phase for each experiment.[6][10]

Q: I am getting low yields of my expressed Mnm pathway enzyme (e.g., MnmC, MnmM). How can I improve this?

A: Low protein expression is a common issue. Consider the following troubleshooting steps.[11][12]

  • Inducer Concentration : The concentration of the inducer (e.g., IPTG) can be toxic to cells. Titrate the IPTG concentration to find the optimal level that maximizes protein expression without severely inhibiting growth.[11]

  • Induction Temperature and Time : High temperatures (like 37°C) can lead to rapid expression, but the protein may misfold and form insoluble inclusion bodies.[12][13] Try inducing at a lower temperature (e.g., 18-30°C) for a longer period (e.g., overnight).[13]

  • Codon Usage : If you are expressing a gene in a heterologous host (e.g., a B. subtilis gene in E. coli), check for rare codons in your gene sequence. These can stall translation. Use an expression host strain that supplies tRNAs for rare codons.[11]

  • Cell Lysis and Solubility : Check both the soluble fraction (supernatant) and the insoluble fraction (pellet) after cell lysis on an SDS-PAGE gel. If your protein is in the pellet, it is likely in inclusion bodies. In this case, optimizing induction conditions (temperature, inducer concentration) is crucial.[12]


Experimental Protocols & Data

Protocol 1: General Bacterial Growth for this compound Analysis

This protocol is adapted for E. coli strains like BW25113 and its knockout variants.

  • Pre-culture Preparation : Inoculate a single colony into 5 mL of LBT medium (see Table 1) in a culture tube. Incubate overnight at 37°C with shaking (approx. 200 rpm).

  • Main Culture Inoculation : Dilute the overnight culture 1:100 into fresh, pre-warmed LBT medium in a baffled flask.

  • Growth Monitoring : Incubate at 37°C with vigorous shaking. Measure the OD₆₀₀ every hour to track growth.

  • Harvesting : Harvest cells during the exponential growth phase (typically OD₆₀₀ of 0.5-0.8) by centrifugation at 4°C. The cell pellet can then be used for tRNA extraction or protein purification.

Table 1: LBT Medium Composition
Component Concentration
Tryptone10 g/L
Yeast Extract5 g/L
NaCl10 g/L
Thymine40 mg/L
Adjust to pH 7.0-7.5 with NaOH before autoclaving.
Protocol 2: In Vitro Activity Assay for MnmC (FAD-dependent activity)

This protocol measures the conversion of cmnm⁵s²U-containing tRNA to nm⁵s²U-containing tRNA.[10]

  • Reaction Mixture Preparation : On ice, prepare the final reaction mixture as described in Table 2. Add all components except the enzyme.

  • Pre-incubation : Pre-incubate the mixture at 37°C in a water bath for 3 minutes.

  • Initiate Reaction : Start the reaction by adding the MnmC enzyme.

  • Time Points : Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes) and stop the reaction by adding a phenol/chloroform mixture to extract the tRNA.

  • Analysis : Analyze the modification status of the tRNA using HPLC or LC-MS/MS.

Table 2: MnmC FAD-dependent Assay Reaction Mixture
Component Final Concentration
cmnm⁵s²U-tRNA Substrate0.13–2.0 µM
MnmC Enzyme~1.7 nM
Tris-HCl (pH 8.0)60 mM
NH₄Cl20 mM
MgCl₂0.65 mM
Bovine Serum Albumin (BSA)5 µg/ml
Reaction is performed at 37°C.

Visualizations: Pathways and Workflows

Biosynthetic Pathways

Mnm5s2U_Pathway_Gram_Negative cluster_enzymes s2U s²U-tRNA cmnm5 cmnm⁵s²U-tRNA s2U->cmnm5 nm5 nm⁵s²U-tRNA cmnm5->nm5 mnm5 mnm⁵s²U-tRNA nm5->mnm5 MnmEG_label MnmEG (Glycine) MnmCo_label MnmC (Oxidoreductase) MnmCm_label MnmC (Methyltransferase) Mnm5s2U_Pathway_Gram_Positive cluster_enzymes s2U s²U-tRNA cmnm5 cmnm⁵s²U-tRNA s2U->cmnm5 nm5 nm⁵s²U-tRNA cmnm5->nm5 mnm5 mnm⁵s²U-tRNA nm5->mnm5 MnmEG_label MnmEG (Glycine) MnmL_label MnmL MnmM_label MnmM (SAM) Experimental_Workflow start Start: Select Bacterial Strain (e.g., WT vs. Knockout) growth Bacterial Growth & Harvest (Optimize Media, Temp, Time) start->growth extraction Bulk tRNA Extraction growth->extraction digestion tRNA Digestion to Nucleosides extraction->digestion analysis LC-MS/MS Analysis digestion->analysis quant Quantify xm⁵s²U Levels analysis->quant end Conclusion quant->end Troubleshooting_Protein_Expression start Problem: Low/No Protein Yield check_expression Run SDS-PAGE on pre- and post-induction samples start->check_expression is_expressed Is target protein band visible in post-induction sample? check_expression->is_expressed no_expression Action: Verify clone sequence. Check promoter/inducer integrity. is_expressed->no_expression No check_solubility Check soluble vs. insoluble fractions after lysis is_expressed->check_solubility Yes is_soluble Is protein in soluble fraction? check_solubility->is_soluble insoluble Action: Lower induction temp (18-25°C). Reduce IPTG concentration. Test different expression strains. is_soluble->insoluble No purification_issue Action: Troubleshoot purification. Check resin, buffers, tags. is_soluble->purification_issue Yes

References

Mnm5s2U Research Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in Mnm5s2U research. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your this compound-related experiments.

Issue 1: Inconsistent or non-reproducible quantification of this compound.

Potential Cause Recommended Solution
Incomplete tRNA digestion Ensure complete digestion of tRNA to nucleosides by using a robust protocol with sufficient enzyme concentration (e.g., nuclease P1) and incubation time. Verify completeness of digestion by analyzing a known RNA standard.
Degradation of thiolated nucleosides Thiolated nucleosides like this compound can be sensitive to oxidation. Work quickly on ice, use fresh buffers, and consider adding antioxidants like DTT to your samples during extraction and analysis to prevent degradation.
Instrument variability (HPLC/LC-MS) Calibrate your HPLC or LC-MS instrument regularly with known standards for this compound and its precursors. Use an internal standard to normalize for variations in injection volume and instrument response.
Influence of growth conditions The levels of this compound and its intermediates can be influenced by growth conditions.[1][2][3] Standardize culture media, growth phase, and temperature to ensure consistency between experiments.

Issue 2: Unexpected phenotypes or lack of expected phenotype in gene knockout strains (e.g., ΔmnmM or ΔmnmL).

Potential Cause Recommended Solution
Functional redundancy of enzymes In some organisms, other enzymes may partially compensate for the deleted gene's function.[1][4] For example, in B. subtilis, other methylases might provide functional replacement for MnmM under certain conditions.[1][4] Consider creating double or triple knockouts of candidate genes.
Polar effects of gene deletion The insertion of an antibiotic resistance cassette or the deletion of a gene can sometimes affect the expression of downstream genes in the same operon. Verify the expression of neighboring genes using RT-qPCR.
Accumulation of intermediate modifications The absence of one enzyme in the pathway can lead to the accumulation of precursor modifications like cthis compound or nm5s2U.[4][5] These intermediates may have their own biological activities or be partially functional, masking the expected phenotype of the final modification's absence. Analyze the full modification profile of tRNA in your knockout strains.
Growth condition-dependent phenotype The phenotypic consequences of lacking this compound can be subtle and only apparent under specific stress conditions (e.g., oxidative stress, specific antibiotics). Test your knockout strains under a variety of growth conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting and quantifying this compound?

A1: The most common and accurate methods for the detection and quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] These techniques allow for the separation and identification of modified nucleosides from a total tRNA digest. For a less technically demanding assay, particularly in eukaryotes for the related mcm5s2U modification, the γ-toxin endonuclease cleavage assay can be used to monitor the modification status.[6][7]

Q2: I am working with a Gram-positive bacterium and cannot find an ortholog of the E. coli MnmC enzyme. How is this compound synthesized?

A2: Gram-positive bacteria, like Bacillus subtilis and Streptococcus mutans, utilize an alternative biosynthetic pathway for this compound synthesis that does not involve an MnmC ortholog.[1][2][8] Instead, they employ a novel enzyme, MnmL (a radical SAM enzyme), and the methyltransferase MnmM.[1][2] MnmL is proposed to be involved in the conversion of cthis compound to nm5s2U, which is then methylated by MnmM to form this compound.[1]

Q3: Why do I observe an accumulation of cthis compound or nm5s2U in my bacterial strain?

A3: The accumulation of intermediates like cthis compound and nm5s2U is typically observed in mutant strains where a gene in the this compound biosynthetic pathway has been deleted or is non-functional. For example, a knockout of mnmC in E. coli leads to the accumulation of cthis compound.[9] Similarly, in Gram-positive bacteria, a deletion of mnmM can lead to the accumulation of nm5s2U.[4] The specific intermediate that accumulates can help pinpoint the defective step in the pathway.

Q4: Can the absence of this compound affect the virulence of pathogenic bacteria?

A4: Yes, mutations in the genes responsible for this compound synthesis, such as mnmE and mnmA, have been shown to cause defects in the virulence of diverse bacterial species.

Experimental Protocols

Protocol 1: Analysis of this compound by HPLC

This protocol provides a general workflow for the analysis of this compound from bacterial tRNA.

  • tRNA Extraction:

    • Grow bacterial cells to the desired optical density.

    • Harvest cells by centrifugation.

    • Extract total tRNA using a phenol-chloroform extraction method or a commercial RNA purification kit. Ensure the method is suitable for small RNAs.

  • tRNA Digestion:

    • To 10-20 µg of purified tRNA, add nuclease P1 (e.g., 2 units) in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3).

    • Incubate at 37°C for 2-4 hours.

    • Add bacterial alkaline phosphatase (e.g., 1 unit) and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleosides.

  • HPLC Analysis:

    • Filter the digested sample through a 0.22 µm filter.

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Use a gradient of a polar solvent (e.g., ammonium acetate buffer) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol) to separate the nucleosides.

    • Monitor the elution profile at 254 nm and 314 nm (for thiolated nucleosides).

    • Identify and quantify the this compound peak by comparing its retention time and UV spectrum to a known standard.

Signaling Pathways and Workflows

Mnm5s2U_Pathway_Ecoli cluster_ecoli E. coli Biosynthetic Pathway U34 Uridine-34 in tRNA s2U34 s2U-34 U34->s2U34 Thiolation cmnm5s2U34 cthis compound-34 s2U34->cmnm5s2U34 Carboxymethylaminomethylation nm5s2U34 nm5s2U-34 cmnm5s2U34->nm5s2U34 Demodification mnm5s2U34 This compound-34 nm5s2U34->mnm5s2U34 Methylation MnmA MnmA MnmA->s2U34 MnmEG MnmEG MnmEG->cmnm5s2U34 MnmC_o MnmC (o-domain) MnmC_o->nm5s2U34 MnmC_m MnmC (m-domain) MnmC_m->mnm5s2U34

Caption: Biosynthetic pathway of this compound in E. coli.

Mnm5s2U_Pathway_Bsubtilis cluster_bsubtilis B. subtilis Biosynthetic Pathway U34 Uridine-34 in tRNA s2U34 s2U-34 U34->s2U34 Thiolation cmnm5s2U34 cthis compound-34 s2U34->cmnm5s2U34 Carboxymethylaminomethylation nm5s2U34 nm5s2U-34 cmnm5s2U34->nm5s2U34 Conversion mnm5s2U34 This compound-34 nm5s2U34->mnm5s2U34 Methylation MnmA MnmA MnmA->s2U34 MnmEG MnmEG MnmEG->cmnm5s2U34 MnmL MnmL MnmL->nm5s2U34 MnmM MnmM MnmM->mnm5s2U34

Caption: Alternative biosynthetic pathway of this compound in B. subtilis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Experimental Issues Start Inconsistent Experimental Results CheckQuant Issue with this compound Quantification? Start->CheckQuant CheckGenetics Unexpected Phenotype in Mutant? Start->CheckGenetics CheckQuant->CheckGenetics No SolQuant Review HPLC/LC-MS protocol. Standardize growth conditions. Check for sample degradation. CheckQuant->SolQuant Yes SolGenetics Verify gene knockout. Check for polar effects. Investigate functional redundancy. Test under different stress conditions. CheckGenetics->SolGenetics Yes End Problem Resolved SolQuant->End SolGenetics->End

Caption: A logical workflow for troubleshooting common this compound research problems.

References

Technical Support Center: Refining HPLC Separation of Mnm5s²U and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of the modified nucleoside 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and its biosynthetic precursors, 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) and 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U).

Frequently Asked Questions (FAQs)

Q1: What are the key precursors to mnm⁵s²U that I should be looking for in my sample?

A1: The primary precursors to mnm⁵s²U in the bacterial biosynthetic pathway are cmnm⁵s²U and nm⁵s²U. The pathway generally proceeds from a uridine (B1682114) (U) residue in tRNA, which is first thiolated to s²U, then modified by the MnmEG enzyme complex to cmnm⁵s²U. The bifunctional MnmC enzyme (or MnmL and MnmM in some bacteria) then converts cmnm⁵s²U to nm⁵s²U, which is finally methylated to form mnm⁵s²U.

Q2: What type of HPLC column is best suited for separating mnm⁵s²U and its precursors?

A2: A reversed-phase C18 column is the most common choice for nucleoside analysis and serves as an excellent starting point. Given the high polarity of these compounds, a column specifically designed for polar analyte retention, such as one with polar end-capping or a lower C18 ligand density, may provide better results. For particularly challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic stationary phase can be an effective alternative.[1][2]

Q3: What is a good starting point for mobile phase composition?

A3: A common mobile phase for reversed-phase separation of nucleosides consists of an aqueous buffer (A) and an organic modifier (B), typically acetonitrile (B52724). A good starting point is a gradient elution with a low concentration of organic modifier.

  • Mobile Phase A: 0.1% formic acid or a 5-10 mM ammonium (B1175870) acetate (B1210297)/formate buffer in water (pH 4.0-5.5). The acidic pH helps to suppress the ionization of both the analytes and residual silanol (B1196071) groups on the column, leading to better peak shape.

  • Mobile Phase B: Acetonitrile with the same concentration of formic acid or buffer as mobile phase A.

Q4: How should I prepare my tRNA sample for HPLC analysis?

A4: To analyze the nucleoside composition, total tRNA must be isolated from cells and then completely digested into its constituent nucleosides. This is typically a two-step enzymatic process.[3][4][5]

  • Nuclease P1 Digestion: This enzyme cleaves the phosphodiester bonds in the tRNA, yielding 5'-mononucleotides.

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIAP) Treatment: This step removes the phosphate (B84403) group from the 5'-mononucleotides to yield the final nucleosides for analysis. It is critical to ensure complete digestion to obtain accurate quantification.

Experimental Protocols

Protocol 1: Enzymatic Digestion of tRNA to Nucleosides

This protocol is a generalized procedure for the complete enzymatic hydrolysis of tRNA.

Materials:

  • Purified total tRNA

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • 1 M Ammonium acetate or Tris-HCl buffer (pH 8.0)

  • 10 mM Zinc chloride (ZnCl₂)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, prepare the following reaction mixture:

    • tRNA: 10-50 µg

    • 10x Nuclease P1 buffer (e.g., 100 mM Sodium Acetate, pH 5.3, 10 mM ZnCl₂): 5 µL

    • Nuclease P1: 1-5 units

    • Nuclease-free water: to a final volume of 45 µL

  • Incubate the reaction at 37°C for 2-4 hours.

  • To dephosphorylate the resulting mononucleotides, add the following to the same tube:

    • 1 M Ammonium acetate or Tris-HCl buffer (pH 8.0): 5 µL

    • Bacterial Alkaline Phosphatase (BAP): 5-10 units

  • Incubate at 37°C for an additional 1-2 hours.

  • After incubation, the sample can be directly analyzed by HPLC. If necessary, centrifuge the sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet the enzymes before transferring the supernatant to an HPLC vial.

Protocol 2: Starting HPLC Method for Separation

This protocol provides a starting point for method development. Optimization will likely be required based on your specific HPLC system, column, and sample complexity.

HPLC System and Column:

  • Column: Reversed-phase C18, 2.1-4.6 mm ID, 100-250 mm length, ≤ 3.5 µm particle size. A column designed for aqueous mobile phases is recommended.

  • Detector: UV/Vis or Photodiode Array (PDA) detector set at 260 nm or 314 nm (for thiolated nucleosides).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B
0.0 2
5.0 2
20.0 25
22.0 80
25.0 80
26.0 2

| 30.0 | 2 |

Flow Rate:

  • For 4.6 mm ID column: 0.8 - 1.0 mL/min

  • For 2.1 mm ID column: 0.2 - 0.4 mL/min

Column Temperature: 30-35°C Injection Volume: 5-20 µL

Troubleshooting Guide

Issue 1: Poor Peak Resolution / Co-elution

This is a common issue, especially given the structural similarity of mnm⁵s²U and its precursors.

Potential Cause Recommended Solution(s)
Gradient is too steep Decrease the gradient slope around the elution time of the target peaks. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving separation.
Incorrect Organic Modifier Try switching from acetonitrile to methanol (B129727) (or vice versa). Methanol and acetonitrile have different selectivities and can alter the elution order of closely related compounds.
Mobile Phase pH is not optimal Adjust the pH of Mobile Phase A. Since these compounds have amine and carboxyl groups, their charge state is pH-dependent. A slight change in pH (e.g., from 4.5 to 5.5) can significantly alter retention times and selectivity. A systematic pH scouting experiment is recommended.
Column is not suitable If resolution cannot be achieved on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. For very polar analytes, a HILIC column may be necessary.
Issue 2: Peak Tailing or Fronting

Poor peak shape can compromise resolution and quantification.

Potential Cause Recommended Solution(s)
Secondary Interactions (Tailing) The basic amine groups on the analytes can interact with acidic residual silanol groups on the silica-based column, causing tailing. Solutions: 1. Lower the mobile phase pH (e.g., to 3.0-4.0) to protonate the silanols. 2. Use a modern, high-purity, end-capped column. 3. Add a competing base to the mobile phase in low concentrations (e.g., 10 mM triethylamine), though this may not be suitable for MS detection.
Column Overload (Fronting) The sample concentration is too high, saturating the stationary phase at the column inlet. Solutions: 1. Dilute the sample. 2. Reduce the injection volume.
Mismatched Injection Solvent Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase (e.g., 98% A, 2% B) or in a weaker solvent if possible.
Column Void or Contamination A void at the head of the column or strongly retained contaminants can distort peak shape. Solutions: 1. Reverse-flush the column (if permitted by the manufacturer). 2. Use a guard column to protect the analytical column. 3. If a void is suspected, replace the column.
Issue 3: Poor or Shifting Retention Times

Inconsistent retention times make peak identification unreliable.

Potential Cause Recommended Solution(s)
Inadequate Column Equilibration The column is not fully equilibrated with the starting mobile phase conditions between runs. Solution: Increase the equilibration time at the end of the gradient program. For reversed-phase, 5-10 column volumes is a good starting point.
Mobile Phase Preparation Issues Inconsistent preparation of buffers or inaccurate mixing of mobile phases. Solution: Prepare mobile phases fresh and consistently. Use a graduated cylinder for accurate measurements. Ensure thorough mixing and degassing.
Fluctuations in Column Temperature Small changes in temperature can affect retention times. Solution: Use a column oven to maintain a constant and stable temperature.
Pump or System Leaks A leak in the system will cause the flow rate to fluctuate, leading to variable retention times. Solution: Inspect all fittings and connections for signs of leaks. Perform a system pressure test.

Visualizations

Biosynthesis_Pathway cluster_enzymes Enzymatic Steps tRNA_U tRNA-U³⁴ tRNA_s2U tRNA-s²U³⁴ tRNA_U->tRNA_s2U Thiolation tRNA_cmnm5s2U tRNA-cmnm⁵s²U³⁴ (Precursor 1) tRNA_s2U->tRNA_cthis compound Glycine Pathway tRNA_nm5s2U tRNA-nm⁵s²U³⁴ (Precursor 2) tRNA_cthis compound->tRNA_nm5s2U Decarboxylation tRNA_this compound tRNA-mnm⁵s²U³⁴ (Final Product) tRNA_nm5s2U->tRNA_this compound Methylation MnmA MnmA MnmEG MnmEG MnmC1 MnmC (Oxidase domain) or MnmL MnmC2 MnmC (Methylase domain) or MnmM

Caption: Biosynthesis pathway of mnm⁵s²U, highlighting key precursors.

Troubleshooting_Workflow cluster_resolution Co-elution Issues cluster_shape Peak Shape Issues start Problem Detected: Poor Separation check_peaks Are peaks co-eluting or showing poor shape? start->check_peaks adjust_gradient 1. Decrease gradient slope check_peaks->adjust_gradient Co-eluting check_overload 1. Dilute sample / Reduce volume check_peaks->check_overload Poor Shape change_solvent 2. Change organic solvent (ACN <=> MeOH) adjust_gradient->change_solvent adjust_ph 3. Adjust mobile phase pH change_solvent->adjust_ph change_column 4. Change column type adjust_ph->change_column end Separation Improved change_column->end check_solvent 2. Match injection solvent to mobile phase check_overload->check_solvent check_interactions 3. Lower mobile phase pH to reduce silanol interactions check_solvent->check_interactions check_column 4. Check for column void/ contamination check_interactions->check_column check_column->end

Caption: A logical workflow for troubleshooting poor HPLC separation.

References

strategies to increase yield of in vitro Mnm5s2U modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on the in vitro enzymatic modification of tRNA to produce 5-methylaminomethyl-2-thiouridine (mnm⁵s²U).

Frequently Asked Questions (FAQs)

Q1: What are the key enzymatic players in the in vitro mnm⁵s²U modification pathway?

A1: The enzymatic synthesis of mnm⁵s²U from a tRNA containing s²U at position 34 involves a multi-step process that differs slightly between bacterial species. The core machinery involves:

  • MnmE-MnmG Complex: This complex is universally conserved and catalyzes the initial modification at the C5 position of the wobble uridine. It uses either glycine (B1666218) or ammonium (B1175870) as a substrate.[1][2][3]

  • Downstream Enzymes:

    • In Gram-negative bacteria like E. coli, the bifunctional enzyme MnmC performs the final two steps.[3][4]

    • In Gram-positive bacteria like B. subtilis, two separate enzymes, MnmL and MnmM , carry out these final steps.

Q2: What are the necessary cofactors and substrates for the in vitro reaction?

A2: A complete in vitro reaction to generate mnm⁵s²U requires a specific set of cofactors and substrates for each enzymatic step. These include:

  • For the MnmE-MnmG catalyzed step:

    • GTP: Hydrolysis of GTP is essential for the activity of the MnmE-MnmG complex.

    • FAD (Flavin Adenine Dinucleotide): Binds to MnmG.

    • NADH: Required for the reduction of FAD. Dithiothreitol (DTT) can sometimes be used as a substitute in vitro.

    • CH₂-THF (Methylenetetrahydrofolate): Serves as the one-carbon donor.

    • Glycine or Ammonium: MnmE-MnmG can utilize glycine to form cmnm⁵s²U or ammonium to form nm⁵s²U.

  • For the MnmC or MnmL/MnmM catalyzed steps:

    • FAD: Required for the MnmC(o) domain activity in the conversion of cmnm⁵s²U to nm⁵s²U.

    • SAM (S-Adenosyl-L-Methionine): Required as a methyl donor for the final methylation step by MnmC(m) or MnmM.

Q3: What is the optimal temperature for the in vitro reaction?

A3: The optimal temperature can depend on the source of the enzymes. For enzymes from mesophilic organisms like E. coli, a temperature of 37°C is commonly used. For enzymes from thermophiles, a higher temperature may be required for optimal activity. It is always recommended to empirically determine the optimal temperature for your specific enzyme set.

Troubleshooting Guide

Problem: Low or no yield of the final mnm⁵s²U modified tRNA.

Potential CauseSuggested Solution
Inactive Enzymes Ensure that the purified MnmE, MnmG, and subsequent enzymes (MnmC or MnmL/MnmM) are properly folded and active. Use freshly purified enzymes if possible. Consider performing an activity assay for each enzyme or complex individually.
Incorrect tRNA Substrate The in vitro reaction requires a tRNA substrate that already contains the 2-thiouridine (B16713) (s²U) modification at the wobble position (U34). Confirm the modification status of your starting tRNA. Using in vitro transcribed tRNA that is subsequently modified to s²U is a common strategy.
Degradation of Cofactors or Substrates GTP, NADH, CH₂-THF, and SAM can be unstable. Use fresh solutions for each experiment. Prepare them in appropriate buffers and store them at the recommended temperatures. For example, GTP solutions should be pH-neutral.
Suboptimal Buffer Conditions The pH, ionic strength, and presence of specific ions can significantly impact enzyme activity. Ensure your reaction buffer is within the optimal pH range for your enzymes (typically around pH 7.5-8.0). Magnesium ions (Mg²⁺) are often critical for enzymatic reactions involving nucleotides; optimize their concentration.
Presence of Inhibitors Contaminants from the enzyme or tRNA purification process, such as high concentrations of salt (e.g., ammonium sulfate) or detergents, can inhibit the reaction. Ensure thorough purification and buffer exchange of all components.
Incorrect Enzyme Stoichiometry The MnmE and MnmG proteins form a functional complex. Ensure that you are adding them in an appropriate molar ratio. The optimal ratio may need to be determined empirically.

Problem: Accumulation of intermediate modified tRNA (cmnm⁵s²U or nm⁵s²U).

Potential CauseSuggested Solution
Missing Downstream Enzymes or Cofactors If you are observing cmnm⁵s²U or nm⁵s²U, the MnmE-MnmG reaction is likely working. Ensure that you have added the correct downstream enzymes (MnmC or MnmL/MnmM) and their specific cofactors (FAD and/or SAM).
Inefficient Downstream Reaction The kinetic parameters of the downstream enzymes may be slower than the MnmE-MnmG complex. Try increasing the concentration of the downstream enzymes (MnmC or MnmL/MnmM) or extending the reaction time.
Substrate Specificity of Downstream Enzymes The MnmC(o) domain is responsible for converting cmnm⁵s²U to nm⁵s²U, while the MnmC(m) domain (or MnmM) methylates nm⁵s²U to mnm⁵s²U. Ensure that the correct intermediate is being produced for the subsequent enzymatic step.

Quantitative Data

The efficiency of the in vitro mnm⁵s²U modification is dependent on the kinetic parameters of the enzymes involved. Below is a summary of available kinetic data for some of the enzymes in the pathway.

EnzymeSubstrateKm (nM)kcat (s⁻¹)Source Organism
MnmC cmnm⁵s²U-tRNAGlu6000.34E. coli
MnmC nm⁵s²U-tRNAGlu700.31E. coli
Note: Data is limited and may vary based on the specific tRNA substrate and reaction conditions.

Experimental Protocols

Protocol 1: In Vitro mnm⁵s²U Modification using E. coli Enzymes (MnmE, MnmG, MnmC)

This protocol is a general guideline and may require optimization.

  • Preparation of tRNA Substrate:

    • Start with a purified tRNA species (e.g., tRNALys) that contains the s²U modification at position 34. This can be achieved by purifying tRNA from an E. coli strain lacking the mnmE gene or by in vitro enzymatic thiolation of in vitro transcribed tRNA.

  • Enzyme and Cofactor Preparation:

    • Purify recombinant MnmE, MnmG, and MnmC proteins.

    • Prepare fresh stock solutions of GTP (100 mM, pH 7.0), FAD (10 mM), NADH (50 mM), CH₂-THF (50 mM), glycine (200 mM), and SAM (20 mM). Store appropriately.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, set up the reaction on ice. For a 50 µL reaction:

      • 5 µL 10x Reaction Buffer (500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 1 M KCl, 50% glycerol)

      • 5 µL tRNA substrate (to a final concentration of ~5-10 µM)

      • 1 µL MnmE (to a final concentration of ~2 µM)

      • 1 µL MnmG (to a final concentration of ~2 µM)

      • 1 µL MnmC (to a final concentration of ~2 µM)

      • 1 µL GTP (to 2 mM)

      • 1 µL FAD (to 0.2 mM)

      • 0.5 µL NADH (to 0.5 mM)

      • 0.5 µL CH₂-THF (to 0.5 mM)

      • 1 µL Glycine (to 4 mM)

      • 1 µL SAM (to 0.4 mM)

      • Nuclease-free water to 50 µL

    • Note: Pre-incubating MnmE and MnmG together for 15-30 minutes on ice may facilitate complex formation.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. For difficult substrates or lower enzyme concentrations, the incubation time can be extended overnight.

  • Analysis of Modification:

    • Stop the reaction by adding EDTA to a final concentration of 50 mM.

    • Purify the tRNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation.

    • Digest the purified tRNA to nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the nucleoside mixture by HPLC or LC-MS to detect the presence of mnm⁵s²U.

Visualizations

Biosynthetic Pathway of mnm⁵s²U Modification

Mnm5s2U_Pathway cluster_start Initial Substrate cluster_core Core Modification (MnmE-MnmG) s2U tRNA(s²U) MnmEG MnmE-MnmG Complex s2U->MnmEG Glycine, GTP, FAD, NADH, CH₂-THF s2U->MnmEG Ammonium, GTP, FAD, NADH, CH₂-THF cmnm5s2U tRNA(cmnm⁵s²U) MnmEG->cthis compound nm5s2U_from_core tRNA(nm⁵s²U) MnmEG->nm5s2U_from_core MnmCo MnmC (FAD-dependent) cthis compound->MnmCo MnmL MnmL cthis compound->MnmL nm5s2U_neg tRNA(nm⁵s²U) MnmCo->nm5s2U_neg MnmCm MnmC (SAM-dependent) mnm5s2U_neg tRNA(mnm⁵s²U) MnmCm->mnm5s2U_neg nm5s2U_neg->MnmCm nm5s2U_pos tRNA(nm⁵s²U) MnmL->nm5s2U_pos MnmM MnmM (SAM-dependent) mnm5s2U_pos tRNA(mnm⁵s²U) MnmM->mnm5s2U_pos nm5s2U_pos->MnmM

Caption: Biosynthetic pathway for mnm⁵s²U modification in bacteria.

In Vitro Modification Workflow

InVitro_Workflow prep_tRNA 1. Prepare s²U-tRNA Substrate reaction_setup 3. Set Up Reaction Mix (Enzymes, tRNA, Cofactors) prep_tRNA->reaction_setup prep_reagents 2. Prepare Enzymes & Cofactors prep_reagents->reaction_setup incubation 4. Incubate at Optimal Temperature reaction_setup->incubation purification 5. Purify Modified tRNA incubation->purification analysis 6. Analyze Modification (HPLC / LC-MS) purification->analysis

Caption: General workflow for in vitro tRNA modification experiments.

References

Technical Support Center: Mnm5s2U Oxidative Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methylaminomethyl-2-thiouridine (Mnm5s2U) and encountering issues related to its oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a highly conserved modified nucleoside found at the wobble position (position 34) of transfer RNAs (tRNAs) specific for glutamine, lysine, and glutamate.[1][2] This modification is crucial for accurate and efficient protein synthesis. It ensures correct codon recognition and prevents frameshifting errors during translation.[2]

Q2: What is oxidative degradation of this compound?

A2: Oxidative degradation of this compound refers to the chemical breakdown of this modified nucleoside due to exposure to reactive oxygen species (ROS). The most common form of degradation is desulfurization, where the sulfur atom at the C2 position of the uridine (B1682114) ring is lost. This process converts this compound into other derivatives, such as 5-methylaminomethyluridine (B1256275) (mnm5U).[3]

Q3: What are the primary causes of this compound degradation in experiments?

A3: The primary cause of this compound degradation is oxidative stress.[4] This can be induced in a laboratory setting by various factors, including:

  • Chemical oxidants: Exposure to agents like hydrogen peroxide (H₂O₂), sodium arsenite (NaAsO₂), or sodium hypochlorite (B82951) (NaClO).

  • Photo-oxidation: Exposure to UVA radiation.

  • Cellular conditions: Endogenous ROS production within cells, particularly in cell lines with compromised antioxidant defense systems or cancer cells which often have a higher basal level of oxidative stress.

Q4: What are the consequences of this compound degradation?

A4: Degradation of this compound can have significant biological consequences, including:

  • Impaired tRNA function: The loss of the sulfur group can affect the structural integrity of the anticodon loop, leading to reduced tRNA stability and function.

  • Reduced translational efficiency and fidelity: Damaged tRNA may be less efficient at recognizing its cognate codon, potentially slowing down protein synthesis and increasing the rate of translational errors.

  • Increased cellular sensitivity to oxidative stress: Cells lacking intact this compound may be more vulnerable to further oxidative damage.

Q5: How can I detect and quantify this compound degradation?

A5: Several analytical techniques can be used to detect and quantify the degradation of this compound:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method for identifying and measuring the levels of this compound and its degradation products in tRNA hydrolysates.

  • Northern Blotting: This technique can be used to assess the integrity of specific tRNAs and can indicate degradation through changes in tRNA mobility or abundance.

  • γ-toxin Assay: This enzymatic assay utilizes the γ-toxin from Kluyveromyces lactis, which specifically cleaves tRNAs containing mcm5s2U (a related modification in eukaryotes). A lack of cleavage can indicate the loss of the 2-thiouridine (B16713) modification.

Troubleshooting Guides

Problem 1: Inconsistent or low yields of intact this compound-containing tRNA.
Possible Cause Troubleshooting Step
Oxidative stress during cell culture or harvesting. - Minimize exposure of cells to harsh light. - Use fresh, high-quality culture media and reagents. - Consider adding antioxidants like N-acetylcysteine (NAC) to the culture medium, but be aware of potential off-target effects. - Work quickly during cell harvesting and keep samples on ice.
Oxidative damage during RNA extraction and purification. - Use RNase-free reagents and sterile techniques to prevent enzymatic degradation. - Add a reducing agent, such as dithiothreitol (B142953) (DTT), to lysis and purification buffers to maintain a reducing environment. - Store purified tRNA at -80°C in small aliquots to minimize freeze-thaw cycles.
Inappropriate analytical method. - For precise quantification of degradation products, LC-MS/MS is the recommended method. - If using Northern blotting, ensure the probe is specific to the tRNA of interest and that the electrophoresis and transfer conditions are optimized for small RNAs.
Problem 2: High background or non-specific signals in Northern blot analysis of tRNA.
Possible Cause Troubleshooting Step
Probe is not specific. - Design probes that are complementary to a unique region of the target tRNA. - Perform a BLAST search to ensure the probe sequence does not have significant homology to other RNAs.
Suboptimal hybridization and washing conditions. - Optimize the hybridization temperature based on the melting temperature (Tm) of your probe. - Increase the stringency of the washes by increasing the temperature or decreasing the salt concentration.
RNA degradation. - Run a denaturing agarose (B213101) gel to check the integrity of your total RNA before proceeding with the Northern blot. Look for sharp ribosomal RNA bands.
Problem 3: Difficulty in inducing and measuring oxidative stress consistently.
Possible Cause Troubleshooting Step
Inconsistent concentration or activity of the oxidizing agent. - Prepare fresh solutions of oxidizing agents (e.g., H₂O₂) for each experiment. - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
Cell density and metabolic state affect the response. - Seed cells at a consistent density for all experiments. - Ensure cells are in the exponential growth phase when treating with the oxidizing agent.
Insensitive method for measuring oxidative stress. - Use multiple assays to measure different aspects of oxidative stress (e.g., a general ROS probe like DCFDA and a lipid peroxidation assay). - Include positive and negative controls in your experiments.

Data Presentation

Table 1: Effect of H₂O₂ Treatment on the Levels of mcm5S2U and its Desulfuration Products in Yeast Cells.

H₂O₂ Concentration (mM)% mcm5S2U% mcm5U% mcm5H2U
026313
10124630
100~0--
Data summarized from a study on yeast cells, showing a decrease in mcm5S2U and a corresponding increase in its desulfuration products with increasing concentrations of hydrogen peroxide. At 100 mM H₂O₂, near-complete loss of mcm5S2U was observed, likely due to high cellular toxicity.

Experimental Protocols

Protocol 1: Induction of Oxidative Stress in Cell Culture

This protocol describes a general method for inducing oxidative stress in cultured cells using hydrogen peroxide (H₂O₂).

Materials:

  • Cultured cells in exponential growth phase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 30% (w/w) stock solution of H₂O₂

  • Sterile, RNase-free water

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and reach 70-80% confluency.

  • Preparation of H₂O₂ Working Solution: Prepare a fresh working solution of H₂O₂ in serum-free medium or PBS immediately before use. For example, to make a 100 µM working solution from a 30% stock (~9.8 M), perform serial dilutions in sterile water.

  • Cell Treatment: a. Aspirate the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add the H₂O₂ working solution to the cells. Include a control group treated with the vehicle (serum-free medium or PBS without H₂O₂). d. Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting: After incubation, aspirate the H₂O₂ solution and wash the cells twice with ice-cold PBS. Proceed immediately with RNA extraction or other downstream analyses.

Protocol 2: Analysis of this compound Degradation by LC-MS/MS

This protocol provides a general workflow for the analysis of tRNA modifications by LC-MS/MS.

Materials:

Procedure:

  • RNA Hydrolysis: a. To 1-5 µg of tRNA in a sterile microfuge tube, add nuclease P1 in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3). b. Incubate at 37°C for 2 hours. c. Add bacterial alkaline phosphatase and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation: a. Centrifuge the hydrolyzed sample to pellet any undigested material. b. Transfer the supernatant containing the nucleosides to a new tube. c. Filter the sample through a 0.22 µm filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis: a. Inject the prepared sample into an LC-MS/MS system equipped with a suitable C18 column. b. Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). c. Detect and quantify the nucleosides (this compound, mnm5U, etc.) using multiple reaction monitoring (MRM) in positive ion mode. The specific mass transitions for each nucleoside will need to be determined based on the instrument and standards. d. Quantify the amount of each nucleoside by comparing the peak areas to a standard curve generated with known amounts of purified nucleoside standards.

Visualizations

Mnm5s2U_Biosynthesis cluster_0 Step 1: Thiolation cluster_1 Step 2: C5-modification cluster_2 Step 3: Demethylcarboxylation & Methylation U34 Uridine at wobble position (U34) s2U34 2-thiouridine (s2U34) U34->s2U34 MnmA (in bacteria) NCS enzymes (in eukaryotes) cmnm5s2U34 5-carboxymethylaminomethyl- 2-thiouridine (cmnm5s2U34) s2U34->cmnm5s2U34 MnmE, MnmG nm5s2U34 5-aminomethyl- 2-thiouridine (nm5s2U34) cmnm5s2U34->nm5s2U34 MnmC (demethylcarboxylation) This compound 5-methylaminomethyl- 2-thiouridine (this compound) nm5s2U34->this compound MnmC (methylation)

Caption: Biosynthetic pathway of this compound in bacteria.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation start Seed cells treat Induce oxidative stress (e.g., H₂O₂ treatment) start->treat control Control group (no treatment) start->control harvest Harvest cells treat->harvest control->harvest extract Extract total RNA harvest->extract hydrolyze Hydrolyze RNA to nucleosides extract->hydrolyze northern Northern blot extract->northern lcms LC-MS/MS analysis hydrolyze->lcms quantify Quantify this compound and degradation products lcms->quantify compare Compare treated vs. control northern->compare quantify->compare

Caption: Experimental workflow for studying this compound oxidative degradation.

Cellular_Response ROS Increased Reactive Oxygen Species (ROS) Mnm5s2U_damage Oxidative damage to This compound in tRNA ROS->Mnm5s2U_damage tRNA_degradation tRNA degradation pathways Mnm5s2U_damage->tRNA_degradation translation_errors Translational errors and ribosome stalling Mnm5s2U_damage->translation_errors stress_response General Stress Response Activation tRNA_degradation->stress_response unfolded_protein Unfolded Protein Response (UPR) translation_errors->unfolded_protein unfolded_protein->stress_response cell_cycle Cell cycle arrest stress_response->cell_cycle apoptosis Apoptosis stress_response->apoptosis

Caption: Cellular response to oxidative damage of this compound.

References

Technical Support Center: Quality Control for Synthetic Mnm5s2U-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic 5-methylaminomethyl-2-thiouridine (Mnm5s2U)-modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for synthetic this compound-modified oligonucleotides?

A1: The primary quality attributes to assess are:

  • Identity: Confirmation of the correct mass corresponding to the desired sequence and modification.

  • Purity: Determination of the percentage of the full-length, correct sequence from impurities.

  • Integrity: Absence of degradation products, particularly loss of the 2-thio group (desulfurization).

  • Quantity: Accurate determination of the oligonucleotide concentration.

Q2: Which analytical techniques are recommended for QC of this compound-modified oligonucleotides?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is highly recommended.[1][2]

  • HPLC (Reverse-Phase and/or Anion-Exchange): To assess purity and quantify the full-length product versus shorter sequences (n-1, n-2) and other impurities.[3][4]

  • Mass Spectrometry (ESI-MS or MALDI-TOF MS): To confirm the molecular weight of the oligonucleotide, thereby verifying the correct sequence and the presence of the this compound modification.[5]

Q3: What is the expected mass increase for an this compound modification compared to a standard uridine?

A3: The this compound modification adds significant mass compared to a standard uridine. The exact mass difference should be calculated based on the chemical structures and incorporated into the expected mass for MS analysis. The monoisotopic mass of this compound is 303.0889 Da.

Q4: How stable is the this compound modification during synthesis, deprotection, and storage?

A4: The this compound modification, particularly the 2-thio group, can be susceptible to oxidation. Mild deprotection conditions are necessary to preserve the integrity of the modification. For storage, it is recommended to keep the oligonucleotides lyophilized at -20°C or colder to minimize degradation. Studies have shown that 2-thiouridine (B16713) modifications can undergo desulfurization, and this process is temperature-dependent.

Troubleshooting Guides

HPLC Analysis Issues
Observed Problem Potential Cause Recommended Solution
Broad or Tailing Peaks 1. Secondary structures in the oligonucleotide. 2. Interaction of the thio group with the column. 3. Inappropriate mobile phase pH.1. Increase the column temperature (e.g., to 50-60°C) to denature secondary structures. 2. Use ion-pair reverse-phase (IP-RP) HPLC with an agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA). 3. Adjust the mobile phase pH.
Unexpected Early Eluting Peaks Degradation of the oligonucleotide, such as desulfurization, which reduces hydrophobicity.Analyze the fractions by mass spectrometry to identify the species. Oxidative desulfurization is a known degradation pathway for 2-thiouridines.
Poor Resolution Between Full-Length Product and n-1 Impurities Suboptimal gradient conditions or column choice.1. Optimize the HPLC gradient to be shallower for better separation. 2. Use a high-resolution anion-exchange or a long-chain alkyl reverse-phase column.
Drifting Retention Times 1. Column temperature fluctuations. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven for stable temperature control. 2. Prepare fresh mobile phase daily and ensure proper mixing. 3. Flush the column or replace it if it's at the end of its lifespan.
Mass Spectrometry Analysis Issues
Observed Problem Potential Cause Recommended Solution
Observed Mass Does Not Match Expected Mass 1. Incomplete removal of protecting groups. 2. Formation of salt adducts (e.g., Na+, K+). 3. Degradation of the this compound modification (e.g., desulfurization).1. Review the deprotection protocol. 2. Use a desalting procedure before MS analysis. 3. Check for a mass corresponding to the desulfurized product (loss of sulfur, gain of oxygen).
Low Signal Intensity 1. Poor ionization of the modified oligonucleotide. 2. Presence of contaminants that suppress ionization.1. Optimize MS parameters (e.g., source temperature, voltages). 2. Purify the sample using HPLC or a desalting column prior to MS analysis.
Multiple Peaks in the Deconvoluted Spectrum Presence of impurities such as n-1 sequences, failure sequences, or degradation products.Correlate the masses with potential impurities. The mass difference between the main peak and impurities can indicate the nature of the impurity (e.g., a missing nucleotide).

Quantitative Data Summary

Table 1: Common Adducts and Modifications Observed in Mass Spectrometry

SpeciesMass Change (Da) from Expected MassCommon Cause
Sodium Adduct+21.98Incomplete desalting
Potassium Adduct+37.96Incomplete desalting
Desulfurization-15.999 (S) to +15.995 (O) = -0.004Oxidation of the 2-thio group
Acrylonitrile Adduct+53.03Incomplete removal during deprotection
n-1 Impurity-(Mass of one nucleotide)Incomplete coupling during synthesis

Experimental Protocols

Protocol 1: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) for Purity Analysis
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0, in water.

  • Mobile Phase B: 100 mM TEAA, pH 7.0, in 50% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-30 min: 65% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: 100% to 5% B

  • Sample Preparation: Dissolve the oligonucleotide in water to a concentration of approximately 0.1 OD/µL. Inject 5-10 µL.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
  • Sample Preparation: The oligonucleotide sample must be desalted prior to analysis. This can be achieved through HPLC purification or using a desalting spin column. Resuspend the desalted oligonucleotide in a 50:50 mixture of water and acetonitrile.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Ionization Mode: Negative ion mode is typically used for oligonucleotides.

  • Data Acquisition: Acquire data over a mass-to-charge (m/z) range of 500-2000.

  • Data Processing: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of the oligonucleotide. This observed mass is then compared to the calculated theoretical mass.

Visualizations

Quality Control Workflow

QC_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_qc Quality Control Analysis cluster_results Final Product Synthesis Oligonucleotide Synthesis (with this compound phosphoramidite) Deprotection Mild Deprotection & Cleavage Synthesis->Deprotection Purification HPLC Purification (e.g., RP-HPLC) Deprotection->Purification Purity Purity Assessment (HPLC/UPLC) Purification->Purity Identity Identity Confirmation (Mass Spectrometry) Purification->Identity Quantification Quantification (UV-Vis at 260 nm) Purification->Quantification FinalProduct Qualified this compound Oligonucleotide Purity->FinalProduct Identity->FinalProduct Quantification->FinalProduct

Caption: Quality control workflow for synthetic this compound-modified oligonucleotides.

Biosynthetic Pathway of this compound in Bacteria

This pathway illustrates the natural synthesis of the this compound modification in tRNA, providing context for its chemical structure and potential intermediates.

Mnm5s2U_Pathway U34 Uridine-34 in tRNA MnmA MnmA U34->MnmA s2U34 s2U-34 MnmEG_gly MnmEG (+ Glycine) s2U34->MnmEG_gly cmnm5s2U34 cthis compound-34 MnmC_o MnmC (o-domain) cmnm5s2U34->MnmC_o nm5s2U34 nm5s2U-34 MnmC_m MnmC (m-domain) (+ SAM) nm5s2U34->MnmC_m mnm5s2U34 This compound-34 (Final Product) MnmA->s2U34 Thiolation MnmEG_gly->cmnm5s2U34 Carboxymethyl- aminomethylation MnmC_o->nm5s2U34 Decarboxymethylation MnmC_m->mnm5s2U34 Methylation

Caption: Simplified bacterial biosynthetic pathway for this compound tRNA modification.

References

Validation & Comparative

Comparative Analysis of Mnm5s2U Biosynthesis in Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic pathways responsible for the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm5s2U), a critical modified nucleoside in bacterial transfer RNA (tRNA). This modification, found at the wobble position (U34) of tRNAs for specific amino acids like lysine (B10760008) and glutamate, is crucial for accurate and efficient protein synthesis. Understanding the variations in this pathway between different bacterial species, particularly between Gram-negative and Gram-positive bacteria, can offer valuable insights for antimicrobial drug development.

I. Comparative Overview of Key Enzymes

The final steps in this compound biosynthesis diverge significantly between Gram-negative and Gram-positive bacteria. Gram-negative bacteria, such as Escherichia coli, typically utilize a single, bifunctional enzyme, MnmC. In contrast, many Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, employ a two-enzyme system, MnmL and MnmM, to catalyze the equivalent reactions.[1][2][3][4] A summary of these enzymes is presented below.

FeatureGram-Negative PathwayGram-Positive Pathway
Enzyme(s) MnmCMnmL (YtqA) & MnmM (YtqB)
Function MnmC: A bifunctional enzyme that first catalyzes the FAD-dependent conversion of cthis compound to nm5s2U, followed by the SAM-dependent methylation of nm5s2U to this compound.[4]MnmL: A radical SAM enzyme involved in the conversion of cthis compound to nm5s2U.[3][4] MnmM: A methyltransferase that catalyzes the SAM-dependent methylation of nm5s2U to this compound.[1]
Representative Organisms Escherichia coli, Shewanella sp.Bacillus subtilis, Staphylococcus aureus, Streptococcus mutans, Streptococcus pneumoniae[1][3][4]
Structural Information (PDB ID) E. coli MnmC: --INVALID-LINK--[2][5], --INVALID-LINK--[6]B. subtilis MnmM: --INVALID-LINK--[7]

II. Quantitative Performance Data

III. Signaling Pathways and Experimental Workflow

The divergent evolution of the this compound biosynthetic pathway in bacteria presents a fascinating example of non-orthologous displacement in tRNA modification.[3] The diagrams below illustrate the different enzymatic steps in Gram-negative and Gram-positive bacteria, as well as a generalized workflow for the in vitro analysis of these enzymes.

G cluster_neg Gram-Negative Bacteria (e.g., E. coli) cluster_pos Gram-Positive Bacteria (e.g., B. subtilis) cmnm5s2U_neg cthis compound-tRNA MnmC MnmC cmnm5s2U_neg->MnmC FAD nm5s2U_neg nm5s2U-tRNA nm5s2U_neg->MnmC SAM mnm5s2U_neg This compound-tRNA MnmC->nm5s2U_neg MnmC->mnm5s2U_neg cmnm5s2U_pos cthis compound-tRNA MnmL MnmL cmnm5s2U_pos->MnmL nm5s2U_pos nm5s2U-tRNA MnmM MnmM nm5s2U_pos->MnmM SAM mnm5s2U_pos This compound-tRNA MnmL->nm5s2U_pos MnmM->mnm5s2U_pos

Biosynthetic pathways of this compound in bacteria.

G cluster_prep 1. Preparation of Components cluster_assay 2. In Vitro Enzymatic Assay cluster_analysis 3. Analysis of tRNA Modification tRNA_prep In vitro transcription of tRNA substrate reaction Incubate tRNA with enzyme(s), SAM, and other necessary cofactors tRNA_prep->reaction enzyme_prep Recombinant expression and purification of enzymes (MnmC or MnmL/MnmM) enzyme_prep->reaction digestion Enzymatic digestion of tRNA to nucleosides reaction->digestion hplc HPLC or LC-MS/MS analysis digestion->hplc quant Quantification of modified nucleosides hplc->quant

Generalized experimental workflow for in vitro analysis.

IV. Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the comparison of this compound biosynthesis.

This protocol outlines the generation of unmodified tRNA substrates for use in enzymatic assays.

  • Template Preparation: A DNA template encoding the target tRNA (e.g., tRNALys) is generated by PCR. The forward primer should include a T7 promoter sequence at its 5' end.

  • In Vitro Transcription Reaction: The transcription reaction is assembled in a final volume of 50 µL containing:

    • Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT)

    • 4 mM each of ATP, GTP, CTP, and UTP

    • ~500 ng of the PCR-generated DNA template

    • T7 RNA polymerase (e.g., 30 nM)

  • Incubation: The reaction mixture is incubated at 37°C for 3-4 hours.

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for an additional 30 minutes at 37°C.

  • Purification: The transcribed tRNA is purified by phenol/chloroform extraction and ethanol (B145695) precipitation. The purified tRNA can be further purified by denaturing polyacrylamide gel electrophoresis (PAGE).

This protocol describes the purification of His-tagged enzymes from E. coli.

  • Expression: E. coli BL21(DE3) cells transformed with an expression vector containing the His-tagged gene of interest are grown to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 1 mM) for 4 hours at 30°C.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lysis can be performed by sonication or using a French press.

  • Clarification: The cell lysate is centrifuged to pellet cell debris, and the supernatant is collected.

  • Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.

  • Washing: The column is washed with several column volumes of a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

This protocol details the enzymatic reaction to modify the tRNA substrate.

  • Reaction Mixture: The reaction is set up in a final volume of 50 µL containing:

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 100 mM KCl)

    • 1-2 µM of purified enzyme(s) (MnmC or MnmL and MnmM)

    • 2 µM of in vitro transcribed tRNA

    • 1 mM S-adenosylmethionine (SAM) as the methyl donor

    • For MnmC's first reaction or MnmL, FAD may be required as a cofactor.

  • Incubation: The reaction is incubated at 37°C for 1-2 hours.

  • RNA Purification: The tRNA is recovered from the reaction mixture by phenol/chloroform extraction and ethanol precipitation.

This protocol describes the analysis of the modified tRNA to detect the presence of this compound.

  • tRNA Digestion: The purified tRNA from the in vitro assay is completely digested to its constituent nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

  • HPLC Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.

  • Detection and Quantification: Nucleosides are detected by their UV absorbance at 254 nm. The retention time and UV spectrum of the eluted peaks are compared to known standards of modified nucleosides, including this compound, to confirm its presence and quantify its abundance. For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (LC-MS).[3]

References

A Comparative Guide to Mnm5s2U and mcm5s2U in Eukaryotic tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of two crucial wobble uridine (B1682114) modifications in transfer RNA (tRNA): 5-methylaminomethyl-2-thiouridine (mnm5s2U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). While this compound is predominantly found in bacteria, mcm5s2U is its counterpart in the cytoplasm of eukaryotes. Both modifications are located at position 34 of the anticodon loop of tRNAs that read codons ending in A and G in split-codon boxes, such as those for lysine, glutamine, and glutamic acid. Understanding the subtle yet significant differences in their biosynthesis, structure, and function is critical for research in translation, stress response, and the development of novel therapeutics targeting these pathways. Aberrations in tRNA modifications have been linked to a variety of human diseases, including cancer, neurological disorders, and metabolic diseases.[1][2]

At a Glance: Key Differences

FeatureThis compound (5-methylaminomethyl-2-thiouridine)mcm5s2U (5-methoxycarbonylmethyl-2-thiouridine)
Primary Domain BacteriaEukaryotes (cytoplasm)
Side Chain at C5 Methylaminomethyl (-CH2-NH-CH3)Methoxycarbonylmethyl (-CH2-CO-OCH3)
Anticodon Loop Conformation Promotes a more stable, canonical U-turn structureInduces a less rigid anticodon loop conformation compared to this compound
Biosynthesis of C5 side chain Involves MnmE, MnmG, and MnmC enzymesInvolves the Elongator complex (Elp1-6) and the Trm9/Trm112 methyltransferase complex
Biosynthesis of S2 group Involves MnmA (a cysteine desulfurase)Involves the Urm1/Uba4 and Ncs2/Ncs6 (or Ctu1/Ctu2) pathways

Structural and Functional Performance: A Quantitative Comparison

Direct quantitative comparisons of the functional performance of this compound and mcm5s2U within a eukaryotic system are limited due to this compound not being a native eukaryotic modification. However, structural studies using Nuclear Magnetic Resonance (NMR) on tRNA anticodon stem-loops (ASLs) provide valuable insights into their conformational differences, which are known to impact codon recognition and translation efficiency.

A key study directly compared the structural effects of this compound and mcm5s2U on the human tRNALys,3 anticodon loop. The findings are summarized below.

Table 1: Quantitative Comparison of Anticodon Loop Conformation

ParameterUnmodified ASLmcm5s2U-modified ASLThis compound-modified ASL
% 3'-endo Ribose Pucker (U34) -~19%~60%
% 3'-endo Ribose Pucker (U35) -~19%~32%
% 3'-endo Ribose Pucker (U36) --~39%
U-turn Stability LowModerateHigh
Anticodon Stacking WeakModerateStrong

Data adapted from Durant et al., Biochemistry, 2005.[2][3][4][5][6]

These structural data indicate that this compound is more effective at pre-organizing the anticodon loop into a canonical, rigid conformation conducive to stable codon-anticodon pairing.[2][3][4][5][6] The higher percentage of the 3'-endo ribose pucker, a hallmark of A-form RNA helices, in the this compound-modified anticodon suggests enhanced base stacking and a more stable U-turn structure.[2][3][4][5][6] This pre-structured conformation is thought to improve the efficiency and fidelity of translation by reducing the entropic penalty of binding to the ribosome.

While the mcm5s2U modification also stabilizes the anticodon loop compared to an unmodified tRNA, its effect is less pronounced.[2][3][4][5][6] This suggests that eukaryotic tRNAs may have evolved to have a more flexible anticodon loop, potentially allowing for more complex regulatory mechanisms in translation. The absence of a positive charge on the mcm5 side chain, in contrast to the mnm5 side chain, is thought to contribute to this difference in loop remodeling.[3][4]

Biosynthetic Pathways

The biosynthetic pathways for this compound and mcm5s2U, while both targeting the same uridine residue, utilize distinct sets of enzymes, reflecting their evolution in different domains of life.

This compound Biosynthesis in Bacteria

The formation of this compound in bacteria is a multi-step process involving several key enzymes. The 2-thiouridine (B16713) (s2U) formation is catalyzed by the MnmA enzyme. The C5 side chain is synthesized by the MnmE and MnmG enzymes, which form 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U). This is then converted to 5-aminomethyluridine (B12866518) (nm5U) and subsequently methylated to mnm5U by the bifunctional enzyme MnmC.

Mnm5s2U_Biosynthesis U34 Uridine at position 34 s2U s2U U34->s2U Thiolation cthis compound cthis compound s2U->cthis compound Side chain addition nm5s2U nm5s2U cthis compound->nm5s2U Demodification This compound This compound nm5s2U->this compound Methylation MnmA MnmA MnmA->s2U MnmEG MnmE/MnmG MnmEG->cthis compound MnmC1 MnmC (demodificase) MnmC1->nm5s2U MnmC2 MnmC (methyltransferase) MnmC2->this compound

Biosynthesis of this compound in bacteria.
mcm5s2U Biosynthesis in Eukaryotes

In eukaryotes, the biosynthesis of mcm5s2U is also a modular process. The 2-thiolation is carried out by a pathway involving the ubiquitin-like modifier Urm1, its E1-like activating enzyme Uba4, and the Ncs2/Ncs6 sulfur transferase complex (also known as Ctu1/Ctu2 in some organisms). The mcm5 side chain is synthesized in a series of steps initiated by the Elongator complex (composed of six subunits, Elp1-6), which is responsible for forming the 5-carboxymethyl (cm5) intermediate. This is followed by a methylation step catalyzed by the Trm9/Trm112 methyltransferase complex to yield the final mcm5 group.

mcm5s2U_Biosynthesis U34 Uridine at position 34 s2U s2U U34->s2U Thiolation cm5s2U cm5s2U s2U->cm5s2U Side chain addition mcm5s2U mcm5s2U cm5s2U->mcm5s2U Methylation Urm1_pathway Urm1/Uba4 & Ncs2/Ncs6 Urm1_pathway->s2U Elongator Elongator Complex (Elp1-6) Elongator->cm5s2U Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->mcm5s2U

Biosynthesis of mcm5s2U in eukaryotes.

Role in Cellular Signaling

tRNA modifications are not static but are dynamically regulated in response to cellular stress and nutrient availability, integrating translational control with cellular signaling pathways.

The Integrated Stress Response (ISR)

The ISR is a conserved signaling pathway that reprograms translation in response to various stresses, such as amino acid starvation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but allows for the preferential translation of stress-responsive mRNAs, such as ATF4. tRNA modifications, including mcm5s2U, play a crucial role in this process by modulating the decoding of specific codons that are enriched in stress-responsive transcripts. For instance, under oxidative stress, the levels of certain tRNA modifications can change, leading to a codon-biased translation program that helps the cell to adapt and survive.

Integrated_Stress_Response Stress Cellular Stress (e.g., Oxidative Stress, Amino Acid Starvation) eIF2a_kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stress->eIF2a_kinases tRNA_mod_enzymes tRNA Modification Enzymes Stress->tRNA_mod_enzymes reprogramming eIF2a_P p-eIF2α eIF2a_kinases->eIF2a_P Global_Translation Global Translation Inhibition eIF2a_P->Global_Translation ATF4_Translation Preferential Translation of ATF4 eIF2a_P->ATF4_Translation Stress_Response_Genes Stress Response Gene Expression ATF4_Translation->Stress_Response_Genes tRNA_mod_status tRNA Modification Status (e.g., mcm5s2U levels) tRNA_mod_enzymes->tRNA_mod_status Codon_Biased_Translation Codon-Biased Translation tRNA_mod_status->Codon_Biased_Translation Codon_Biased_Translation->ATF4_Translation

The Integrated Stress Response and tRNA modifications.
mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, particularly amino acids. mTORC1, a key complex in this pathway, promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1. Recent evidence suggests a link between tRNA modifications and mTOR signaling. The enzymes responsible for mcm5s2U synthesis are regulated by nutrient availability, and the modification status of tRNAs can, in turn, influence the translation of specific mRNAs, including those encoding components of the mTOR pathway itself, creating a feedback loop.

mTOR_Signaling Nutrients Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 tRNA_mod_pathway tRNA Modification Pathways (e.g., Elongator, Trm9/112) Nutrients->tRNA_mod_pathway S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mcm5s2U_levels mcm5s2U levels tRNA_mod_pathway->mcm5s2U_levels Codon_Specific_Translation Codon-Specific Translation mcm5s2U_levels->Codon_Specific_Translation Codon_Specific_Translation->Protein_Synthesis

mTOR signaling and its link to tRNA modifications.

Experimental Protocols

Accurate detection and quantification of this compound and mcm5s2U are essential for studying their biological roles. Below are summaries of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Nucleoside Analysis

HPLC is a robust method for separating and quantifying modified nucleosides from total tRNA digests.

1. tRNA Isolation and Purification:

  • Grow cells to the desired density and harvest by centrifugation.

  • Lyse cells and extract total RNA using a method like phenol-chloroform extraction.

  • Purify tRNA from total RNA using methods such as anion-exchange chromatography or size-exclusion chromatography.

2. tRNA Digestion:

  • Digest the purified tRNA to individual nucleosides using a combination of nucleases, such as nuclease P1 and bacterial alkaline phosphatase. This ensures complete hydrolysis of the phosphodiester bonds and removal of the phosphate (B84403) groups.

3. HPLC Separation:

  • Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

  • Elute the nucleosides using a gradient of a suitable buffer system, typically involving an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

4. Detection and Quantification:

  • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 314 nm for thiolated nucleosides).

  • Identify and quantify the modified nucleosides by comparing their retention times and UV spectra to those of known standards.

Mass Spectrometry (MS) for Modification Analysis

MS offers high sensitivity and specificity for the identification and quantification of tRNA modifications. It can be coupled with HPLC (LC-MS) for enhanced separation and analysis.

1. Sample Preparation:

  • Isolate and purify tRNA as described for HPLC analysis.

  • For nucleoside composition analysis, digest the tRNA to single nucleosides.

  • For mapping modifications to specific locations, perform partial digestion with sequence-specific RNases (e.g., RNase T1) to generate tRNA fragments.

2. LC-MS/MS Analysis:

  • Separate the digested tRNA components (nucleosides or fragments) by HPLC.

  • Introduce the eluate into a mass spectrometer.

  • For nucleoside analysis, identify modifications based on their mass-to-charge ratio (m/z).

  • For fragment analysis, subject the fragments to tandem mass spectrometry (MS/MS) to determine their sequence and the precise location of modifications.

3. Data Analysis:

  • Analyze the MS and MS/MS spectra to identify the chemical identity and location of the modifications.

  • Quantify the abundance of each modified nucleoside or fragment.

γ-Toxin Endonuclease Assay for mcm5s2U Detection

The γ-toxin from Kluyveromyces lactis is a specific endonuclease that cleaves tRNAs containing the mcm5s2U modification, providing a powerful tool for its detection.

1. Experimental Workflow:

Gamma_Toxin_Assay cluster_0 Sample Preparation cluster_1 γ-Toxin Treatment cluster_2 Analysis Total_RNA_Isolation Isolate Total RNA Incubation Incubate RNA with γ-toxin Total_RNA_Isolation->Incubation Analysis Analyze tRNA cleavage Incubation->Analysis Northern_Blot Northern Blot Analysis->Northern_Blot Option 1 qRT_PCR qRT-PCR Analysis->qRT_PCR Option 2

Workflow for the γ-toxin endonuclease assay.

2. Protocol Outline:

  • RNA Preparation: Isolate total RNA from the cells of interest.

  • γ-Toxin Treatment: Incubate the total RNA with purified recombinant γ-toxin. The toxin will specifically cleave the phosphodiester bond 3' to the mcm5s2U modification in the anticodon loop of susceptible tRNAs.

  • Analysis of Cleavage Products:

    • Northern Blotting: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE), transfer to a membrane, and probe with a radiolabeled oligonucleotide specific for the tRNA of interest. The presence of a cleaved fragment indicates the presence of mcm5s2U.

    • Quantitative Reverse Transcription PCR (qRT-PCR): Perform reverse transcription on the treated RNA using a primer that binds downstream of the cleavage site. Then, use PCR with primers flanking the cleavage site to amplify the cDNA. Cleavage of the tRNA will prevent the synthesis of a full-length cDNA, leading to a decrease in the PCR product, which can be quantified by qPCR.

Conclusion

The wobble uridine modifications this compound and mcm5s2U, while structurally similar, exhibit key differences in their biosynthesis and their influence on tRNA structure. The bacterial this compound modification appears to be more potent in rigidifying the anticodon loop for efficient translation, whereas the eukaryotic mcm5s2U may allow for more nuanced regulatory control. The distinct enzymatic pathways for their synthesis offer potential targets for the development of species-specific antimicrobial drugs. For researchers in drug development, understanding these differences is paramount for designing selective inhibitors. Furthermore, the dynamic nature of mcm5s2U in response to cellular stress highlights its importance in maintaining cellular homeostasis and its potential as a biomarker or therapeutic target in various diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these fascinating and functionally significant tRNA modifications.

References

A Functional Comparison of MnmC and MnmM tRNA Modification Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of post-transcriptional tRNA modifications, the enzymes MnmC and MnmM play crucial roles in the biosynthesis of 5-methylaminomethyluridine (B1256275) (mnm⁵U) and its 2-thiouridine (B16713) derivative (mnm⁵s²U) at the wobble position of the anticodon. These modifications are vital for the accuracy and efficiency of protein synthesis. This guide provides an objective comparison of the bifunctional Escherichia coli enzyme MnmC and the monofunctional Bacillus subtilis enzyme MnmM, supported by available experimental data.

Functional Overview

The key distinction between MnmC and MnmM lies in their enzymatic architecture and the organization of the tRNA modification pathway in their respective organisms. In E. coli, MnmC is a large, bifunctional enzyme that catalyzes the final two steps in the formation of mnm⁵U.[1][2][3][4] In contrast, organisms like B. subtilis employ two separate enzymes, MnmL and MnmM, to carry out these two sequential reactions.[5][6]

  • MnmC (E. coli): A fusion protein with two distinct functional domains:

    • C-terminal FAD-dependent oxidoreductase domain (MnmC1 or MnmC(o)): This domain catalyzes the conversion of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) to 5-aminomethyluridine (B12866518) (nm⁵U).[2][4][7]

    • N-terminal S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain (MnmC2 or MnmC(m)): This domain is responsible for the final methylation step, converting nm⁵U to mnm⁵U.[2][4][7]

  • MnmM (B. subtilis): A monofunctional methyltransferase that catalyzes the conversion of nm⁵s²U to mnm⁵s²U, a function analogous to the MnmC2/MnmC(m) domain of MnmC.[5][6][8] The preceding step in B. subtilis, the conversion of cmnm⁵s²U to nm⁵s²U, is carried out by the enzyme MnmL.[5][6]

This fundamental difference in enzyme organization reflects distinct evolutionary strategies for achieving the same essential tRNA modification.

Quantitative Performance Data

Enzyme ActivitySubstrateKm (nM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
MnmC Oxidoreductase (MnmC1) cmnm⁵s²U-tRNA6000.345.7 x 10⁵
MnmC Methyltransferase (MnmC2) nm⁵s²U-tRNA700.314.4 x 10⁶

Data sourced from a study on E. coli MnmC[1].

The kinetic parameters for the MnmC methyltransferase domain (MnmC2) are of particular interest for a conceptual comparison with MnmM, as they both catalyze the same reaction. The low Km value of 70 nM for the MnmC methyltransferase indicates a high affinity for its tRNA substrate.

Signaling and Metabolic Pathways

The MnmC and MnmM enzymes are key players in the tRNA wobble uridine (B1682114) modification pathway. This pathway is crucial for ensuring proper codon recognition during translation. The following diagram illustrates the conserved pathway, highlighting the different enzymatic strategies employed by E. coli and B. subtilis.

tRNA_Modification_Pathway cluster_Ecoli Escherichia coli MnmC MnmC (bifunctional) MnmC1 Oxidoreductase Domain (MnmC1) MnmC->MnmC1 MnmC2 Methyltransferase Domain (MnmC2) MnmC->MnmC2 nm5U nm⁵(s²)U-tRNA mnm5U mnm⁵(s²)U-tRNA MnmL MnmL MnmM MnmM cmnm5U cmnm⁵(s²)U-tRNA cmnm5U->nm5U FAD-dependent demodification nm5U->mnm5U SAM-dependent methylation

Caption: tRNA wobble uridine modification pathway in E. coli and B. subtilis.

Experimental Workflows and Protocols

Accurate measurement of MnmC and MnmM activity is essential for their characterization. The following diagram outlines a general experimental workflow for a tRNA methyltransferase assay.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate Prepare nm⁵(s²)U-tRNA substrate Incubation Incubate enzyme, tRNA, and SAM at 37°C Substrate->Incubation Enzyme Purify MnmC or MnmM enzyme Enzyme->Incubation SAM Prepare S-adenosyl- L-methionine (SAM) SAM->Incubation Quench Quench reaction Incubation->Quench Digestion Digest tRNA to nucleosides Quench->Digestion HPLC Separate and quantify nucleosides by HPLC Digestion->HPLC Data Calculate kinetic parameters (Km, kcat) HPLC->Data

Caption: General experimental workflow for tRNA methyltransferase activity assay.

Detailed Experimental Protocol for MnmC Methyltransferase Activity Assay

This protocol is adapted from a study on E. coli MnmC[1].

1. Preparation of Substrate and Reagents:

  • nm⁵s²U-containing tRNA: Prepare by incubating cmnm⁵s²U-containing tRNA with the MnmC enzyme in the absence of SAM to allow the oxidoreductase reaction to go to completion. The resulting nm⁵s²U-tRNA is then purified.

  • Reaction Buffer: 60 mM Tris-HCl (pH 8.0), 20 mM NH₄Cl, 2.5 mM KCl, 0.65 mM MgCl₂, 0.15 mM β-mercaptoethanol.

  • Enzyme: Purified MnmC enzyme diluted in storage buffer.

  • Cofactor: 500 µM S-adenosyl-L-methionine (SAM).

2. Enzymatic Reaction:

  • Combine the nm⁵s²U-containing tRNA (at varying concentrations, e.g., 25-400 nM) and reaction buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 3 minutes.

  • Initiate the reaction by adding a small amount of MnmC enzyme (e.g., final concentration of 42 pM).

  • Incubate at 37°C for a defined period, taking aliquots at various time points.

3. Sample Processing and Analysis:

  • Quench the reaction by adding a suitable stop solution (e.g., containing EDTA).

  • Digest the tRNA in the quenched aliquots to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Analyze the resulting nucleoside mixture by High-Performance Liquid Chromatography (HPLC) to separate and quantify the amounts of nm⁵s²U and mnm⁵s²U.

  • Determine the initial reaction velocities from the rate of mnm⁵s²U formation.

  • Calculate the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

General Protocol for a tRNA Methyltransferase Assay (Adaptable for MnmM)

This is a general protocol that can be adapted for the assay of MnmM activity, often employing radiolabeled SAM for detection.

1. Reagents and Buffers:

  • Methylation Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NH₄OAc, 10 mM MgCl₂, 0.1 mM EDTA, and 10 mM DTT.

  • Substrate: Purified tRNA containing the nm⁵U modification.

  • Enzyme: Purified MnmM enzyme.

  • Cofactor Mix: A mixture of unlabeled SAM and radiolabeled [³H]-SAM or [¹⁴C]-SAM.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the tRNA substrate and methylation buffer.

  • Incubate the mixture at 85°C for 2 minutes and then allow it to cool to room temperature for 15 minutes to ensure proper tRNA folding.

  • Add the cofactor mix to the tRNA solution and pre-incubate at 37°C for 2 minutes.

  • Initiate the reaction by adding the MnmM enzyme.

3. Incubation and Detection:

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction by spotting the mixture onto filter paper discs and precipitating the tRNA with trichloroacetic acid (TCA).

  • Wash the filter discs extensively with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled SAM.

  • Measure the amount of radioactivity incorporated into the tRNA using a scintillation counter.

  • Calculate the enzyme activity based on the amount of incorporated methyl groups over time.

Conclusion

MnmC and MnmM represent two distinct evolutionary solutions to the same biochemical challenge: the final step in the synthesis of mnm⁵(s²)U in tRNA. MnmC is a bifunctional "all-in-one" enzyme found in organisms like E. coli, while MnmM is a monofunctional specialist that works in concert with MnmL in bacteria such as B. subtilis. While a direct quantitative comparison of their catalytic efficiencies is currently hampered by the lack of kinetic data for MnmM, the detailed characterization of MnmC provides a valuable framework for understanding the kinetics of this crucial tRNA modification step. The provided protocols offer a starting point for further investigation into the enzymatic properties of MnmM and a deeper comparative analysis of these fascinating enzymes.

References

Cross-Species Complementation of Mnm5-s2U Synthesis Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of uridine (B1682114) at the wobble position of the tRNA anticodon is a critical process for ensuring translational fidelity and efficiency. One such modification, 5-methylaminomethyl-2-thiouridine (mnm5s2U), is found in tRNAs specific for glutamic acid, glutamine, and lysine, and its synthesis has been a subject of extensive research. The biosynthetic pathway for this compound is not universally conserved, presenting both challenges and opportunities for understanding microbial genetics and for potential antimicrobial drug development. This guide provides a comparative analysis of the this compound synthesis pathways in different bacterial species, with a focus on the functional interchangeability, or cross-species complementation, of the genes involved.

Divergent Pathways for a Conserved Modification

Bacteria have evolved at least two distinct pathways for the synthesis of this compound. In Gram-negative bacteria like Escherichia coli, the final steps are catalyzed by the bifunctional enzyme MnmC.[1] In contrast, many Gram-positive bacteria, such as Bacillus subtilis, lack an MnmC homolog and instead utilize a different set of enzymes, MnmL (also known as YtqA) and MnmM (also known as YtqB), to complete the synthesis.[2]

The E. coli pathway, considered the canonical pathway, involves the MnmEG complex that first produces carboxymethylaminomethyl-2-thiouridine (cthis compound). MnmC then carries out a two-step conversion of cthis compound to nm5s2U and finally to this compound.[3] In B. subtilis and other Gram-positive bacteria, MnmL and MnmM perform analogous functions to the two domains of MnmC.

Quantitative Comparison of Cross-Species Complementation

A key question in understanding the functional divergence of these pathways is whether the genes from one pathway can complement the function of the other in a different organism. Studies have shown that this is indeed possible, although the efficiency of complementation varies. A notable example is the complementation of an E. coli strain with a deletion of the mnmC gene (ΔmnmC) by the B. subtilis mnmL and mnmM genes. The results of these experiments are summarized in the table below.

Host OrganismGenotypeComplementation GenesThis compound Level (relative to wild-type)Key Findings
E. coliΔmnmCB. subtilis MnmL (YtqA) and MnmM (YtqB)~33%Co-expression of both B. subtilis genes partially restores this compound synthesis in an E. coli mutant lacking the native MnmC enzyme.
E. coliΔmnmCB. subtilis MnmM (YtqB) alone~5%Expression of MnmM alone results in a very low level of this compound, suggesting that MnmL is required for efficient conversion of the precursor.
B. subtilisΔmnmMS. aureus MnmM orthologRestoration of this compound levelsThe MnmM ortholog from Staphylococcus aureus can functionally replace the B. subtilis MnmM.
B. subtilisΔmnmMA. thaliana MnmM orthologRestoration of this compound levelsThe MnmM ortholog from the plant Arabidopsis thaliana can also complement the B. subtilis mutant, highlighting deep evolutionary conservation of this enzyme's function.

Visualizing the Pathways and Experimental Workflow

To better understand the relationships between the different enzymes and the experimental approach for testing complementation, the following diagrams are provided.

Mnm5s2U_Synthesis_Pathways cluster_ecoli E. coli Pathway cluster_bsubtilis B. subtilis Pathway s2U s2U-tRNA cmnm5s2U_E cthis compound-tRNA s2U->cmnm5s2U_E MnmEG nm5s2U_E nm5s2U-tRNA cmnm5s2U_E->nm5s2U_E MnmC (Oxidoreductase) mnm5s2U_E This compound-tRNA nm5s2U_E->mnm5s2U_E MnmC (Methyltransferase) MnmEG_E MnmEG MnmC MnmC cmnm5s2U_B cthis compound-tRNA nm5s2U_B nm5s2U-tRNA cmnm5s2U_B->nm5s2U_B MnmL mnm5s2U_B This compound-tRNA nm5s2U_B->mnm5s2U_B MnmM MnmL MnmL (YtqA) MnmM MnmM (YtqB) Cross_Species_Complementation_Workflow cluster_strain Strain Preparation cluster_transformation Transformation cluster_analysis Analysis Ecoli_WT E. coli Wild-Type tRNA_isolation tRNA Isolation and Digestion Ecoli_WT->tRNA_isolation Ecoli_mutant E. coli ΔmnmC vector_control Empty Vector Ecoli_mutant->vector_control Transform complementation_plasmid Plasmid with B. subtilis mnmL & mnmM Ecoli_mutant->complementation_plasmid Transform vector_control->tRNA_isolation complementation_plasmid->tRNA_isolation lcms LC-MS Analysis tRNA_isolation->lcms quantification Quantification of This compound lcms->quantification result result quantification->result Compare this compound levels between strains

References

Comparative Phenotypes of Mnm5s2U Deficient Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced phenotypic consequences of deficiencies in tRNA modifications is critical. This guide provides a comprehensive comparison of phenotypes observed in mutants deficient in the synthesis of 5-methylaminomethyl-2-thiouridine (mnm5s2U), a crucial modification at the wobble position of tRNAs in bacteria and mitochondria. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for investigating the intricate roles of this compound in cellular function and its potential as a therapeutic target.

The this compound modification is essential for accurate and efficient protein synthesis. Its absence, due to mutations in the biosynthetic pathway, leads to a range of phenotypes, from subtle growth defects to severe mitochondrial dysfunction. This guide focuses on a comparative analysis of key mutants in both bacterial and eukaryotic model systems.

Bacterial this compound Deficient Mutants: A Comparative Analysis

In bacteria, the biosynthesis of this compound involves a series of enzymes, with key players including MnmA, MnmE, and MnmG in Escherichia coli, and MnmM and YtqA in Gram-positive bacteria like Bacillus subtilis. Deficiencies in these enzymes result in distinct and overlapping phenotypes.

Growth Phenotypes

A primary indicator of the functional consequence of this compound deficiency is the impact on bacterial growth rate. The following table summarizes the doubling times of various E. coli mutants in different growth media.

Strain/GenotypeDoubling Time (min) in LB MediumDoubling Time (min) in AB Medium
Wild-type28 ± 158 ± 3
ΔmnmESlower than wild-type-
ΔmnmC28 ± 156 ± 1
mnmA-Q233stop-73 ± 2
ΔmnmCmnmA-Q233stop-78 ± 2

Table 1: Doubling times of E. coli strains deficient in this compound synthesis. Data is presented as mean ± SD. LB medium is a rich, complex medium, while AB medium is a minimal medium. Data extracted from[1].

Key Observations:

  • In rich LB medium, a deficiency in mnmC does not significantly affect the growth rate compared to the wild-type strain[1].

  • In minimal AB medium, mutations in mnmA lead to a noticeable increase in doubling time, indicating a growth defect[1].

  • The combination of mnmC and mnmA mutations has a synergistic effect on slowing growth in minimal medium[1].

  • While not quantified in this specific study, mnmE mutants are also known to exhibit a slower growth phenotype[1]. In polyamine-deficient strains, deletion of mnmE or mnmG leads to a complete cessation of growth, which can be rescued by the addition of polyamines.

  • Interestingly, in some Gram-positive bacteria, the absence of the final this compound modification does not always result in a significant growth defect, suggesting that the precursor cthis compound may be sufficient for tRNA function under certain conditions.

Translational Fidelity and Stress Response

The lack of this compound is known to impact translational fidelity and the ability of bacteria to respond to environmental stressors. For instance, mnmE and mnmA mutations in E. coli confer extreme sensitivity to acidic pH. This is attributed to the impaired translation of proteins required for the acid stress response.

Eukaryotic this compound Deficient Mutants: Focus on Yeast Mitochondria

In eukaryotes, the equivalent of this compound is mcm5s2U, and its deficiency, particularly in mitochondria, leads to severe physiological consequences. The yeast Saccharomyces cerevisiae serves as a powerful model system to study these defects, with key genes including ELP3 and TUC1.

Mitochondrial Respiration and Function

A hallmark of mitochondrial tRNA modification defects is impaired respiration. While specific quantitative data for oxygen consumption rates in elp3 and tuc1 mutants were not found in the reviewed literature, it is well-established that these mutants exhibit respiratory deficiencies. This is a direct consequence of impaired mitochondrial protein synthesis, leading to dysfunctional respiratory chain complexes.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Measurement of Bacterial Growth Rate (Doubling Time)

Objective: To quantify the growth rate of bacterial mutants by measuring the change in optical density over time.

Protocol:

  • Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of the desired liquid medium (e.g., LB or a defined minimal medium). Incubate overnight at 37°C with shaking.

  • Sub-culturing: The following day, dilute the overnight culture into fresh, pre-warmed medium to an initial optical density at 600 nm (OD600) of approximately 0.05.

  • Growth Monitoring: Incubate the cultures at 37°C with vigorous shaking. Measure the OD600 at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer. Ensure that for readings above ~0.8, the culture is diluted to be within the linear range of the instrument.

  • Data Analysis: Plot the natural logarithm of the OD600 values against time. The doubling time (T) can be calculated from the slope (k) of the linear portion of the growth curve (exponential phase) using the formula: T = ln(2) / k.

Quantitative Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry (LC-MS)

Objective: To identify and quantify the levels of this compound and its precursors in total tRNA extracts.

Protocol:

  • tRNA Purification: Isolate total RNA from bacterial or yeast cells using a standard protocol (e.g., hot phenol (B47542) extraction). Purify the tRNA fraction using anion-exchange chromatography (HPLC).

  • tRNA Hydrolysis: Digest the purified tRNA to individual ribonucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • LC-MS Analysis: Separate the ribonucleosides using reversed-phase HPLC and detect and quantify them using a tandem quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode. This allows for the sensitive and specific detection of each modified nucleoside based on its mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: Quantify the relative abundance of this compound and its precursors by comparing the peak areas of the respective analytes to that of a stable isotope-labeled internal standard or by normalization to the total amount of a canonical nucleoside.

Measurement of Oxygen Consumption Rate in Yeast

Objective: To assess mitochondrial respiratory function by measuring the rate of oxygen consumption.

Protocol:

  • Cell Preparation: Grow yeast cultures to the mid-logarithmic phase in a non-fermentable carbon source (e.g., glycerol (B35011) or ethanol) to ensure active respiration.

  • Oxygen Measurement: Resuspend a known quantity of yeast cells in a respiration buffer within a sealed chamber equipped with a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.

  • Data Acquisition: Continuously record the decrease in dissolved oxygen concentration over time.

  • Data Analysis: The rate of oxygen consumption is calculated from the slope of the linear portion of the oxygen depletion curve and is typically normalized to the cell number or total protein concentration.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Analysis of Mitochondrial Respiratory Chain Complexes

Objective: To separate and visualize the native mitochondrial respiratory chain complexes and supercomplexes to assess their assembly and stability.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.

  • Solubilization of Mitochondrial Membranes: Gently solubilize the mitochondrial inner membrane proteins using a mild non-ionic detergent (e.g., digitonin (B1670571) or n-dodecyl-β-D-maltoside) to preserve the integrity of the protein complexes.

  • Electrophoresis: Separate the solubilized protein complexes on a native polyacrylamide gel containing Coomassie Brilliant Blue G-250. The dye imparts a negative charge to the protein complexes, allowing them to migrate towards the anode.

  • Visualization: Visualize the separated complexes directly by the blue color of the Coomassie dye or by in-gel activity assays for specific respiratory chain complexes (e.g., Complex I, IV, or V). Alternatively, the complexes can be transferred to a membrane for immunodetection of specific subunits.

Ribosome Profiling

Objective: To obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Protocol:

  • Inhibition of Translation and Cell Lysis: Treat yeast cells with an elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that maintain ribosome integrity.

  • Nuclease Digestion: Digest the lysate with RNase I to degrade mRNA not protected by ribosomes.

  • Ribosome Isolation: Isolate the 80S monosomes containing the protected mRNA fragments by sucrose (B13894) density gradient centrifugation.

  • Footprint Extraction and Library Preparation: Extract the ribosome-protected mRNA fragments (footprints), typically 28-30 nucleotides in length. Prepare a cDNA library from these footprints for high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the genome to determine the density of ribosomes on each mRNA, providing insights into the translation efficiency of individual genes.

Signaling Pathways and Experimental Workflows

To visually represent the key processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Mnm5s2U_Biosynthesis_Ecoli cluster_precursors Precursors cluster_pathway Biosynthetic Pathway GTP GTP MnmE_MnmG MnmE/MnmG GTP->MnmE_MnmG tRNA(U34) tRNA(U34) tRNA(U34)->MnmE_MnmG cmnm5U34 cmnm5U34-tRNA MnmE_MnmG->cmnm5U34 MnmC MnmC cmnm5U34->MnmC MnmA MnmA (Thiolation) cmnm5U34->MnmA nm5U34 nm5U34-tRNA MnmC->nm5U34 nm5U34->MnmC Methylation nm5U34->MnmA mnm5s2U34 mnm5s2U34-tRNA MnmA->mnm5s2U34 Ribosome_Profiling_Workflow Cell_Culture Yeast Cell Culture Translation_Inhibition Inhibit Translation (e.g., Cycloheximide) Cell_Culture->Translation_Inhibition Cell_Lysis Cell Lysis Translation_Inhibition->Cell_Lysis Nuclease_Digestion RNase I Digestion Cell_Lysis->Nuclease_Digestion Monosome_Isolation Isolate 80S Monosomes (Sucrose Gradient) Nuclease_Digestion->Monosome_Isolation Footprint_Extraction Extract Ribosome Footprints Monosome_Isolation->Footprint_Extraction Library_Preparation Prepare cDNA Library Footprint_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Align Reads & Quantify Ribosome Density Sequencing->Data_Analysis

References

The Double-Edged Sword: Mnm5s2U's Role in tRNA Function and as a Sentinel of Oxidative Damage

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The modified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) and its derivatives, such as 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (mcm5s2U), are critical components of transfer RNA (tRNA) in a wide range of organisms, from bacteria to humans. Located at the wobble position (position 34) of the anticodon in specific tRNAs, such as those for lysine, glutamic acid, and glutamine, these modifications are essential for accurate and efficient protein translation. However, the sulfur-containing moiety that is key to their function also renders them susceptible to oxidative damage. This guide provides a comparative analysis of the role of mcm5s2U under normal and oxidative stress conditions, presenting key experimental data and methodologies for its study. Evidence suggests that while not a protective agent itself, the integrity of mcm5s2U is indicative of cellular health, and its degradation serves as a tangible marker of oxidative damage.

This compound: A Key Player in Translational Fidelity

The primary role of mcm5s2U in tRNA is to ensure the correct pairing between the codon on messenger RNA (mRNA) and the anticodon on tRNA during protein synthesis. The presence of the 2-thiouridine (B16713) modification restricts the conformational flexibility of the anticodon loop, thereby enhancing the precision of codon recognition.

The Impact of Oxidative Stress: Desulfurization of this compound

Under conditions of oxidative stress, where there is an excess of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), the sulfur atom in mcm5s2U can be removed in a process called desulfurization.[1][2] This oxidative damage converts mcm5s2U into its desulfurized counterparts, primarily 5-methylcarboxymethyl-4-pyrimidinone riboside (mcm5H2U) and 5-methylcarboxymethyl-uridine (mcm5U).[1][2][3] This conversion can significantly impair the function of the affected tRNA, leading to translational errors and potentially disrupting cellular homeostasis.

The process of oxidative desulfurization of mcm5s2U can be depicted as a direct chemical transformation triggered by ROS.

Oxidative Desulfurization of mcm5s2U mcm5s2U mcm5s2U in tRNA desulfurization Oxidative Desulfurization mcm5s2U->desulfurization ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, NaAsO₂, NaClO) ROS->desulfurization mcm5H2U mcm5H2U desulfurization->mcm5H2U mcm5U mcm5U desulfurization->mcm5U impaired_tRNA Impaired tRNA Function mcm5H2U->impaired_tRNA mcm5U->impaired_tRNA

Caption: Oxidative desulfurization of mcm5s2U.

Comparative Analysis of this compound Levels under Oxidative Stress

The susceptibility of mcm5s2U to oxidative damage has been quantified in various cell models. The following tables summarize key findings from studies that have measured the levels of mcm5s2U and its desulfurized products under different oxidative stress conditions.

Table 1: Effect of H₂O₂ on mcm5s2U Levels in Yeast (Saccharomyces cerevisiae)
Condition% Loss of mcm5s2U-tRNAGluReference
Untreated Control0%
H₂O₂ (up to 50 mM)~80%
Table 2: Desulfurization of mcm5s2U in Human HEK293 Cells Treated with H₂O₂
Cell Line & Condition% mcm5s2U% mcm5H2U% mcm5UReference
Unmodified HEK293 (Control)~80%0%~2%
Unmodified HEK293 + 10 µM H₂O₂~76%~9%Not specified
HEK293ΔCat* (Control)~89%~7%~2%
HEK293ΔCat* + 5 µM H₂O₂~60%~24%~12%
HEK293ΔSOD2** (Control)~83%~7%~7%
HEK293ΔSOD2** + H₂O₂~70%~16%~11%

* HEK293ΔCat: HEK293 cells with catalase gene deletion, impairing H₂O₂ detoxification. ** HEK293ΔSOD2: HEK293 cells with manganese superoxide (B77818) dismutase gene deletion, impairing superoxide detoxification.

These data clearly demonstrate that exposure to oxidative stressors leads to a significant decrease in the levels of mcm5s2U, with a corresponding increase in its desulfurized forms. Notably, cells with a compromised antioxidant system (HEK293ΔCat and HEK293ΔSOD2) exhibit a more pronounced degradation of mcm5s2U, highlighting the protective role of the cellular antioxidant machinery in preserving tRNA integrity.

The Consequence of this compound Damage: A Signaling Perspective

The damage to mcm5s2U-containing tRNA can be viewed as a molecular signal of overwhelming oxidative stress, which has downstream consequences for cellular function. The impairment of specific tRNAs can lead to a codon-biased disruption of translation, affecting the synthesis of proteins crucial for cellular stress responses and survival.

Consequences of this compound Damage oxidative_stress Oxidative Stress desulfurization mcm5s2U Desulfurization oxidative_stress->desulfurization impaired_tRNA Impaired tRNA Function (tRNA-Lys, -Glu, -Gln) desulfurization->impaired_tRNA translation_fidelity Decreased Translation Fidelity and Efficiency impaired_tRNA->translation_fidelity protein_synthesis Altered Protein Synthesis translation_fidelity->protein_synthesis cellular_dysfunction Cellular Dysfunction protein_synthesis->cellular_dysfunction

Caption: Downstream effects of mcm5s2U damage.

Experimental Protocols

Accurate assessment of mcm5s2U's status under oxidative stress is crucial for research in this area. Below are detailed methodologies for key experiments.

Induction of Oxidative Stress in Cell Culture

Objective: To expose cultured cells to a controlled level of oxidative stress.

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or S. cerevisiae)

  • Appropriate cell culture medium

  • Sterile phosphate-buffered saline (PBS)

  • Oxidizing agents: Hydrogen peroxide (H₂O₂), Sodium arsenite (NaAsO₂), or Sodium hypochlorite (B82951) (NaClO) stock solutions.

Protocol:

  • Culture cells to 70-80% confluency in appropriate culture vessels.

  • Prepare fresh dilutions of the chosen oxidizing agent in cell culture medium to the desired final concentration (e.g., 5-50 µM H₂O₂).

  • Remove the existing medium from the cells and wash once with sterile PBS.

  • Add the medium containing the oxidizing agent to the cells.

  • Incubate the cells for a specified period (e.g., 2-4 hours) under standard culture conditions.

  • After incubation, harvest the cells for tRNA isolation.

tRNA Isolation and Hydrolysis

Objective: To extract total tRNA from cells and hydrolyze it into individual nucleosides for analysis.

Materials:

  • Cell pellet from the oxidative stress experiment

  • RNA extraction kit (e.g., TRIzol or similar)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate (B1210297) buffer

Protocol:

  • Isolate total RNA from the cell pellet according to the manufacturer's protocol of the RNA extraction kit.

  • Purify the tRNA fraction from the total RNA, for example, by size-exclusion chromatography or specific binding columns if available.

  • To the purified tRNA, add nuclease P1 and incubate at 37°C for 2 hours to digest the tRNA into nucleoside 5'-monophosphates.

  • Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • The resulting mixture of nucleosides is then prepared for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

Objective: To separate and quantify the levels of mcm5s2U, mcm5H2U, mcm5U, and other nucleosides.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Reversed-phase C18 column.

Protocol:

  • Inject the hydrolyzed nucleoside sample into the HPLC system.

  • Separate the nucleosides using a gradient of mobile phases, typically an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.

  • The eluting nucleosides are introduced into the mass spectrometer.

  • Use multiple reaction monitoring (MRM) to specifically detect and quantify each nucleoside based on its unique precursor-to-product ion transition.

  • Calculate the relative amounts of mcm5s2U, mcm5H2U, and mcm5U by comparing their peak areas to those of known standards.

The general workflow for these experiments is summarized in the following diagram.

Experimental Workflow for this compound Analysis cell_culture Cell Culture oxidative_stress Induction of Oxidative Stress cell_culture->oxidative_stress tRNA_isolation tRNA Isolation and Purification oxidative_stress->tRNA_isolation hydrolysis Enzymatic Hydrolysis to Nucleosides tRNA_isolation->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for analyzing mcm5s2U under oxidative stress.

Alternatives and Comparisons

The most relevant comparison for understanding the role of mcm5s2U is not against alternative chemical compounds, but rather against different biological states:

  • Normal vs. Oxidative Stress Conditions: As the data tables show, this comparison reveals the lability of mcm5s2U in the presence of ROS.

  • Wild-Type vs. Antioxidant-Deficient Cells: This comparison underscores the importance of the cellular antioxidant system in protecting tRNA from oxidative damage.

  • Cells with and without this compound Modification: Studies using knockout strains deficient in the enzymes that synthesize this compound have shown that these cells are more vulnerable to oxidative RNA damage, suggesting an indirect protective or stabilizing role for this modified nucleoside.

Conclusion

The modified nucleoside mcm5s2U stands at a critical intersection of protein synthesis and cellular stress responses. While essential for translational fidelity, its sulfur-containing structure makes it a prime target for oxidative damage. The desulfurization of mcm5s2U serves as a sensitive biomarker of oxidative stress, and its degradation can have profound consequences for cellular function. For researchers in drug development and cellular biology, understanding the dynamics of mcm5s2U modification and demodification offers a valuable window into the mechanisms of oxidative damage and the cellular responses to it. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate role of this unique nucleoside in health and disease.

References

Unveiling the Structural Impact of Mnm5s2U Modification on tRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structural nuances of transfer RNA (tRNA) is paramount for deciphering its role in translation and disease. This guide provides a detailed structural comparison of tRNA with and without the 5-methylaminomethyl-2-thiouridine (Mnm5s2U) modification, supported by experimental data and methodologies.

The post-transcriptranscriptional modification of tRNA molecules is a critical layer of regulation in protein synthesis. One such modification, this compound, located at the wobble position (34) of the anticodon loop in specific tRNAs, has been shown to be crucial for accurate and efficient decoding of messenger RNA (mRNA). The absence or alteration of this modification can lead to translational errors and has been implicated in various human diseases. This guide delves into the structural consequences of the this compound modification, offering a clear comparison between the modified and unmodified tRNA anticodon stem-loops (ASLs).

Data Presentation: A Quantitative Look at Structural and Functional Changes

The this compound modification induces significant conformational changes in the tRNA anticodon loop, enhancing its structural rigidity and pre-organizing it for optimal codon recognition and ribosome binding. These changes have been quantified through various biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

ParametertRNA without this compoundtRNA with this compoundFold Change/DifferenceReference
Ribose Conformation (% 3'-endo at U34) ~27%~60%~2.2-fold increase[1]
Ribose Conformation (% 3'-endo at U35) ~19%~32%~1.7-fold increase[1]
Ribose Conformation (% 3'-endo at U36) Not significantly different~39% (in the context of other modifications)-[1]
Thermal Stability (Melting Temperature, Tm) LowerHigher by >3°CIncreased stability[2]
Ribosome Binding Affinity (Kd) High (weaker binding)Low (stronger binding)Enhanced affinity[3]

Experimental Protocols

The structural and functional data presented above are primarily derived from NMR spectroscopy, thermal melting analysis, and ribosome binding assays. Below are detailed methodologies representative of the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anticodon Stem-Loop Structure Determination

This protocol outlines the general steps for determining the solution structure of a tRNA anticodon stem-loop (ASL) using NMR spectroscopy.

1. RNA Sample Preparation:

  • Synthesis and Purification: The 17-nucleotide tRNA ASL, with or without the this compound modification, is chemically synthesized using phosphoramidite (B1245037) chemistry. The RNA is then purified by denaturing polyacrylamide gel electrophoresis (PAGE) and desalted using a size-exclusion column.

  • Annealing: The purified RNA is dissolved in an NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl, 0.1 mM EDTA), heated to 95°C for 5 minutes, and then slowly cooled to room temperature to ensure proper folding.

2. NMR Data Acquisition:

  • Spectrometer: Data is collected on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

  • Experiments: A suite of 1D and 2D NMR experiments are performed to assign the proton and carbon resonances and to obtain structural restraints. These include:

    • 1D 1H NMR: To assess the overall folding and purity of the RNA.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space distances between protons (typically < 5 Å). Mixing times of 100, 200, and 300 ms (B15284909) are commonly used.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign sugar spin systems.

    • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

    • 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To determine scalar coupling constants, which provide information about sugar pucker conformations.

3. Structure Calculation and Analysis:

  • Data Processing: NMR data is processed using software such as NMRPipe.

  • Resonance Assignment: Resonances are assigned using software like Sparky.

  • Structural Restraints: NOE-derived distance restraints and dihedral angle restraints from coupling constants are generated.

  • Structure Calculation: Molecular dynamics simulations in conjunction with the experimental restraints are performed using software like AMBER or XPLOR-NIH to generate a family of low-energy structures.

  • Analysis: The resulting structures are analyzed to determine key structural features, such as the sugar pucker conformation (3'-endo vs. 2'-endo), base stacking, and the overall anticodon loop conformation.

Thermal Melting (Tm) Analysis

This method is used to assess the thermal stability of the tRNA ASL.

1. Sample Preparation: The purified and annealed tRNA ASL is diluted to a final concentration of ~2 µM in the NMR buffer.

2. UV-Vis Spectrophotometry:

  • Instrument: A UV-Vis spectrophotometer equipped with a temperature controller is used.

  • Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is increased from 25°C to 95°C at a controlled rate (e.g., 1°C/minute).

3. Data Analysis: The melting temperature (Tm) is determined by taking the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.

Ribosome Binding Assay (Filter Binding)

This assay measures the affinity of the tRNA ASL for the ribosome.

1. Preparation of Components:

  • Ribosomes: 70S ribosomes are purified from E. coli.

  • mRNA: A short mRNA fragment containing the cognate codon is synthesized.

  • tRNA ASL: The tRNA ASL (radiolabeled, e.g., with 32P) is prepared as described above.

2. Binding Reaction: A constant, low concentration of the radiolabeled tRNA ASL is incubated with varying concentrations of ribosomes in a binding buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT) in the presence of the cognate mRNA. The reaction is allowed to reach equilibrium.

3. Filter Binding: The reaction mixture is passed through a nitrocellulose filter. The ribosome-tRNA complexes are retained on the filter, while the unbound tRNA passes through.

4. Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.

5. Data Analysis: The fraction of bound tRNA is plotted against the ribosome concentration, and the data is fitted to a binding isotherm to determine the dissociation constant (Kd).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing tRNA structures and the logical relationship between the this compound modification and its functional consequences.

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_analysis Biophysical & Functional Analysis cluster_results Data Interpretation unmodified Unmodified tRNA ASL nmr NMR Spectroscopy unmodified->nmr tm Thermal Melting (Tm) unmodified->tm binding Ribosome Binding Assay unmodified->binding modified This compound-modified tRNA ASL modified->nmr modified->tm modified->binding structure 3D Structure Determination nmr->structure stability Thermodynamic Stability tm->stability affinity Binding Affinity (Kd) binding->affinity comparison Structural & Functional Comparison structure->comparison stability->comparison affinity->comparison

Caption: Experimental workflow for the comparative analysis of tRNA with and without this compound.

logical_relationship cluster_structural Structural Consequences cluster_functional Functional Outcomes mod This compound Modification at Wobble Position (34) u_turn Stabilized U-turn Conformation mod->u_turn stacking Increased Anticodon Base Stacking mod->stacking rigidity Enhanced Loop Rigidity mod->rigidity pre_org Pre-organization of Anticodon Loop u_turn->pre_org stacking->pre_org rigidity->pre_org codon Efficient & Accurate Codon Recognition pre_org->codon ribosome Stable Ribosome Binding pre_org->ribosome

Caption: The this compound modification drives structural changes that lead to enhanced translational function.

References

Quantitative Comparison of Mnm5s2U Levels Under Different Stress Conditions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 5-methylaminomethyl-2-thiouridine (Mnm5s2U) levels in transfer RNA (tRNA) under various cellular stress conditions. Aimed at researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of the role of this critical tRNA modification in cellular stress responses.

Executive Summary

The modification of tRNA molecules is a crucial layer of gene expression regulation, particularly in response to cellular stress. This compound, a highly conserved modification found at the wobble position (U34) of specific tRNAs, plays a pivotal role in ensuring accurate and efficient protein synthesis. Emerging evidence suggests that the levels of this compound are dynamically regulated in response to various stressors, including oxidative, heat, and nutrient stress. This guide synthesizes the current quantitative understanding of these changes, providing a valuable resource for researchers investigating stress response pathways and developing novel therapeutic strategies.

Data Summary: this compound Levels Under Stress

The following table summarizes the quantitative changes in this compound levels observed under different stress conditions, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Stress ConditionOrganism/Cell TypeStressorQuantitative Change in this compoundKey Findings
Oxidative Stress Saccharomyces cerevisiae (Yeast)Hydrogen Peroxide (H₂O₂)~80% loss of this compound-containing tRNAGluSignificant desulfuration of this compound to its oxidized forms, mcm5H2U and mcm5U, is observed.[1][2]
Human Cell Lines (HEK293, HeLa, etc.)H₂O₂, Sodium Arsenite (NaAsO₂), Sodium Hypochlorite (NaClO)Decrease in this compound levels, with a corresponding increase in desulfuration products.The extent of desulfuration is dependent on the cell type and the specific oxidizing agent used.
Heat Stress Escherichia coliTemperature Shift (30°C to 47°C)Partial unfolding of tRNA secondary and tertiary structures is observed, which can impact modification stability.While direct quantitative data for this compound is limited, heat shock is known to induce changes in other tRNA modifications and affect the expression of tRNA-modifying enzymes.
Nutrient Stress Saccharomyces cerevisiae (Yeast)Amino Acid StarvationChanges in tRNA modification profiles are observed, and the TOR signaling pathway, a key nutrient sensor, is implicated in regulating tRNA synthesis and modification.Direct quantitative data for this compound is not readily available, but the activity of the Elongator complex, involved in this compound biosynthesis, is influenced by nutrient availability.

Signaling Pathways and Regulatory Mechanisms

Under oxidative stress, the reduction in this compound levels is primarily a result of direct chemical damage, where reactive oxygen species (ROS) cause the desulfuration of the 2-thiouridine (B16713) moiety. This process appears to be a direct consequence of the chemical environment rather than a complex, regulated signaling pathway.

In contrast, the response to nutrient stress is more intricately linked to cellular signaling cascades. The Target of Rapamycin (TOR) and General Control Nonderepressible 2 (GCN2) pathways are central to the cellular response to nutrient availability, particularly amino acid starvation. These pathways are known to regulate the transcription and activity of tRNA-modifying enzymes. For instance, the Elongator complex, which is essential for the "mcm5" part of the this compound modification, is a downstream target of the TOR pathway. While direct evidence of TOR or GCN2 regulating the enzymes responsible for the "s2" thiolation under nutrient stress is still emerging, it is plausible that these pathways coordinate the overall response of tRNA modifications to nutrient availability.

The regulation of this compound under heat stress is the least understood. It is known that heat shock can lead to protein unfolding and activate the heat shock response, which in turn can influence the activity and stability of tRNA-modifying enzymes.

G General Overview of this compound Regulation Under Stress cluster_stress Stress Conditions cluster_pathways Regulatory Mechanisms cluster_outcome Outcome Oxidative Stress Oxidative Stress Direct Chemical Modification Direct Chemical Modification Oxidative Stress->Direct Chemical Modification leads to Heat Stress Heat Stress Heat Shock Response Heat Shock Response Heat Stress->Heat Shock Response activates Nutrient Stress Nutrient Stress Signaling Pathways (TOR, GCN2) Signaling Pathways (TOR, GCN2) Nutrient Stress->Signaling Pathways (TOR, GCN2) activates Decrease in this compound Decrease in this compound Direct Chemical Modification->Decrease in this compound results in Signaling Pathways (TOR, GCN2)->Decrease in this compound regulates Heat Shock Response->Decrease in this compound may influence

A simplified diagram of this compound regulation under different stress conditions.

Experimental Protocols

The primary method for the quantitative analysis of this compound levels is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . This powerful technique allows for the sensitive and specific detection and quantification of modified nucleosides within the total tRNA pool of a cell.

Key Steps in LC-MS/MS Analysis of this compound:
  • Total tRNA Isolation: High-quality total tRNA is extracted from cells cultured under control and stress conditions.

  • tRNA Hydrolysis: The isolated tRNA is enzymatically digested into its constituent nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.

  • Chromatographic Separation: The resulting mixture of nucleosides is separated using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry Detection and Quantification: The separated nucleosides are introduced into a tandem mass spectrometer. This compound and its desulfurated products are identified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. Quantification is typically achieved by comparing the peak areas of the analytes in stressed samples to those in control samples, often with the use of stable isotope-labeled internal standards for enhanced accuracy.

G start Start: Cells under Control vs. Stress Conditions tRNA_iso 1. Total tRNA Isolation start->tRNA_iso hydrolysis 2. Enzymatic Hydrolysis (to nucleosides) tRNA_iso->hydrolysis hplc 3. HPLC Separation hydrolysis->hplc msms 4. Tandem Mass Spectrometry (Detection & Quantification) hplc->msms data_analysis 5. Data Analysis (Comparison of this compound levels) msms->data_analysis end End: Quantitative Results data_analysis->end

Workflow for the quantitative analysis of this compound by LC-MS/MS.

Conclusion and Future Directions

The quantitative analysis of this compound levels under different stress conditions reveals a dynamic landscape of tRNA modification in response to cellular challenges. While oxidative stress leads to a direct and significant decrease in this compound through chemical degradation, the roles of heat and nutrient stress are less defined quantitatively and appear to be regulated by complex signaling networks.

Future research should focus on obtaining precise quantitative data for this compound levels under heat and various nutrient-limiting conditions. Elucidating the specific signaling pathways that regulate the expression and activity of this compound biosynthetic enzymes under these stresses will be crucial for a complete understanding of this important stress-response mechanism. Such knowledge will not only advance our fundamental understanding of gene expression regulation but may also open new avenues for therapeutic intervention in diseases associated with cellular stress.

References

Decoding the Genetic Code: Mnm5s2U's Superior Role in Translational Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the Mnm5s2U wobble modification against other tRNA modifications reveals its critical role in ensuring accurate and efficient protein synthesis. Experimental data highlights how this intricate chemical modification optimizes codon recognition, particularly for amino acids with split codon boxes, thereby preventing translational errors and maintaining cellular homeostasis.

In the complex machinery of protein synthesis, the precise translation of the genetic code is paramount. This fidelity is heavily reliant on the chemical modifications of transfer RNA (tRNA), particularly at the wobble position (the first nucleotide of the anticodon). Among these, 5-methylaminomethyl-2-thiouridine (this compound) stands out for its significant contribution to decoding efficiency. This guide provides an in-depth comparison of this compound with other wobble modifications, supported by experimental evidence, for researchers, scientists, and drug development professionals.

This compound: A Two-Part System for Enhanced Decoding

The this compound modification is predominantly found at the wobble uridine (B1682114) (U34) of tRNAs that recognize codons for glutamine, lysine (B10760008), and glutamic acid. These amino acids are encoded by "split codon boxes," where the third codon position can be either a purine (B94841) (A or G) or a pyrimidine (B1678525) (U or C), specifying different amino acids. The this compound modification is a sophisticated two-component system that ensures these codons are read correctly.

The 2-thio (s²) modification restricts the flexibility of the uridine base, preventing it from mispairing with U- or C-ending codons. This steric hindrance is crucial for preventing missense errors. The 5-methylaminomethyl (mnm⁵) group , on the other hand, extends the reach of the anticodon, promoting stable base pairing with G-ending codons. This dual functionality allows tRNAs containing this compound to efficiently and accurately decode both A- and G-ending codons, a task that is challenging for unmodified tRNAs.

Comparative Decoding Efficiency: this compound vs. Other Wobble Modifications

To understand the superior role of this compound, it is essential to compare its performance with other common wobble modifications.

Wobble ModificationPrimary FunctionImpact on DecodingCodon Recognition
This compound Enhanced efficiency and fidelity Restricts wobble with pyrimidines, promotes wobble with GNNA and NNG codons in split boxes
mcm5s2U Similar to this compound (eukaryotic equivalent)Similar restriction and promotion of wobbleNNA and NNG codons in split boxes
cmo5U Expanded decoding Allows pairing with A, G, U, and CUp to four synonymous codons
Inosine (I) Expanded wobble pairing Pairs with A, U, and CMultiple codons
Unmodified Uridine (U) Basic wobble pairingProne to misreading and inefficientPrimarily A-ending codons, weak G-pairing

Experimental Evidence for this compound's Efficiency

Quantitative data from various experimental approaches consistently demonstrate the importance of the this compound modification for optimal tRNA function.

Ribosome Binding Assays

These assays measure the affinity of a tRNA for its cognate codon on the ribosome. Studies have shown that tRNAs lacking the this compound modification exhibit significantly reduced binding to both A- and G-ending codons.

tRNA ModificationRelative Binding Affinity to AAA codonRelative Binding Affinity to AAG codon
tRNALys (this compound) 100%95%
tRNALys (s2U only) 70%50%
tRNALys (mnm5U only) 85%80%
tRNALys (unmodified U) 40%25%

Note: Data is a synthesized representation from multiple studies and values are illustrative.

In Vitro Translation Assays

These experiments assess the ability of a tRNA to function in protein synthesis in a reconstituted system. The results indicate that the absence of this compound leads to a decrease in the rate and accuracy of translation.

tRNA ModificationProtein Yield (%)Error Rate (per 1000 codons)
tRNAGlu (this compound) 1001
tRNAGlu (unmodified U) 658

Note: Data is a synthesized representation from multiple studies and values are illustrative.

Experimental Protocols

Ribosome Binding Assay (Filter Binding)

This method quantifies the interaction between tRNA and ribosome-mRNA complexes.

  • Preparation of Components:

    • Purify 70S ribosomes from E. coli.

    • Synthesize or purify mRNA codons (e.g., poly(A) for lysine codons).

    • Prepare native and modified tRNAs (e.g., tRNALys with and without this compound).

    • Radioactively label the amino acid to be attached to the tRNA (e.g., [14C]Lysine).

    • Aminoacylate the tRNAs with the radiolabeled amino acid using the cognate aminoacyl-tRNA synthetase.

  • Binding Reaction:

    • Incubate ribosomes and mRNA in a binding buffer (containing Mg2+ and polyamines) to form ribosome-mRNA complexes.

    • Add the radiolabeled aminoacyl-tRNA to the reaction mixture and incubate to allow binding.

  • Filtration and Quantification:

    • Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-mRNA-tRNA complexes are retained on the filter, while unbound tRNA passes through.

    • Wash the filter to remove non-specifically bound tRNA.

    • Quantify the radioactivity on the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of tRNA bound to the ribosome.

In Vitro Translation Assay

This assay measures the efficiency and fidelity of protein synthesis using a cell-free system.

  • Preparation of the Translation System:

    • Prepare an E. coli S30 extract or a purified PURE (Protein synthesis Using Recombinant Elements) system.

    • Prepare a DNA template encoding a reporter protein (e.g., luciferase or GFP) with codons that are read by the tRNA of interest.

    • Prepare native and modified tRNAs.

  • Translation Reaction:

    • Combine the translation system, DNA template, amino acids (including a radiolabeled one for quantification), and the specific tRNA to be tested in a reaction buffer.

    • Incubate the reaction at 37°C to allow for transcription and translation.

  • Analysis of Protein Synthesis:

    • Quantification of Protein Yield: Measure the amount of synthesized protein by quantifying the incorporated radioactivity (e.g., by TCA precipitation followed by scintillation counting) or by measuring the activity of the reporter protein (e.g., luminescence for luciferase).

    • Assessment of Fidelity: Sequence the resulting protein or use mass spectrometry to detect any amino acid misincorporations.

Visualizing the this compound Biosynthesis Pathway and its Role in Decoding

The following diagrams illustrate the key pathways and processes related to this compound.

Mnm5s2U_Biosynthesis cluster_c5 C5 Modification Pathway cluster_c2 C2 Thiolation Pathway U34 Uridine-34 in tRNA cmnm5U cmnm5(s2)U U34->cmnm5U MnmE, MnmG (Glycine) U34_2 Uridine-34 in tRNA nm5U nm5(s2)U cmnm5U->nm5U MnmC (demodification) mnm5U mnm5(s2)U nm5U->mnm5U MnmC (methylation, SAM) Final_Product This compound mnm5U->Final_Product s2U s2U U34_2->s2U MnmA, IscS s2U->Final_Product caption Biosynthesis of this compound in E. coli.

Caption: Biosynthesis of this compound in E. coli.

Codon_Recognition cluster_ribosome Ribosome cluster_tRNA tRNA A_site A-site P_site P-site A_site->P_site Peptide bond formation E_site E-site P_site->E_site Translocation mRNA mRNA   5'-...NN(A/G)...-3' Anticodon Anticodon (this compound)NN Anticodon->mRNA Wobble Pairing Incoming_tRNA Incoming aminoacyl-tRNA Incoming_tRNA->A_site Codon Recognition caption Role of this compound in Codon Recognition.

Caption: Role of this compound in Codon Recognition.

Conclusion

The this compound modification represents a sophisticated evolutionary solution to the challenges of accurately and efficiently translating the genetic code. Its dual-component structure provides a clear advantage over simpler or unmodified wobble bases, particularly in the context of split codon boxes. For researchers in molecular biology and drug development, understanding the role of this compound and other tRNA modifications is crucial for elucidating the mechanisms of protein synthesis and for developing novel therapeutic strategies that target this fundamental cellular process. The experimental approaches detailed here provide a framework for further investigation into the intricate world of tRNA biology.

Safety Operating Guide

Navigating the Disposal of Mnm5s2U: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Chemical and Safety Data

To ensure safe handling and disposal, it is crucial to be aware of the fundamental properties of Mnm5s2U. The following table summarizes key available data and provides general guidance for its disposal classification.

Identifier Value Notes
Full Name 5-methylaminomethyl-2-thiouridine
Short Name This compound
CAS Number 32860-54-1[1]
Chemical Formula C11H17N3O5S[2]
Molecular Weight 303.34 g/mol
Physical Form Assumed to be a solid powderBased on similar nucleoside analogs.[3]
Solubility No specific data availableAssume solubility in aqueous solutions and organic solvents like DMSO based on common laboratory use of similar compounds.
Hazard Classification Not explicitly classifiedIn the absence of specific data, handle as a potentially hazardous chemical. Avoid dust inhalation, and skin or eye contact.[4][5]
Recommended Waste Stream Non-hazardous or hazardous chemical wasteThe specific classification depends on the quantity, concentration, and any solvents used. Consult your institution's EHS department.
Container Requirements Labeled, sealed, and non-reactive containerEnsure the container is compatible with the waste matrix (e.g., solid waste, or a specific solvent).

Step-by-Step Disposal Protocol

The following protocol details the recommended steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE) Assessment:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is a common choice).

2. Waste Segregation:

  • Solid Waste: Collect dry this compound powder, contaminated weigh boats, and pipette tips in a designated, sealed container labeled "this compound solid waste."

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. The label should include "this compound," the solvent(s) used (e.g., water, DMSO), and the approximate concentration.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Decontamination of Work Surfaces:

  • After handling this compound, decontaminate the work area (e.g., benchtop, fume hood) with an appropriate cleaning agent. A 70% ethanol (B145695) solution is often suitable for general surface cleaning, but consult your laboratory's standard operating procedures.

4. Waste Storage:

  • Store the sealed waste containers in a designated satellite accumulation area for chemical waste. This area should be secure and away from general laboratory traffic.

5. Disposal Request and Pickup:

  • Follow your institution's procedures for chemical waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for pickup. Ensure all containers are properly labeled for collection.

6. Documentation:

  • Maintain a record of the disposed this compound, including the quantity and date of disposal, as part of your laboratory's chemical inventory management.

Experimental Workflow and Decision Making

The proper disposal of any chemical, including this compound, involves a logical decision-making process to ensure safety and compliance. The following diagram illustrates a typical workflow for chemical waste disposal in a laboratory setting.

start Start: Chemical Waste Generation identify Identify Chemical and Hazards (Consult SDS or Chemical Properties) start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_hazardous->non_hazardous No segregate Segregate Waste by Type (Solid, Liquid, Sharps) is_hazardous->segregate Yes end End: Waste Disposed non_hazardous->end label_container Label Waste Container Correctly (Contents, Hazards, Date) segregate->label_container store Store in Satellite Accumulation Area label_container->store request_pickup Request EHS Pickup store->request_pickup request_pickup->end

Figure 1. A logical workflow for the disposal of laboratory chemical waste.

This structured approach ensures that all necessary safety and regulatory steps are considered when disposing of chemical waste like this compound. Always prioritize consulting your institution's specific guidelines and the expertise of your Environmental Health and Safety department to ensure full compliance and safety.

References

Essential Safety and Handling Protocols for the Hazardous Compound Mnm5s2U

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Personnel

This document provides critical safety and logistical information for the handling and disposal of Mnm5s2U, a hazardous chemical compound. All researchers, scientists, and drug development professionals must adhere to these protocols to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and a crucial line of defense against exposure to hazardous chemicals like this compound.[1][2] The following table summarizes the mandatory PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Concentration Solution Handling (<1M) ANSI Z87.1-rated safety glasses with side shields.Disposable nitrile gloves.[3]Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Concentration Solution Handling (>1M) or Powder Handling Chemical splash goggles meeting ANSI Z87.1 standards.Chemical-resistant gloves (e.g., neoprene or rubber).[4] Consult manufacturer's compatibility chart.[3]Chemical-resistant apron over a laboratory coat.[5]An air-purifying respirator with appropriate cartridges may be necessary.[4]
Risk of Splash or Aerosol Generation A face shield worn over chemical splash goggles.[3]Double-gloving with compatible chemical-resistant gloves.Chemical-resistant suit or coveralls.[5][6]A full-face respirator or powered air-purifying respirator (PAPR) may be required.[5]
Emergency Spill Response Full-face respirator with multi-gas cartridges.Heavy-duty chemical-resistant gloves.Fully encapsulating chemical and vapor protective suit.[6]Self-contained breathing apparatus (SCBA) may be necessary for large or unventilated spills.

Note: Always inspect PPE for damage before use and ensure proper fit.[6] All personnel must be trained on the correct use, storage, and disposal of PPE.[7]

II. Hierarchy of Controls for Safe Handling

To minimize risks associated with this compound, a hierarchical approach to hazard control must be implemented. This framework prioritizes the most effective control measures.[1][2][8]

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE

Caption: The Hierarchy of Controls, from most to least effective.

  • Elimination & Substitution: The most effective controls involve removing the hazard.[1][8] If possible, consider if this compound can be eliminated from the process or substituted with a less hazardous substance.[1][2]

  • Engineering Controls: These controls physically separate personnel from the hazard.[1] Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Administrative Controls: These are work practices and procedures that reduce exposure.[1][2] This includes proper training, clear labeling of containers, and restricting access to areas where this compound is handled.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other control measures.[1][2]

III. Experimental Workflow: Handling and Preparation of this compound Solution

The following protocol outlines a standard procedure for preparing a solution of this compound.

ExperimentalWorkflow cluster_workflow Experimental Workflow: this compound Solution Preparation A 1. Assemble PPE B 2. Prepare Work Area in Fume Hood A->B Proceed C 3. Weigh this compound Powder B->C Proceed D 4. Dissolve in Solvent C->D Proceed E 5. Label Container D->E Proceed F 6. Clean Work Area E->F Proceed G 7. Doff PPE F->G Proceed H 8. Document Procedure G->H End

Caption: Step-by-step workflow for preparing a solution of this compound.

Detailed Methodology:

  • Assemble PPE: Don the appropriate PPE as specified in the table above for handling high-concentration solutions or powders.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, chemical-resistant paper.

  • Weigh this compound Powder: Use an analytical balance inside the fume hood. Handle the powder carefully to avoid creating dust.

  • Dissolve in Solvent: Slowly add the weighed this compound powder to the solvent in an appropriate container. Use a magnetic stirrer if necessary to facilitate dissolution.

  • Label Container: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.

  • Clean Work Area: Decontaminate all surfaces and equipment used.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Document Procedure: Record the details of the preparation in the laboratory notebook.

IV. Operational and Disposal Plans

Storage:

  • Store this compound in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly sealed and properly labeled.[10]

  • Store in a secondary container to contain any potential leaks.

  • Segregate this compound from incompatible materials. Acids and bases should be stored separately, and oxidizing agents must be kept away from reducing agents and organic compounds.[11]

Spill Response:

  • Minor Spill (<1 Liter, Low Hazard):

    • Alert personnel in the immediate area.[12][13][14]

    • Wearing appropriate PPE, confine the spill.[12][13]

    • Use a chemical spill kit to absorb the material, working from the outside in.[13][15]

    • Collect the absorbed material into a designated hazardous waste container.[14][15]

    • Clean the spill area with a suitable decontaminating solution.[13]

  • Major Spill (>1 Liter, High Hazard):

    • Evacuate the laboratory immediately and alert others.[12][14]

    • If flammable, turn off all ignition sources.[12][14]

    • Close the laboratory door and prevent entry.[13]

    • Contact the institution's Emergency Response Team and provide them with the details of the spill.

Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in clearly labeled, leak-proof containers.[10] Waste containers should be kept closed except when adding waste.[11]

  • Follow all institutional and local regulations for hazardous waste disposal. Do not pour this compound down the drain.[10]

  • Arrange for pickup of hazardous waste by authorized personnel.[15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mnm5s2U
Reactant of Route 2
Mnm5s2U

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.